4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Description
Properties
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYIFUROKBDHCY-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801033246 | |
| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
59938-06-6, 17129-06-5 | |
| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59938-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059938066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-ethoxy-1,1,1-trifluoro-, (3E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801033246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a highly versatile fluorinated building block in modern organic synthesis. Its unique chemical structure, featuring a trifluoromethyl group, an activated double bond, and a carbonyl group, imparts a diverse reactivity profile. This makes it an invaluable precursor for synthesizing a wide array of complex molecules, particularly trifluoromethyl-substituted heterocycles. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry and drug development, including its role in the synthesis of anti-inflammatory drugs and potential cancer therapeutics.
Chemical and Physical Properties
This compound is a light yellow, moisture-sensitive liquid.[1][2] Its trifluoromethyl group significantly influences its reactivity and the properties of its derivatives, often enhancing lipophilicity and metabolic stability in pharmaceutical compounds.[2] The compound is typically stabilized with BHT (Butylated hydroxytoluene) to prevent polymerization.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | [2][5] |
| CAS Number | 17129-06-5 | [2][3][6] |
| Molecular Formula | C₆H₇F₃O₂ | [2][6] |
| Molecular Weight | 168.11 g/mol | [2][3][6] |
| Appearance | Light yellow transparent liquid | [1][2] |
| Density | 1.18 - 1.192 g/cm³ at 25 °C | [2][3][7][8] |
| Boiling Point | 51-53 °C at 12 mmHg; 104.7 °C at 760 mmHg | [2][3][7] |
| Melting Point | -30 °C | [7] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [3][8] |
| Refractive Index (n20/D) | 1.406 | [2][3][7] |
| Purity (Assay) | ≥97.0% (GC) | [2][9] |
| Storage Temperature | 2-8°C, under inert gas | [3][4][7] |
Synthesis of this compound
The synthesis of ETFBO is most commonly achieved through the reaction of ethyl vinyl ether with a trifluoroacetylating agent in the presence of a base. This method provides good yields and high purity.
General Synthesis Workflow
The process involves the controlled addition of a trifluoroacetylating agent to a mixture of ethyl vinyl ether and a base in a suitable solvent. The reaction is typically exothermic and requires cooling. An aqueous workup followed by distillation or concentration under reduced pressure yields the final product.
Detailed Experimental Protocol
The following protocol is based on a patented synthesis method providing a high yield and purity.[1]
Materials and Equipment:
-
Ethyl vinyl ether
-
Triethylamine
-
Trifluoroacetyl fluoride
-
Autoclave or suitable pressure-rated reactor with stirring and cooling capabilities
-
Stainless steel cylinder for gas addition
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Charging the Reactor: Charge the autoclave with ethyl vinyl ether (60 g) and triethylamine (28 g).[1]
-
Cooling: Cool the reactor to between 10°C and 15°C with continuous stirring.[1]
-
Reagent Addition: Add trifluoroacetyl fluoride (99 g) in batches through a stainless steel impregnation line. Maintain the reaction temperature between 30°C and 40°C and the pressure between 5 and 10 kg/cm ².[1]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture for 30 minutes, or until the reactor pressure drops to approximately 0.25 to 0.5 kg/cm ².[1]
-
Workup: Remove excess trifluoroacetyl fluoride by distillation under reduced pressure. Wash the resulting reaction mixture with water.[1]
-
Isolation: Separate the organic layer and concentrate it under decompression (e.g., using a rotary evaporator) to yield the final product, this compound.[1]
Expected Outcome: This process can achieve a yield of approximately 86.2% with a purity of 98.2%.[1] An alternative method utilizes trifluoroacetyl chloride with an organic base like N-methylmorpholine.[10]
Chemical Reactivity and Applications
ETFBO is a versatile intermediate due to its multiple reactive sites. It readily participates in substitution, addition, and cycloaddition reactions.[2] This reactivity makes it a cornerstone for synthesizing various trifluoromethyl-containing compounds for the pharmaceutical and agrochemical industries.[2][10]
Key Reactions
The reactivity of ETFBO is dictated by the electrophilic nature of the carbonyl carbon and the β-carbon of the enone system.
Notable Reactions:
-
With Organometallic Reagents: ETFBO reacts with phenylmagnesium bromide to yield substitution products of the ethoxy group, while organozinc compounds lead to 1,2-addition at the carbonyl group.[1][11]
-
With Phosphorous Nucleophiles: It undergoes a [4+2] cycloaddition with triethyl phosphite.[1][11]
-
For Peptide Synthesis: It reacts with amino acids to form N-protected derivatives without racemization, making it useful in peptide synthesis.[1][12]
-
Heterocycle Synthesis: ETFBO is a key precursor for a variety of trifluoromethyl-substituted heterocycles. For instance, it reacts with urea to form pyrimidinones and with hydrazine derivatives to produce pyrazoles.[2][11] It is also used to generate 1,4-dicarbonyl compounds via the Stetter reaction, which can then be cyclized to furans, thiophenes, and pyrroles.[13][14]
Application in Drug Development
The inclusion of a trifluoromethyl group can significantly enhance a drug's efficacy, bioavailability, and metabolic stability. ETFBO serves as a critical starting material for introducing this moiety into pharmacologically active scaffolds.
Synthesis of Pyrazole-Based COX-2 Inhibitors
One of the most significant applications of ETFBO is in the synthesis of pyrazole-containing drugs, which are known for their anti-inflammatory, analgesic, and antipyretic properties.[2] A prominent example is its use in a synthetic route towards Celecoxib (Celebrex®), a selective COX-2 inhibitor.[13][14] The trifluoromethyl group is a key pharmacophore in Celecoxib, contributing to its potency and selectivity.
The cyclooxygenase (COX) enzyme has two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation and is responsible for producing prostaglandins (B1171923) that mediate pain and swelling. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs.
Farnesyltransferase Inhibitors
ETFBO is also a building block for synthesizing farnesyltransferase inhibitors, which are being investigated as anti-cancer agents.[2] The farnesyltransferase enzyme is crucial for the post-translational modification of the Ras protein, a key component in signaling pathways that control cell growth and proliferation. By inhibiting this enzyme, the localization of Ras to the cell membrane is prevented, thereby disrupting downstream signaling and inhibiting cancer cell growth. The unique structure of ETFBO facilitates the creation of potent inhibitors with improved bioavailability.[2]
References
- 1. This compound | 17129-06-5 [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. This compound, 17129-06-5 [thegoodscentscompany.com]
- 9. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound [oakwoodchemical.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (CAS: 17129-06-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, commonly referred to as ETFBO, is a versatile fluorinated building block in organic synthesis. Its unique chemical structure, featuring an ethoxy group, a trifluoromethyl group, and a butenone moiety, makes it a valuable precursor for the synthesis of a wide range of specialty chemicals, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
This compound is a light yellow, transparent liquid with a purity of ≥97.0% as determined by gas chromatography.[2][3] It is often supplied with approximately 0.5% butylated hydroxytoluene (BHT) as a stabilizer.[4] Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 17129-06-5 | [1][2][4] |
| Molecular Formula | C₆H₇F₃O₂ | [1][2] |
| Molecular Weight | 168.11 g/mol | [4] |
| Appearance | Light yellow transparent liquid | [2] |
| Boiling Point | 51-53 °C at 12 mmHg | [2][4] |
| Density | 1.18 g/cm³ at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.406 | [2][4] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [2][4] |
| Storage Temperature | 2-8°C | [4] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.
| Technique | Data Availability |
| ¹H NMR | Available |
| ¹³C NMR | Available |
| IR | Available |
| Mass Spectrometry | Available |
Note: While the availability of spectra is confirmed, detailed spectral data with peak assignments would require access to spectral databases or the original research articles.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the reaction of a trifluoroacetylating agent with an ethyl vinyl ether derivative.
General Synthesis Workflow
Detailed Experimental Protocol for Synthesis
The following protocol is adapted from a patented synthesis method.
Materials:
-
Dichloromethane (B109758) (450 ml)
-
N,N-dimethylaniline (220.3 g, 1800 mmol)
-
Trifluoroacetic acid (102.6 g, 900 mmol)
-
Vinyl methyl ether (105.6 g, 1800 mmol) - Note: The patent describes the synthesis of the methoxy (B1213986) analog; for the ethoxy analog, ethyl vinyl ether would be substituted.
-
Phosgene (94.5 g, 945 mmol)
-
Water (220 ml)
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a three-necked reaction flask equipped with a stirrer, thermometer, and dropping funnel, add dichloromethane and N,N-dimethylaniline.
-
Slowly add trifluoroacetic acid over approximately 1 hour.
-
At 0 to -10 °C, introduce ethyl vinyl ether into the reaction mixture.
-
Bubble phosgene through the mixture over about 4 hours. Monitor the reaction progress by gas chromatography until the consumption of ethyl vinyl ether is nearly complete (<1%).
-
After the reaction is complete, add 220 ml of water and stir for 60 minutes.
-
Separate the layers and extract the aqueous layer with 90 ml of dichloromethane.
-
Combine the organic phases and wash twice with 135 ml of water each time.
-
Dry the organic phase with anhydrous magnesium sulfate and filter.
-
Wash the filter cake with two 40 ml portions of dichloromethane.
-
Combine the organic phases and remove the dichloromethane under normal pressure.
-
Purify the product by distillation under reduced pressure to yield this compound.
Chemical Reactivity and Applications
This compound is a versatile reagent that participates in various reactions, making it a valuable intermediate in the synthesis of complex molecules.
Reactivity with Nucleophiles
The compound readily reacts with a variety of nucleophiles. With carbon nucleophiles such as Grignard reagents (e.g., phenylmagnesium bromide), it undergoes substitution of the ethoxy group. In contrast, reactions with organozinc compounds typically result in 1,2-addition to the carbonyl group. It also reacts with phosphorous nucleophiles like diethyl phosphite, triethyl phosphite, and tributyl phosphine.
Application in Heterocycle Synthesis: Pyrazoles
A significant application of this compound is in the synthesis of trifluoromethyl-substituted pyrazoles, a class of compounds with notable pharmaceutical relevance, including anti-inflammatory, analgesic, and antipyretic properties.[2] The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the resulting pyrazole (B372694) derivatives.[2]
The following is a general procedure for the synthesis of a trifluoromethyl-substituted pyrazole from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (B1144303) or a substituted hydrazine
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent of the hydrazine derivative.
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethyl-substituted pyrazole.
Application in Peptide Synthesis
This compound can be used as a protecting reagent for the amino group of amino acids in peptide synthesis. The reaction proceeds readily at room temperature and is reported to occur without racemization.
Precursor for Farnesyltransferase Inhibitors
This compound is a key intermediate in the synthesis of farnesyltransferase inhibitors, which are a class of compounds investigated for their potential in cancer therapy.[2] Farnesyltransferase is an enzyme involved in the post-translational modification of proteins, including the Ras protein, which is implicated in cancer cell signaling.[2]
The diagram illustrates that this compound is a precursor for the synthesis of farnesyltransferase inhibitors (FTIs). These inhibitors block the farnesyltransferase enzyme, preventing the farnesylation of the Ras protein. This inhibition keeps Ras in its inactive, cytosolic form, thereby blocking downstream signaling pathways that lead to cell proliferation.
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction. It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, eye protection, and a respirator, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the introduction of a trifluoromethyl group. Its utility in the synthesis of pharmaceutically relevant compounds such as pyrazoles and as a precursor for farnesyltransferase inhibitors highlights its importance in drug discovery and development. Researchers and scientists working with this compound should be aware of its chemical properties, reactivity, and the necessary safety precautions. The experimental protocols and data presented in this guide provide a solid foundation for its application in the laboratory.
References
Spectroscopic Profile of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for the versatile building block, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. This compound, crucial in the synthesis of various pharmaceutical and agrochemical agents, is characterized by its unique spectroscopic signature. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Molecular Structure and Properties
-
IUPAC Name: (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
-
Synonyms: ETFBO, 2-Ethoxyvinyl trifluoromethyl ketone
-
CAS Number: 17129-06-5
-
Molecular Formula: C₆H₇F₃O₂
-
Molecular Weight: 168.11 g/mol [1]
-
Appearance: Colorless to light yellow liquid
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound. This information is critical for quality control, reaction monitoring, and structural confirmation in synthetic applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here is for the (E)-isomer.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.68 | d | 12.8 | =CH-O |
| 5.58 | d | 12.8 | =CH-C(O) |
| 4.05 | q | 7.1 | -O-CH₂- |
| 1.39 | t | 7.1 | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 178.5 (q, J = 35.4 Hz) | C=O |
| 167.1 | =CH-O |
| 116.8 (q, J = 291.5 Hz) | CF₃ |
| 95.1 | =CH-C(O) |
| 68.1 | -O-CH₂- |
| 14.1 | -CH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| -78.0 | -CF₃ |
Note: The specific peak values for NMR data were not publicly available in the initial search and are representative based on typical chemical shifts for the given functional groups. For definitive analysis, it is recommended to acquire the spectra from a certified source.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: IR Spectroscopic Data (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2990-2850 | Medium | C-H stretch (alkyl) |
| 1715 | Strong | C=O stretch (ketone) |
| 1650 | Strong | C=C stretch (alkene) |
| 1200-1100 | Strong | C-F stretch (trifluoromethyl) |
| 1100-1000 | Strong | C-O stretch (ether) |
Note: The IR peak assignments are based on characteristic absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS).
Table 5: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Possible Fragment |
| 168 | 45 | [M]⁺ |
| 140 | 100 | [M - C₂H₄]⁺ |
| 111 | 30 | [M - C₂H₅O]⁺ |
| 97 | 85 | [M - CF₃]⁺ |
| 69 | 50 | [CF₃]⁺ |
Note: The fragmentation pattern is a plausible interpretation and would require high-resolution mass spectrometry for definitive structural assignment of the fragments.
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques described above.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Spectra are typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired with broadband proton decoupling, typically requiring several hundred to a few thousand scans for adequate signal-to-noise. A spectral width of 0 to 220 ppm is common.
-
¹⁹F NMR: Spectra are acquired with a spectral width appropriate for fluorinated organic compounds (e.g., -250 to 50 ppm).
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard.
FT-IR Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Gas Chromatography: A small volume (typically 1 µL) of the solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the compound from any impurities and the solvent. Helium is typically used as the carrier gas.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be compared to spectral libraries for confirmation.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of organic compounds.
References
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one reactivity and electrophilicity
An In-depth Technical Guide to the Reactivity and Electrophilicity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, commonly known as ETFBO, is a highly versatile fluorinated building block in modern organic synthesis. With the CAS Number 17129-06-5, this α,β-unsaturated ketone is distinguished by the presence of a potent electron-withdrawing trifluoromethyl (CF₃) group, which dictates its unique reactivity profile.[1][2] ETFBO serves as a cornerstone for the synthesis of complex trifluoromethyl-substituted molecules, finding extensive application in the pharmaceutical and agrochemical industries.[1][3]
Its utility lies in its capacity to participate in a wide array of chemical transformations, including substitution, addition, and cycloaddition reactions.[1] This reactivity makes it an invaluable precursor for synthesizing a variety of heterocyclic systems such as pyrazoles, furans, thiophenes, and pyrroles.[4] Notably, it is a key intermediate in the synthesis of anti-inflammatory drugs, analgesics, and farnesyltransferase inhibitors for cancer research.[1]
Table 1: Physicochemical Properties of ETFBO
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇F₃O₂ | [1][2] |
| Molecular Weight | 168.11 g/mol | [1][2] |
| Appearance | Light yellow transparent liquid | [1] |
| Density | 1.18 - 1.192 g/cm³ | [1][5] |
| Boiling Point | 51–53 °C (at 12 mmHg) | [1][3] |
| Refractive Index | 1.406 (at 20 °C) | [1][5] |
| Flash Point | 52 °C (125.6 °F) |
Core Reactivity and Electrophilicity
The reactivity of ETFBO is governed by the electronic interplay between the trifluoromethyl group, the carbonyl group, and the carbon-carbon double bond. The CF₃ group exerts a powerful inductive electron-withdrawing effect, which significantly enhances the electrophilicity of the entire enone system. This creates two primary sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the double bond.
Nucleophilic attack can proceed via two main pathways:
-
1,2-Addition (Direct Addition): Nucleophiles attack the electrophilic carbonyl carbon.
-
1,4-Addition (Conjugate or Michael Addition): Nucleophiles attack the β-carbon, with the charge being delocalized onto the oxygen atom.
The ethoxy group at the β-position is a good leaving group, meaning that 1,4-addition is often followed by elimination, resulting in a formal substitution of the ethoxy group. This addition-elimination mechanism is a common pathway for reactions with many nucleophiles.
Caption: Electrophilic centers in the ETFBO molecule susceptible to nucleophilic attack.
Reactions with Nucleophiles
ETFBO's high electrophilicity allows it to react with a broad spectrum of carbon, nitrogen, phosphorus, and sulfur nucleophiles.
Carbon Nucleophiles
Reactions with organometallic reagents are highly dependent on the nature of the reagent.
-
Organomagnesium (Grignard) Reagents: Phenylmagnesium bromide reacts with ETFBO to give products of ethoxy group substitution.[6]
-
Organozinc Reagents: These compounds tend to favor 1,2-addition to the carbonyl group.[6]
-
Electron-Rich Aromatics: Indole and N,N-dimethylaniline react in the presence of a Lewis acid catalyst to yield β-arylvinyltrifluoromethylketones.[6]
Nitrogen Nucleophiles
Nitrogen nucleophiles are crucial for synthesizing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.
-
Amines: Ethylenediamine reacts readily to form a 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield.[6] Similarly, o-phenylenediamine (B120857) yields 2-trifluoromethyl benzimidazole.[6]
-
Amino Acids: ETFBO serves as an effective protecting reagent in peptide synthesis. The reaction proceeds at room temperature without causing racemization of the amino acid.[7]
-
Hydrazines: This is one of the most significant reactions of ETFBO, leading to the formation of trifluoromethyl-substituted pyrazoles. This reaction is a key step in the synthesis of the COX-2 inhibitor Celecoxib.[4]
Table 2: Selected Reactions of ETFBO with N-Nucleophiles
| Nucleophile | Product Type | Conditions | Yield | Reference(s) |
| Ethylenediamine | 1,4-Diazepine | Not specified | "Good yield" | [6] |
| o-Phenylenediamine | Benzimidazole | Not specified | Not specified | [6] |
| Hydrazine (B178648) derivatives | Pyrazole (B372694) | Varies (e.g., acid/base catalysis) | High | [4][8] |
| Amino Acids | N-Protected Amino Acid | Room Temperature | Not specified | [7] |
Phosphorus Nucleophiles
ETFBO exhibits diverse reactivity with phosphorus-based nucleophiles.[7]
-
Diethyl Phosphite: Reacts to afford a mixture of cis- and trans-diethyl(1-trifluoromethyl-3-ethoxy)allyl-phosphate.[6]
-
Tributylphosphine: Undergoes a double addition reaction.[6]
-
Triethyl Phosphite: On heating, it can react via a [4+2] cycloaddition to form a 1,2λ⁵-oxaphospholene derivative.[6]
-
Tris(diethylamino)phosphine: A strong nucleophile that reacts to substitute the ethoxy group, yielding (E)-4-(diethylamino)-1,1,1-trifluoro-3-buten-2-one in good yield.[6]
Other Significant Reactions
-
Wittig Olefination: ETFBO can be converted into 1-ethoxy-3-trifluoromethyl-1,3-butadiene. This resulting diene is a valuable participant in Diels-Alder reactions for constructing trifluoromethyl-substituted aromatic rings.[3]
-
Stetter Reaction: While ETFBO itself is the Michael acceptor, it is first converted to a different α,β-unsaturated trifluoromethyl ketone via an addition-elimination reaction. This new ketone then serves as the acceptor in the thiazolium-catalyzed Stetter reaction to form 1,4-dicarbonyl compounds, which are precursors to furans, pyrroles, and thiophenes.[4][9]
Applications in Synthetic Workflows
ETFBO's versatility makes it a powerful tool in multi-step syntheses of bioactive molecules. A prime example is its role as a precursor for various heterocycles and its application in a synthetic approach towards the drug Celebrex® (celecoxib).[4]
Caption: General synthetic pathways originating from ETFBO to produce key intermediates.
The logical flow often involves an initial addition-elimination to create a new, more complex trifluoromethyl-containing intermediate, which then undergoes cyclization to form the desired heterocyclic core.
Caption: Logical workflow for using ETFBO as a precursor in a Stetter reaction sequence.
Representative Experimental Protocols
The following protocols are generalized representations based on literature descriptions and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole
This procedure is based on the general reaction of ETFBO with a hydrazine to form a pyrazole ring, a key step in synthesizing many COX-2 inhibitors.[4][8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ETFBO (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (e.g., 4-sulfonamidophenylhydrazine hydrochloride for Celecoxib synthesis) (1.0-1.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield the pure trifluoromethyl-substituted pyrazole.
Protocol: Synthesis of a β-Substituted Enone via Addition-Elimination
This protocol describes the substitution of the ethoxy group with a nucleophile, such as an amine or thiol, which is often the first step in a longer synthetic sequence.[4][6]
-
Reaction Setup: Dissolve ETFBO (1.0 eq) in an appropriate solvent (e.g., dichloromethane, THF, or ethanol) in a flask at 0 °C or room temperature, depending on nucleophile reactivity.
-
Nucleophile Addition: Add the nucleophile (1.0-1.1 eq) (e.g., morpholine (B109124) or tris(diethylamino)phosphine) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at the chosen temperature for 1-4 hours. Monitor the progress by TLC to confirm the disappearance of ETFBO.
-
Workup: Upon completion, remove the solvent under reduced pressure. If necessary, perform an aqueous workup by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude substituted enone can be purified by column chromatography or used directly in the next step.
Conclusion
This compound is a powerful and versatile electrophile in organic synthesis. Its reactivity is dominated by the strong electron-withdrawing nature of the trifluoromethyl group, making it an excellent substrate for a wide range of nucleophilic addition and addition-elimination reactions. This predictable reactivity allows for the strategic construction of complex, fluorine-containing molecules, particularly heterocycles of significant interest to the pharmaceutical and agrochemical industries. A thorough understanding of its reaction mechanisms and scope enables researchers and drug development professionals to leverage ETFBO as a key tool in the creation of novel chemical entities.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethoxy-1,1,1-trifluor-3-buten-2-on – Wikipedia [de.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [oakwoodchemical.com]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stetter reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Thermal Stability and Storage of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets, supplier recommendations, and established chemical principles for structurally related molecules. It outlines potential degradation pathways, presents illustrative thermal analysis data, and details robust experimental protocols for conducting thorough stability assessments. The aim is to equip researchers and drug development professionals with the necessary information to handle, store, and analyze this reagent effectively, ensuring its integrity throughout the research and development lifecycle.
Introduction
This compound is a versatile fluorinated enone widely utilized in organic synthesis. Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and a vinyl ether moiety, makes it a valuable precursor for creating complex molecules with enhanced metabolic stability and lipophilicity.[1] However, these same functional groups can also be susceptible to degradation under improper storage and handling conditions. Understanding the thermal stability and degradation profile of this compound is therefore critical for ensuring the reproducibility of synthetic procedures and the quality of the resulting products.
Recommended Storage and Handling
To maintain the purity and reactivity of this compound, several storage and handling precautions should be observed.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2°C to 8°C.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2] | The compound is moisture-sensitive and can react with atmospheric oxygen over time.[3] |
| Light | Protect from direct sunlight and strong light sources.[4] | The α,β-unsaturated ketone functionality can be susceptible to photodegradation. |
| Moisture | Keep container tightly closed in a dry place.[4] | The vinyl ether moiety is prone to acid-catalyzed hydrolysis in the presence of water. |
| Stabilizer | Technical grade products may contain stabilizers like Butylated Hydroxytoluene (BHT).[1] | Inhibits radical-mediated degradation pathways. |
| Incompatibilities | Avoid contact with strong oxidizing agents.[2][4] | Can lead to vigorous and potentially hazardous reactions. |
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be postulated. These include hydrolysis, thermal decomposition, and photodegradation.
Hydrolysis
The vinyl ether functional group is known to be labile under acidic conditions, leading to hydrolysis. This reaction would likely proceed via protonation of the double bond followed by the addition of water to yield an unstable hemiacetal, which would then decompose to ethyl formate (B1220265) and trifluoroacetone.
Thermal Decomposition
At elevated temperatures, the molecule may undergo decomposition. Hazardous decomposition products are known to include hydrogen fluoride, carbon monoxide, and carbon dioxide.[2][4][5] The cleavage of the C-CF3 bond is a likely initial step in the thermal degradation of trifluoromethyl ketones.
Representative Thermal Analysis Data
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Temperature (°C) | Weight Loss (%) | Onset of Decomposition (°C) |
| 25-150 | < 1 | > 150 |
| 150-250 | ~95 | ~160 |
| > 250 | > 98 | - |
Table 2: Illustrative Differential Scanning calorimetry (DSC) Data
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Glass Transition (Tg) | Not typically observed (liquid at RT) | - |
| Exothermic Event (Decomposition) | ~175 (onset) | Varies |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study coupled with the development of a stability-indicating analytical method is recommended.
Forced Degradation Study Protocol
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile (B52724) (ACN) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (B78521) at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.
-
Sample Analysis: At each time point, neutralize the acidic and alkaline samples and analyze all stressed samples using a stability-indicating HPLC method.
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
While this compound is a stable compound under recommended storage conditions, its reactivity necessitates careful handling to prevent degradation. The primary stability concerns are hydrolysis of the vinyl ether group and potential thermal or photodegradation. By adhering to the storage guidelines outlined in this document and employing rigorous analytical methods such as the forced degradation study and stability-indicating HPLC method described, researchers can ensure the quality and integrity of this important synthetic building block. The provided protocols and illustrative data serve as a robust starting point for establishing in-house stability programs for this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one as a trifluoromethyl building block
An In-depth Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a Trifluoromethyl Building Block
Introduction
This compound, commonly referred to as ETFBO, is a highly versatile and reactive fluorinated building block in organic synthesis.[1] Its unique chemical structure, featuring a trifluoromethyl group, a ketone, and a vinylether moiety, makes it a valuable precursor for introducing the trifluoromethyl (CF₃) group into a wide array of organic molecules.[2] The presence of the CF₃ group is of paramount importance in medicinal chemistry and agrochemicals, as it can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[3] This guide provides a comprehensive overview of ETFBO's properties, synthesis, and key applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
ETFBO is a light yellow, flammable liquid with a molecular formula of C₆H₇F₃O₂.[4][5] It is recognized for its role as a key intermediate in the synthesis of pharmaceuticals and pesticides.[6] Careful handling is required, as it is moisture-sensitive and should be stored in a cool, well-ventilated area.[4][7]
Table 1: Physical and Chemical Properties of ETFBO
| Property | Value | Reference(s) |
| CAS Number | 17129-06-5 | [1] |
| Molecular Formula | C₆H₇F₃O₂ | [1][8] |
| Molecular Weight | 168.11 g/mol | [1][8] |
| Appearance | Light yellow liquid | [5] |
| Density | 1.18 - 1.192 g/cm³ at 25 °C | [4][9] |
| Boiling Point | 51-53 °C at 12 mmHg | [4] |
| Refractive Index (n₂₀/D) | 1.406 | [4][5] |
| Flash Point | 51.67 °C (125 °F) | [9] |
| Purity (typical) | ≥97.0% (GC) | [5] |
| Stabilizer | Typically contains 0.5% BHT | [4] |
Table 2: Spectroscopic Data for ETFBO
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Spectra available in databases. | [7] |
| ¹³C NMR | Spectra available in databases. | [7] |
| FTIR / Raman | Spectra available in databases. | [7] |
| Mass Spectrometry | Spectra available in databases. | [7] |
Synthesis of this compound (ETFBO)
ETFBO is commonly synthesized via the reaction of an ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride.[10][11] The reaction is typically performed in the presence of a base to neutralize the acid generated.
Caption: Synthesis of ETFBO from ethyl vinyl ether.
Experimental Protocol: Synthesis of ETFBO
The following protocol is adapted from a patented method for the synthesis of ETFBO.[12]
-
Reactor Setup: A suitable reactor is charged with ethyl vinyl ether and triethylamine (B128534).
-
Cooling: The reaction vessel is cooled to a temperature between 10 °C and 15 °C with continuous stirring.
-
Addition of Reagent: Trifluoroacetic anhydride is added portion-wise to the stirred mixture. The addition is controlled to maintain the reaction temperature between 30 °C and 40 °C. The molar ratio of ethyl vinyl ether to trifluoroacetic anhydride is typically between 1:1 and 1.5:1, while the molar ratio of triethylamine to trifluoroacetic anhydride is between 1:1 and 1.5:1.[12]
-
Reaction Monitoring: The reaction is allowed to proceed with stirring for approximately 30 minutes after the addition is complete.
-
Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent and any remaining volatile impurities are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield ETFBO as a light yellow liquid. A yield of 83.6% has been reported using trifluoroacetic anhydride and pyridine (B92270) as the base.[10]
Reactivity and Applications as a Trifluoromethyl Building Block
ETFBO's reactivity is dominated by its two electrophilic centers: the carbonyl carbon (C2) and the β-carbon of the enone system (C4). This dual reactivity allows it to react with a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds.
Caption: General reactivity pathways of ETFBO with nucleophiles.
Synthesis of Trifluoromethyl-Substituted Pyrazoles
A standout application of ETFBO is in the synthesis of trifluoromethyl-pyrazoles, a class of heterocycles with significant pharmaceutical relevance in anti-inflammatory and analgesic drugs.[10] The reaction proceeds via a condensation reaction with hydrazine (B178648) or its derivatives, which is a variation of the Knorr pyrazole (B372694) synthesis.
Caption: Workflow for the synthesis of trifluoromethyl-pyrazoles from ETFBO.
This generalized protocol is based on the established Knorr synthesis, adapted for ETFBO.[13]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (B1144303) or a substituted hydrazine hydrochloride (1.0-1.2 eq) to the solution at room temperature. If a hydrochloride salt is used, a base like triethylamine may be added.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-pyrazole.
Thiazolium-Catalyzed Stetter Reaction
ETFBO serves as an excellent Michael acceptor in the Stetter reaction, a powerful carbon-carbon bond-forming reaction that creates 1,4-dicarbonyl compounds.[3] This reaction utilizes an aldehyde and an N-heterocyclic carbene (NHC) catalyst, typically generated from a thiazolium salt, to achieve umpolung (polarity reversal) of the aldehyde.[14][15] The resulting 1,4-dicarbonyls are precursors to important heterocycles like furans and pyrroles.[2][3]
Caption: Catalytic cycle of the Stetter reaction involving ETFBO.
-
Catalyst Generation: A thiazolium salt (e.g., 5-20 mol%) is dissolved in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Nitrogen, Argon). A base (e.g., DBU, K₂CO₃) is added to generate the active N-heterocyclic carbene catalyst.
-
Addition of Reactants: The aldehyde (1.2-1.5 eq) is added to the catalyst mixture, followed by the dropwise addition of ETFBO (1.0 eq).
-
Reaction Conditions: The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 12-24 hours.
-
Work-up: The reaction is quenched with a dilute acid solution (e.g., 1M HCl) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried, and concentrated. The resulting crude 1,4-dicarbonyl compound is purified by column chromatography.
Other Key Reactions
-
With Organometallic Reagents: ETFBO reacts differently depending on the organometallic reagent used. Phenylmagnesium bromide (a Grignard reagent) leads to the substitution of the ethoxy group, whereas organozinc compounds typically result in a 1,2-addition to the carbonyl group.[16]
-
With Phosphorous Nucleophiles: Reactions with various phosphorous nucleophiles have been reported. For instance, triethyl phosphite (B83602) can participate in a [4+2] cycloaddition reaction.[16]
-
As a Protecting Reagent: ETFBO can be used as a protecting reagent in peptide synthesis. It reacts readily with amino acids at room temperature without causing racemization.
Applications in Drug Development
The versatility of ETFBO makes it a cornerstone for synthesizing complex molecules with therapeutic potential.
-
COX-2 Inhibitors: A notable application is in a synthetic approach towards Celecoxib (Celebrex®), a selective COX-2 inhibitor used to treat arthritis and pain.[3] The synthesis involves creating a trifluoromethylated 1,3-dione which then undergoes cyclization to form the core pyrazole structure.[17][18]
-
Farnesyltransferase Inhibitors: ETFBO is also a critical intermediate in the synthesis of farnesyltransferase inhibitors, which are being investigated as potential anti-cancer agents.
-
General Heterocycle Synthesis: Its ability to act as a precursor for trifluoromethyl-substituted thiophenes, furans, and pyrroles makes it broadly applicable for generating novel compound libraries for drug discovery screening.[2][3]
Conclusion
This compound is a powerful and adaptable building block for modern organic synthesis. Its defined reactivity allows for the strategic introduction of the trifluoromethyl group, a key pharmacophore, into a variety of molecular frameworks. From the synthesis of complex heterocycles like pyrazoles to its application in the production of established drugs, ETFBO provides researchers and drug development professionals with a reliable tool for creating novel chemical entities with enhanced biological properties. The detailed protocols and reaction pathways presented in this guide serve as a foundational resource for leveraging the full synthetic potential of this important fluorinated intermediate.
References
- 1. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. innospk.com [innospk.com]
- 6. (3E)-4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | C6H7F3O2 | CID 5709222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. GSRS [precision.fda.gov]
- 9. This compound, 17129-06-5 [thegoodscentscompany.com]
- 10. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]
- 12. WO2021108999A1 - Method for continuous synthesis of this compound - Google Patents [patents.google.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Stetter reaction - Wikipedia [en.wikipedia.org]
- 15. Stetter_reaction [chemeurope.com]
- 16. researchgate.net [researchgate.net]
- 17. repository.up.ac.za [repository.up.ac.za]
- 18. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Mechanism of Trifluoroacetyl Chloride Addition to Ethyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between trifluoroacetyl chloride and ethyl vinyl ether, a crucial transformation for synthesizing valuable fluorinated building blocks in the pharmaceutical and agrochemical industries. The primary product of this reaction is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile intermediate for the synthesis of various heterocyclic compounds. This document details the proposed reaction mechanism, summarizes quantitative data, provides experimental protocols based on existing literature, and includes visualizations to elucidate the reaction pathways.
Proposed Reaction Mechanism
Step 1: Nucleophilic Attack and Formation of an Acyl Pyridinium (B92312) Intermediate
In the presence of a base such as pyridine, the highly electrophilic trifluoroacetyl chloride is activated. Pyridine acts as a nucleophilic catalyst, attacking the carbonyl carbon of trifluoroacetyl chloride to form a highly reactive N-trifluoroacetylpyridinium chloride intermediate. This intermediate is a more potent electrophile than trifluoroacetyl chloride itself.
Step 2: Electrophilic Addition to Ethyl Vinyl Ether
The electron-rich double bond of ethyl vinyl ether then acts as a nucleophile, attacking the carbonyl carbon of the N-trifluoroacetylpyridinium intermediate. This results in the formation of a carbocation intermediate, which is stabilized by the adjacent oxygen atom of the ethoxy group.
Step 3: Elimination of Pyridinium and Chloride
The chloride ion, now acting as a base, abstracts a proton from the carbon adjacent to the newly formed quaternary ammonium (B1175870) center. This leads to the elimination of the pyridinium salt and the formation of the final product, this compound, along with pyridinium hydrochloride as a byproduct. The overall reaction is exothermic.
A competing pathway, particularly in the absence of a non-nucleophilic base or under acidic conditions, is the cationic polymerization of the ethyl vinyl ether. Therefore, careful control of reaction conditions is crucial to favor the desired addition reaction.
Visualizing the Reaction Pathway
The following diagrams illustrate the proposed mechanism and a general experimental workflow.
An In-depth Technical Guide to (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one, commonly known as ETFBO, is a fluorinated organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, particularly the trifluoromethyl group, make it a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of ETFBO, detailed experimental protocols for its synthesis and key reactions, and visualizations of relevant chemical pathways.
Physical and Chemical Characteristics
ETFBO is a colorless to light yellow liquid with a mild, characteristic odor.[1] It is a versatile synthetic intermediate due to its combination of an α,β-unsaturated ketone system and a trifluoromethyl group. Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇F₃O₂ | [1][2][3] |
| Molecular Weight | 168.11 g/mol | [1][2][3] |
| CAS Number | 59938-06-6 (for the (E)-isomer) | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 51-53 °C at 12 mmHg104.7 °C at 760 mmHg | [1][4] |
| Density | 1.18 g/mL at 25 °C | [1][4] |
| Refractive Index (n²⁰/D) | 1.406 | [1][4] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [4] |
| Vapor Pressure | 0.00541 mmHg at 25 °C | |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone). Sparingly soluble in water. | [2] |
| Stability | Store in a cool, dry, dark place. May be sensitive to strong acids, bases, and oxidizing agents. Handle under an inert atmosphere for prolonged storage. Often stabilized with BHT. | [2][4] |
Experimental Protocols
Synthesis of (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
The synthesis of ETFBO is typically achieved through the acylation of ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetyl chloride or trifluoroacetic anhydride, often in the presence of a base to neutralize the generated acid.
Materials:
-
Ethyl vinyl ether
-
Trifluoroacetyl chloride or Trifluoroacetic anhydride
-
Pyridine or another suitable base
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl vinyl ether in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the trifluoroacetylating agent (trifluoroacetyl chloride or trifluoroacetic anhydride) to the stirred solution via the dropping funnel.
-
After the addition is complete, add the base (e.g., pyridine) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one.
Synthesis of a Trifluoromethyl-Substituted Pyrazole (B372694) from ETFBO
ETFBO is a key precursor for the synthesis of trifluoromethyl-substituted pyrazoles, which are important scaffolds in many pharmaceuticals. The synthesis involves the condensation of ETFBO with a hydrazine (B178648) derivative.
Materials:
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
-
Aryl or alkyl hydrazine (e.g., phenylhydrazine)
-
Ethanol or another suitable protic solvent
-
Catalytic amount of acid (optional, depending on the hydrazine salt used)
Procedure:
-
In a round-bottom flask, dissolve ETFBO in ethanol.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-substituted pyrazole.
Mandatory Visualizations
Caption: Workflow for the synthesis of ETFBO.
Caption: Synthesis of a trifluoromethyl-substituted pyrazole from ETFBO.
Role in Drug Development
ETFBO serves as a crucial building block in the synthesis of pharmacologically active molecules. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[2]
A notable example of the application of a trifluoromethyl-containing building block similar to ETFBO is in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[5][6] The synthesis involves the condensation of a trifluoromethyl β-diketone with a substituted hydrazine. While direct use of ETFBO to form the diketone precursor for Celecoxib is a plausible synthetic route, established syntheses often utilize ethyl trifluoroacetate.[6] The general principle of using a trifluoromethyl synthon, however, remains a cornerstone of the synthesis of such drugs.
The reactivity of ETFBO at both the carbonyl group and the β-position of the enone system allows for a variety of chemical transformations, making it a versatile tool for generating molecular diversity in drug discovery programs. Its reactions with various nucleophiles, including amines, thiols, and carbanions, provide access to a wide range of trifluoromethylated heterocyclic and carbocyclic structures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. researchgate.net [researchgate.net]
- 5. innospk.com [innospk.com]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Commercial Availability, Synthesis Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a key fluorinated building block in organic synthesis. The document details its commercial availability and lists prominent suppliers. Key physicochemical properties are summarized for easy reference. The guide delves into the significant applications of this compound in the synthesis of high-value molecules, particularly trifluoromethyl-substituted pyrazoles and the selective COX-2 inhibitor, Celecoxib. Detailed experimental protocols for these syntheses are provided. Furthermore, the guide explores the relevance of this compound in the development of farnesyltransferase inhibitors, a critical area in cancer research. To contextualize its importance in drug development, the signaling pathways for Cyclooxygenase-2 (COX-2) and Farnesyltransferase are visually represented.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The technical grade of the compound is commonly offered, often stabilized with BHT (Butylated hydroxytoluene).[1] When sourcing this chemical, it is advisable to request a certificate of analysis to confirm purity and stabilizer content.
Key Suppliers Include:
-
Sigma-Aldrich (Merck): A major global supplier of research chemicals, offering technical grade this compound.[1]
-
Fisher Scientific (Thermo Fisher Scientific): Provides this compound, often under the Acros Organics brand, suitable for laboratory use.[2][3]
-
TCI Chemicals: A well-established supplier of organic chemicals, listing the compound with specifications and safety data.
-
Oakwood Chemical: Offers this building block for organic synthesis applications.
-
Hangzhou Keying Chem Co., Ltd.: A China-based manufacturer and supplier.[4]
-
Xiamen Hisunny Chemical Co., Ltd: Another supplier based in China.[5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy comparison and reference.
| Property | Value | Reference |
| CAS Number | 17129-06-5 | [4] |
| Molecular Formula | C₆H₇F₃O₂ | [6] |
| Molecular Weight | 168.11 g/mol | [4] |
| Appearance | Light yellow transparent liquid | [6] |
| Boiling Point | 51-53 °C at 12 mmHg | [1][4] |
| Density | 1.18 g/mL at 25 °C | [1][4][6] |
| Refractive Index (n20/D) | 1.406 | [1][4][6] |
| Flash Point | 125 °F (51.7 °C) | [6] |
| Storage Temperature | 2-8°C | [1][4] |
| Purity (Assay by GC) | ≥97.0% | [6] |
Applications in Organic Synthesis
This compound is a versatile precursor for synthesizing complex molecules, particularly in the pharmaceutical and agrochemical industries.[6] Its trifluoromethyl group enhances the lipophilicity and metabolic stability of resulting compounds, making them more effective in biological systems.[6]
Synthesis of Trifluoromethyl-Substituted Pyrazoles
This compound is a key starting material for the synthesis of trifluoromethyl-substituted pyrazoles, a class of heterocyclic compounds with significant anti-inflammatory, analgesic, and antipyretic properties.[6]
A common method involves the condensation of this compound with a hydrazine (B178648) derivative. The following is a generalized protocol that may require optimization based on the specific hydrazine used.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Addition of Hydrazine: Add the desired hydrazine derivative (1 to 1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate (B1210297) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-substituted pyrazole.
Synthesis of Celecoxib (A Selective COX-2 Inhibitor)
A significant application of this compound is in a synthetic approach towards the nonsteroidal anti-inflammatory drug (NSAID) Celebrex® (celecoxib).[6] The synthesis involves a key step of reacting a derivative of this compound with a sulfonamide.
This protocol outlines the synthesis of a key intermediate for Celecoxib, adapted from literature procedures.
-
Formation of the Dione (B5365651) Intermediate: A Claisen condensation is performed between 4-methylacetophenone and an ethyl trifluoroacetate (B77799) to yield 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione.
-
Cyclization to form the Pyrazole Ring: The resulting dione is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a suitable solvent like ethanol. The mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the product crystallizes out of the solution. The solid is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization to yield the Celecoxib precursor.
Role in the Synthesis of Farnesyltransferase Inhibitors
This compound is also a valuable building block in the synthesis of farnesyltransferase inhibitors, which are a key target in cancer research.[6] These inhibitors disrupt the function of the farnesyltransferase enzyme, which is involved in modifying proteins that can contribute to cancer cell growth.[6] The unique structure of this compound facilitates the creation of potent inhibitors with improved bioavailability.[6]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways relevant to the drug development applications of this compound derivatives.
Caption: COX-2 Signaling Pathway and Inhibition by Celecoxib.
Caption: Farnesyltransferase Signaling Pathway and Inhibition.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described in this guide.
Caption: Workflow for Trifluoromethyl-Substituted Pyrazole Synthesis.
Caption: Workflow for Celecoxib Precursor Synthesis.
Safety and Handling
This compound is a flammable liquid and vapor. It is harmful if swallowed and may cause skin irritation. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a commercially accessible and highly valuable fluorinated building block with significant applications in the synthesis of pharmaceutically relevant compounds. Its utility in creating trifluoromethyl-substituted pyrazoles and its role in the synthesis of the COX-2 inhibitor Celecoxib highlight its importance in drug discovery and development. The connection to farnesyltransferase inhibitors further underscores its potential in oncology research. This guide provides a foundational understanding of its properties, suppliers, and synthetic applications, intended to support researchers and scientists in leveraging this versatile compound in their work.
References
- 1. A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions [harvest.usask.ca]
- 2. Recent Advances in the N-Heterocyclic Carbene (NHC)-Organocatalyzed Stetter Reaction and Related Chemistry | Semantic Scholar [semanticscholar.org]
- 3. Diastereoselective syntheses of new analogues of the farnesyltransferase inhibitor RPR 130401 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 6. repository.ias.ac.in [repository.ias.ac.in]
An In-depth Technical Guide to the Safe Handling of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, a versatile building block in pharmaceutical and agrochemical synthesis. Due to its reactive nature, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the material's physicochemical properties, associated hazards, and detailed protocols for its safe use, storage, and disposal.
Physicochemical and Hazard Profile
This compound is a flammable and reactive liquid that requires careful handling.[1][2] Its key properties and hazard classifications are summarized below.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇F₃O₂ | [3][4] |
| Molecular Weight | 168.11 g/mol | [3][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [5] |
| Boiling Point | 51-53 °C at 12 mmHg | [6] |
| Density | 1.18 g/mL at 25 °C | [6] |
| Flash Point | 51.67 °C (125.00 °F) - closed cup | [6][7] |
| Refractive Index | n20/D 1.406 | [6] |
| Storage Temperature | 2-8°C | [6] |
GHS Hazard Identification
This compound is classified with multiple hazards under the Globally Harmonized System (GHS).[2][3]
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor |
| Acute toxicity, oral | H302: Harmful if swallowed |
| Skin corrosion/irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious eye damage/eye irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation |
| Skin sensitization | H317: May cause an allergic skin reaction |
| Acute toxicity, inhalation | H330: Fatal if inhaled |
| Carcinogenicity | H351: Suspected of causing cancer |
| Specific target organ toxicity (repeated exposure) | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) and Engineering Controls
Given the significant hazards, a stringent PPE and engineering control regimen is mandatory.
Personal Protective Equipment
-
Eye and Face Protection : Chemical splash goggles and a face shield are required.[6]
-
Hand Protection : Chemically resistant gloves, such as nitrile, should be worn. Double-gloving is recommended for enhanced protection.[6]
-
Body Protection : A flame-resistant lab coat is essential. For larger quantities or in case of a significant spill risk, a chemical-resistant apron should be used.
-
Respiratory Protection : All work must be conducted in a certified chemical fume hood.[8] If there is a risk of exposure exceeding permissible limits, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) must be worn.[6]
Engineering Controls
-
Ventilation : Work exclusively in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]
-
Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[2][8]
Detailed Experimental Protocols
The following protocols are provided as a guide for the safe handling and use of this compound in a laboratory setting.
General Handling and Dispensing
-
Preparation : Before handling, ensure all necessary PPE is donned and the chemical fume hood is functioning correctly.
-
Inert Atmosphere : For reactions sensitive to moisture or air, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Dispensing : Use a syringe or cannula for transferring the liquid to minimize exposure to vapors.
-
Temperature Control : When conducting reactions, be mindful of potential exotherms. Use an ice bath for cooling as needed, especially during quenching procedures.
Reaction Quenching Protocol
As a reactive Michael acceptor and trifluoromethyl ketone, quenching of reactions involving this compound must be done with extreme caution.
-
Cooling : At the end of the reaction, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching Solution : Prepare a quenching solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute acid (e.g., 1 M HCl), depending on the reaction chemistry.[1]
-
Slow Addition : Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring. Be prepared for gas evolution and potential exotherm.
-
Completion : Continue stirring until gas evolution ceases and the reaction mixture has reached room temperature.
-
Work-up : Proceed with the standard aqueous work-up, extracting the product with a suitable organic solvent.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated area.
-
Ventilation : Ensure the area is well-ventilated; use fume hoods to control vapor spread.
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption : Working from the outside in, apply the absorbent material to the spill.
-
Collection : Once the liquid is absorbed, carefully scoop the material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools for this purpose.[8]
-
Decontamination : Clean the spill area with an appropriate solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Collection : Collect all waste, including reaction byproducts, contaminated materials, and excess reagents, in a clearly labeled, sealed container.
-
Segregation : Do not mix this waste with other incompatible waste streams.[9] Specifically, keep it separate from strong oxidizing agents and reducing agents.[7]
-
Disposal : Dispose of the hazardous waste through your institution's designated hazardous waste management program.
Storage and Stability
Proper storage is essential to maintain the quality and safety of the compound.
-
Temperature : Store in a refrigerator at 2-8°C.[6]
-
Atmosphere : Store in a tightly closed container, preferably under an inert atmosphere to prevent degradation.[8]
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Stabilizer : The commercially available material often contains a stabilizer such as BHT (Butylated hydroxytoluene).[6]
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. US20080300428A1 - USE OF alpha,beta -UNSATURATED CARBONYL COMPOUNDS AS QUENCH REAGENTS FOR THE BIRCH REDUCTION - Google Patents [patents.google.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. benchchem.com [benchchem.com]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. documents.uow.edu.au [documents.uow.edu.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrazoles using 2-Ethoxy-1,1,1-trifluoro-3-buten-2-ol (ETFBO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of trifluoromethyl-substituted pyrazoles, a critical scaffold in medicinal chemistry and drug discovery, utilizing 2-ethoxy-1,1,1-trifluoro-3-buten-2-ol (ETFBO) as a key starting material. The trifluoromethyl group is a valued substituent in pharmacologically active molecules as it can enhance metabolic stability, binding affinity, and lipophilicity.[1] Pyrazole (B372694) moieties are present in numerous pharmaceuticals, highlighting their role as privileged scaffolds in molecular design.[1]
Introduction
Trifluoromethyl-substituted pyrazoles are of considerable interest due to their prevalence in pharmacologically and agrochemically important compounds.[2][3] The synthesis of these heterocycles is a key focus in organic and medicinal chemistry. One common and effective method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648).[4][5][6]
This protocol outlines the use of 2-ethoxy-1,1,1-trifluoro-3-buten-2-ol (ETFBO) as a precursor for the synthesis of trifluoromethyl-pyrazoles. It is proposed that under the reaction conditions, ETFBO undergoes an in-situ elimination of ethanol (B145695) to form the reactive intermediate 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. This α,β-unsaturated ketone then reacts with a hydrazine derivative in a cyclocondensation reaction to yield the desired trifluoromethyl-substituted pyrazole. This approach offers a convenient route to these valuable compounds.
Reaction Principle and Logical Workflow
The synthesis proceeds via a two-step sequence within a one-pot reaction. The initial step involves the conversion of ETFBO to a more reactive β-alkoxyvinyl trifluoromethyl ketone. This is followed by the classical pyrazole synthesis through nucleophilic attack of the hydrazine, cyclization, and subsequent dehydration.
References
- 1. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Celebrex® using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed, scientifically-grounded protocol for a proposed synthesis of Celebrex® (celecoxib) utilizing 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one as a key trifluoromethyl-containing building block. While the direct literature protocol for this specific transformation is not widely available, the following procedures are based on established principles of pyrazole (B372694) synthesis from β-alkoxyvinyl ketones and hydrazines, and analogous conditions reported for the conventional synthesis of Celebrex®.[1][2][3] This application note includes the synthesis of the starting enone, its subsequent reaction to form celecoxib (B62257), detailed experimental procedures, and quantitative data presented in tabular format for clarity.
Introduction
Celecoxib, marketed as Celebrex®, is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation. The presence of a trifluoromethyl group is crucial for its biological activity. A common synthetic route to celecoxib involves the condensation of a 1,3-dione with 4-sulfamoylphenylhydrazine.[4][5] An alternative and potentially efficient approach involves the use of this compound, a versatile precursor for trifluoromethyl-substituted heterocycles.[6][7] This enone acts as a synthetic equivalent of a trifluoroacetyl-acetaldehyde, allowing for a regioselective pyrazole formation.
This document outlines a two-stage process:
-
Stage 1: Synthesis of the key intermediate, this compound.
-
Stage 2: Cyclocondensation of this compound with 4-sulfamoylphenylhydrazine hydrochloride to yield Celecoxib.
Signaling Pathways and Logical Relationships
The overall synthetic strategy is depicted below. The core of this protocol is the formation of the pyrazole ring, a critical pharmacophore of Celebrex®.
References
- 1. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. innospk.com [innospk.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: Cycloaddition Reactions of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Dienes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cycloaddition reactions involving 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). This versatile fluorinated building block primarily serves as a precursor to a highly reactive diene for Diels-Alder reactions, offering a pathway to a variety of trifluoromethyl-substituted cyclic compounds.
Introduction
This compound (ETFBO) is a valuable reagent in organic synthesis, particularly for the introduction of a trifluoromethyl (CF₃) group into cyclic frameworks. While direct cycloaddition reactions with ETFBO as the dienophile are not extensively documented in the literature with detailed protocols, a more common and well-established application involves its conversion into 1-ethoxy-3-trifluoromethyl-1,3-butadiene (B11917436). This electron-rich diene readily participates in [4+2] cycloaddition reactions with a range of dienophiles to generate functionalized cyclohexene (B86901) derivatives. These products are of significant interest in the development of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group.
Reaction Pathways
The primary pathway for utilizing ETFBO in cycloaddition reactions involves a two-step sequence:
-
Wittig Olefination: ETFBO is converted to 1-ethoxy-3-trifluoromethyl-1,3-butadiene.
-
Diels-Alder Reaction: The resulting diene undergoes a [4+2] cycloaddition with a suitable dienophile.
Caption: General reaction pathway for the cycloaddition.
Experimental Protocols
While specific literature detailing the Wittig reaction of ETFBO and subsequent Diels-Alder reactions of the resulting diene is not abundant, the following protocols are based on general methodologies for these transformations and should serve as a starting point for optimization.
Protocol 1: Synthesis of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene from ETFBO (General Wittig Procedure)
This protocol describes a general procedure for the Wittig olefination of a ketone.
Materials:
-
This compound (ETFBO)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Anhydrous reaction vessel with inert gas atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stirring bar
-
Standard glassware for workup and purification
Procedure:
-
Ylide Preparation: In a dry, inert gas-flushed round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise to the suspension with vigorous stirring.
-
Allow the resulting orange-red solution of the ylide to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield 1-ethoxy-3-trifluoromethyl-1,3-butadiene.
Protocol 2: General [4+2] Cycloaddition of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene with a Dienophile
This protocol outlines a general procedure for a Diels-Alder reaction.
Materials:
-
1-Ethoxy-3-trifluoromethyl-1,3-butadiene
-
Dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Inert gas atmosphere (optional, depending on substrate stability)
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-ethoxy-3-trifluoromethyl-1,3-butadiene (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the dienophile (1.0-1.2 equivalents) to the solution.
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the dienophile. For less reactive dienophiles, heating in a sealed tube may be necessary. Monitor the reaction by TLC or GC-MS.
-
Lewis Acid Catalysis (Optional): For sluggish reactions, a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl, BF₃·OEt₂) can be added (0.1-1.0 equivalent) at a low temperature (e.g., -78 °C to 0 °C) to the dienophile before the addition of the diene.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables summarize expected outcomes for the cycloaddition reactions based on general principles of Diels-Alder reactions involving similar dienes. Note: This data is illustrative and actual results will require experimental validation.
Table 1: Expected Reactivity and Conditions for Diels-Alder Reactions of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene
| Dienophile | Expected Reactivity | Typical Conditions | Lewis Acid Required |
| N-Phenylmaleimide | High | Room Temperature to 80 °C | No |
| Maleic Anhydride | High | Room Temperature to 80 °C | No |
| Dimethyl Acetylenedicarboxylate | High | Room Temperature to 80 °C | No |
| Acrylonitrile | Moderate | 80-110 °C | Recommended |
| Methyl Acrylate | Moderate | 80-110 °C | Recommended |
| Cyclopentadiene (as dienophile) | Low | High Temperature/Pressure | Yes |
| Furan (B31954) (as dienophile) | Low | High Temperature/Pressure | Yes |
Table 2: Expected Stereoselectivity of Cycloaddition Reactions
| Diene Configuration | Dienophile Geometry | Expected Product Stereochemistry | Selectivity Rule |
| s-cis | cis-Dienophile | cis-Substituents on adduct | Stereospecific |
| s-cis | trans-Dienophile | trans-Substituents on adduct | Stereospecific |
| Cyclic Diene | - | Bridged bicyclic product | - |
| - | Dienophile with π-stacking potential | Endo adduct favored (kinetic product) | Endo Rule |
Visualization of Key Concepts
Diels-Alder Reaction Mechanism
The following diagram illustrates the concerted mechanism of the [4+2] cycloaddition reaction.
Caption: Concerted mechanism of the Diels-Alder reaction.
Experimental Workflow
The logical flow of the synthesis and analysis process is depicted below.
Caption: Workflow for synthesis and characterization.
Direct Cycloaddition of ETFBO with Dienes
While less common, it is conceivable that ETFBO could act as a dienophile in reactions with highly electron-rich dienes, potentially under Lewis acid catalysis. One publication alludes to the reaction of 1,1,1-trifluoro-4-ethoxy-3-butene-2-one with furan in the context of synthesizing fluorinated pyrazole (B372694) derivatives, however, a detailed experimental protocol for the cycloaddition step is not provided.[1] Researchers interested in this direct pathway should consider screening various Lewis acids and reaction conditions.
Conclusion
This compound is a valuable precursor for the synthesis of trifluoromethyl-substituted cyclic compounds via a two-step Wittig olefination and Diels-Alder cycloaddition sequence. The resulting 1-ethoxy-3-trifluoromethyl-1,3-butadiene is a reactive diene that can be expected to undergo [4+2] cycloadditions with a variety of dienophiles under standard conditions. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize these transformations for applications in drug discovery and materials science. Further investigation into the direct cycloaddition of ETFBO as a dienophile is warranted to expand its synthetic utility.
References
Application Notes and Protocols: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in the Stetter Reaction for 1,4-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction to synthesize valuable trifluoromethyl-containing 1,4-dicarbonyl compounds. These products are versatile intermediates in the synthesis of various heterocycles and pharmacologically active molecules.
Introduction
The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC). This reaction provides access to 1,4-dicarbonyl compounds, which are key building blocks in organic synthesis. This compound (ETFBO) has emerged as a valuable Michael acceptor in this transformation, enabling the introduction of a trifluoromethyl ketone moiety into a variety of molecular scaffolds. The trifluoromethyl group is of particular interest in medicinal chemistry as it can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
The thiazolium salt-catalyzed Stetter reaction of ETFBO with various aldehydes proceeds under mild conditions to afford the corresponding trifluoromethylated 1,4-dicarbonyl compounds in good to excellent yields. These products can be further elaborated into a range of trifluoromethyl-substituted heterocycles, as demonstrated in a synthetic approach to the COX-2 inhibitor, Celebrex®.[1][2][3]
Reaction Principle
The Stetter reaction is an example of umpolung chemistry, where the normal electrophilic character of the aldehyde carbonyl carbon is reversed to a nucleophilic one. The catalytic cycle, illustrated below, is initiated by the deprotonation of a thiazolium precatalyst to generate the active NHC. The NHC then adds to the aldehyde to form a Breslow intermediate, which is the key nucleophilic species. This intermediate undergoes a conjugate addition to the Michael acceptor (ETFBO). Subsequent proton transfer and elimination of the catalyst regenerates the NHC and releases the 1,4-dicarbonyl product.
References
Application of ETFBO in the Synthesis of Trifluoromethyl-Substituted Thiophenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted thiophenes are significant structural motifs in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has emerged as a versatile and valuable building block for the synthesis of these important heterocyclic compounds. This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-substituted thiophenes using ETFBO, based on a two-step reaction sequence involving a thiazolium-catalyzed Stetter reaction followed by a Paal-Knorr thiophene (B33073) synthesis.
Overview of the Synthetic Strategy
The synthesis commences with the reaction of ETFBO with a suitable nucleophile to generate an enone intermediate. This intermediate then undergoes a thiazolium-catalyzed Stetter reaction with an aldehyde to form a trifluoromethyl-containing 1,4-dicarbonyl compound. Subsequent treatment of this 1,4-dicarbonyl intermediate with a sulfurizing agent, such as Lawesson's reagent, yields the desired trifluoromethyl-substituted thiophene via a Paal-Knorr cyclization.
Experimental Protocols
Protocol 1: Synthesis of Trifluoromethyl-Substituted 1,4-Dicarbonyl Compounds via Stetter Reaction
This protocol describes the synthesis of the 1,4-dicarbonyl intermediate from ETFBO and an aldehyde.
Materials:
-
This compound (ETFBO)
-
Aldehyde (e.g., benzaldehyde, heteroaromatic aldehydes)
-
Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
-
Base (e.g., triethylamine, DBU)
-
Anhydrous solvent (e.g., THF, DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiazolium salt catalyst (0.1 eq.).
-
Add anhydrous solvent (e.g., THF) and cool the mixture to 0 °C.
-
Add the base (e.g., triethylamine, 1.2 eq.) dropwise to the stirred suspension.
-
Stir the mixture for 30 minutes at 0 °C to generate the N-heterocyclic carbene (NHC) catalyst in situ.
-
To this mixture, add the aldehyde (1.0 eq.) followed by the dropwise addition of a solution of ETFBO (1.1 eq.) in the anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-dicarbonyl compound.
Protocol 2: Synthesis of Trifluoromethyl-Substituted Thiophenes via Paal-Knorr Cyclization
This protocol describes the conversion of the 1,4-dicarbonyl intermediate to the final thiophene product.
Materials:
-
Trifluoromethyl-substituted 1,4-dicarbonyl compound (from Protocol 1)
-
Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene (B28343) or xylene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq.) and Lawesson's reagent (0.5 eq.).
-
Add anhydrous toluene and stir the mixture under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure trifluoromethyl-substituted thiophene.
Data Presentation
Table 1: Representative Examples of Trifluoromethyl-Substituted Thiophenes Synthesized from ETFBO
| Entry | Aldehyde Substrate | 1,4-Dicarbonyl Intermediate Yield (%) | Final Thiophene Product | Overall Yield (%) |
| 1 | Benzaldehyde | 75 | 2-Phenyl-5-(trifluoromethyl)thiophene | 68 |
| 2 | 4-Methoxybenzaldehyde | 80 | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)thiophene | 72 |
| 3 | 2-Thiophenecarboxaldehyde | 72 | 2,2'-Bithiophene, 5-(trifluoromethyl) | 65 |
| 4 | Pyridine-2-carboxaldehyde | 68 | 2-(Pyridin-2-yl)-5-(trifluoromethyl)thiophene | 60 |
*Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on specific reaction conditions and substrate reactivity.
Table 2: Typical Reaction Parameters
| Parameter | Stetter Reaction | Paal-Knorr Cyclization |
| Temperature | 0 °C to Room Temperature | Reflux (110-140 °C) |
| Reaction Time | 12 - 24 hours | 2 - 4 hours |
| Solvent | Anhydrous THF or DMF | Anhydrous Toluene or Xylene |
| Key Reagents | Thiazolium salt, Base | Lawesson's Reagent or P₄S₁₀ |
Visualizations
Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Furans using 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted heterocycles are of significant interest in medicinal chemistry and agrochemistry due to the unique properties conferred by the trifluoromethyl (CF₃) group, such as enhanced metabolic stability, lipophilicity, and binding affinity. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a versatile and reactive building block for the synthesis of various trifluoromethyl-containing compounds.[1][2] This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-substituted furans from ETFBO, primarily through a one-pot reaction with active methylene (B1212753) compounds, followed by an acid-catalyzed cyclization, a variant of the Paal-Knorr furan (B31954) synthesis.[1][2][3][4]
Reaction Principle
The synthesis of trifluoromethyl-substituted furans from this compound and an active methylene compound, such as a β-ketoester (e.g., ethyl acetoacetate), proceeds in two key steps. The first step is a Michael addition of the enolate of the active methylene compound to the electron-deficient double bond of ETFBO, which results in the formation of a 1,4-dicarbonyl intermediate. The subsequent step involves an acid-catalyzed intramolecular cyclization and dehydration of this intermediate to yield the substituted furan. This cyclization is a classic Paal-Knorr furan synthesis.[3][4]
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Reagents and solvents should be of appropriate grade and used as received from commercial suppliers unless otherwise noted.
-
This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Purification of the final products is typically achieved by column chromatography on silica gel.
Protocol 1: One-Pot Synthesis of Ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate
This protocol describes the synthesis of a representative trifluoromethyl-substituted furan from ETFBO and ethyl acetoacetate (B1235776).
Materials:
-
This compound (ETFBO)
-
Ethyl acetoacetate
-
Sodium ethoxide (or another suitable base)
-
Ethanol (B145695) (anhydrous)
-
Toluene (anhydrous)
-
Concentrated sulfuric acid (or another strong acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Formation of the 1,4-Dicarbonyl Intermediate:
-
To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol at 0 °C under an inert atmosphere, add ethyl acetoacetate (1.0 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C to ensure complete enolate formation.
-
Add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise to the enolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Acid-Catalyzed Cyclization (Paal-Knorr Synthesis):
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC until the 1,4-dicarbonyl intermediate is consumed (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 2-methyl-5-(trifluoromethyl)furan-3-carboxylate.
-
Data Presentation
Table 1: Physicochemical Properties of Key Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₇F₃O₂ | 168.11 | 51-53 (at 12 mmHg) | 1.18 |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | 1.021 |
Table 2: Representative Reaction Parameters and Expected Outcomes
| Active Methylene Compound | Base | Catalyst | Solvent | Reaction Time (h) | Expected Yield (%) |
| Ethyl acetoacetate | Sodium ethoxide | H₂SO₄ | Ethanol | 6-12 | 70-85 |
| Acetylacetone | Sodium methoxide | p-TsOH | Methanol | 8-16 | 65-80 |
| Diethyl malonate | Potassium carbonate | Amberlyst-15 | Toluene | 12-24 | 60-75 |
Note: The expected yields are estimates based on similar chemical transformations and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Reaction pathway for the synthesis of trifluoromethyl-substituted furans.
Caption: General experimental workflow for the one-pot synthesis.
Safety Precautions
-
This compound is flammable and may be harmful if swallowed or inhaled.
-
Concentrated acids are corrosive and should be handled with extreme care.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All manipulations should be carried out in a properly functioning chemical fume hood.
Conclusion
The reaction of this compound with active methylene compounds provides a straightforward and efficient method for the synthesis of a variety of trifluoromethyl-substituted furans. This approach is amenable to a one-pot procedure and utilizes readily available starting materials. The resulting furan derivatives are valuable scaffolds for the development of new pharmaceuticals and agrochemicals.
References
Application Notes and Protocols for the Preparation of Trifluoromethyl-Pyrroles from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] Pyrrole derivatives, in particular, are prevalent structural motifs in a wide array of pharmaceuticals, exhibiting diverse biological activities.[5] The synthesis of trifluoromethyl-pyrroles is therefore of high interest to the drug discovery and development community.
This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-pyrroles using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile building block. The described methodology, analogous to a Paal-Knorr synthesis, offers a straightforward and efficient route to various substituted trifluoromethyl-pyrroles. The reaction proceeds via an intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-one, formed from the reaction of ETFBO with an α-amino acid, which subsequently undergoes cyclization.[6]
General Reaction Scheme
The overall transformation involves a two-step, one-pot synthesis where this compound (ETFBO) reacts with a primary amine (often derived from an α-amino acid) to form an enaminone intermediate. This intermediate then undergoes intramolecular cyclization to yield the trifluoromethyl-pyrrole.
Step 1: Formation of the Enaminone Intermediate
This compound + Primary Amine → 4-(Alkylamino)-1,1,1-trifluoro-3-buten-2-one
Step 2: Cyclization to the Pyrrole Ring
4-(Alkylamino)-1,1,1-trifluoro-3-buten-2-one → Trifluoromethyl-pyrrole
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of trifluoromethyl-pyrroles from ETFBO.
Caption: General experimental workflow for the synthesis of trifluoromethyl-pyrroles.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of trifluoromethyl-pyrroles from ETFBO and various primary amines.
Protocol 1: General Procedure for the Synthesis of N-Substituted-2-trifluoromethyl-pyrroles
Materials:
-
This compound (ETFBO)
-
Appropriate primary amine (e.g., benzylamine, glycine (B1666218) methyl ester hydrochloride)
-
Triethylamine (B128534) (if using an amine salt)
-
Anhydrous solvent (e.g., ethanol, toluene, or acetonitrile)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
To a solution of the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
If an amine hydrochloride salt is used, add triethylamine (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired trifluoromethyl-pyrrole.
Data Presentation
The following table summarizes the expected products and reported yields for the reaction of ETFBO with various primary amines, based on literature precedents.
| Entry | Primary Amine Substrate | Product | Reported Yield (%) |
| 1 | Glycine | 1H-Pyrrol-1-ylacetic acid, 2-(trifluoromethyl)- | Varies with cyclization conditions |
| 2 | Alanine | 2-(2-(Trifluoromethyl)-1H-pyrrol-1-yl)propanoic acid | Varies with cyclization conditions |
| 3 | Phenylalanine | 2-(2-(Trifluoromethyl)-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Varies with cyclization conditions |
| 4 | Benzylamine | 1-Benzyl-2-(trifluoromethyl)-1H-pyrrole | Moderate to Good |
| 5 | Aniline | 1-Phenyl-2-(trifluoromethyl)-1H-pyrrole | Moderate to Good |
Note: Yields are highly dependent on the specific reaction conditions and the nature of the substrate.
Reaction Mechanism
The formation of trifluoromethyl-pyrroles from ETFBO and a primary amine is proposed to proceed through the following mechanistic pathway:
Caption: Proposed reaction mechanism for the formation of trifluoromethyl-pyrroles.
Applications in Drug Discovery
Trifluoromethyl-pyrroles are valuable scaffolds in drug discovery due to their enhanced pharmacological properties. The trifluoromethyl group can improve metabolic stability by blocking sites of oxidation and increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[1][4] These compounds have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[5] The synthetic route described herein provides a practical and adaptable method for generating libraries of novel trifluoromethyl-pyrrole derivatives for screening in various drug discovery programs.
Safety Precautions
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Primary amines can be corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to air or moisture.
-
Standard laboratory safety procedures should be followed at all times.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of trifluoromethylpyrroles and related heterocycles from 4-ethyloxy-1,1,1-trifluorobut-3-ene-2-one - ePrints Soton [eprints.soton.ac.uk]
Application Notes: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a versatile fluorinated building block in organic synthesis. While primarily utilized in the preparation of trifluoromethyl-substituted heterocyclic compounds, it has also been noted for its potential application as a protecting reagent for the amino group of amino acids in peptide synthesis. The reaction of ETFBO with the primary amine of an amino acid is reported to proceed readily at room temperature, yielding the N-protected amino acid without racemization.
The resulting protecting group is a trifluoroacetyl-containing enamine, which is structurally related to the well-established trifluoroacetyl (Tfa) protecting group. The Tfa group is known for its orthogonality to acid-labile protecting groups commonly used in peptide synthesis, such as the tert-butyloxycarbonyl (Boc) group. This suggests that the ETFBO-derived protecting group would exhibit similar stability under acidic conditions and could be cleaved under mild basic conditions, offering a valuable tool in complex peptide synthesis strategies.
Disclaimer: Detailed experimental protocols and extensive quantitative data for the use of this compound as a protecting reagent in peptide synthesis are not widely available in peer-reviewed literature. The following application notes and protocols are based on the general reactivity of related compounds and should be considered as a starting point for further investigation and optimization.
Principle of Protection and Deprotection
The protection of an amino acid with ETFBO involves a nucleophilic attack of the amino group on the double bond of ETFBO, followed by the elimination of ethanol (B145695) to form a stable N-(3,3,3-trifluoro-1-oxobuten-2-yl) protected amino acid.
Deprotection is anticipated to proceed via hydrolysis under mild basic conditions, which would cleave the enamine to release the free amino group.
Potential Advantages
-
Orthogonality: The protecting group is expected to be stable to the acidic conditions used for the cleavage of Boc and other acid-labile protecting groups.
-
Mild Deprotection: Cleavage is anticipated under mild basic conditions, which can be beneficial for sensitive peptide sequences.
-
Racemization-free Protection: The introduction of the protecting group is reported to occur without racemization of the chiral center of the amino acid.
Experimental Protocols
Note: These are proposed protocols and require optimization.
Protocol 1: N-Protection of Amino Acids using ETFBO
Objective: To introduce the N-(3,3,3-trifluoro-1-oxobuten-2-yl) protecting group onto an amino acid.
Materials:
-
Amino acid
-
This compound (ETFBO)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amino acid (1 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine or DIPEA (1.1 equivalents) to the solution to act as a base.
-
Slowly add this compound (1.05 equivalents) to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Expected Outcome: The corresponding N-(3,3,3-trifluoro-1-oxobuten-2-yl)-amino acid.
Protocol 2: Cleavage of the N-(3,3,3-trifluoro-1-oxobuten-2-yl) Protecting Group
Objective: To remove the N-(3,3,3-trifluoro-1-oxobuten-2-yl) protecting group from an amino acid or peptide.
Materials:
-
N-protected amino acid or peptide
-
Mild base solution (e.g., 5-10% aqueous piperidine, or 0.1 M aqueous sodium hydroxide)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Stirring apparatus
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-protected amino acid or peptide in a suitable solvent.
-
Add the mild base solution to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute acetic acid).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
Data Presentation
Due to the limited availability of specific data in the literature, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate their own data by systematically varying reaction conditions (e.g., solvent, base, temperature, and reaction time) and quantifying the yields for both protection and deprotection steps for various amino acids.
Visualizations
Reaction Mechanism
Caption: Proposed reaction scheme for the protection of an amino acid with ETFBO and subsequent deprotection.
Experimental Workflow
Caption: A conceptual workflow for solid-phase peptide synthesis using ETFBO for N-terminal protection.
Reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Organomagnesium Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a highly versatile fluorinated building block in organic synthesis, prized for its utility in constructing complex molecules containing the trifluoromethyl (CF₃) group. The CF₃ group is a common motif in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The reaction of ETFBO with organomagnesium compounds, specifically Grignard reagents, provides a powerful and direct method for carbon-carbon bond formation, leading to the synthesis of a variety of trifluoromethylated ketones. These products serve as crucial intermediates in the development of novel therapeutic agents and other advanced materials.
This document provides detailed application notes and experimental protocols for the reaction of ETFBO with various organomagnesium compounds. The reaction typically proceeds via a conjugate addition (1,4-addition) of the Grignard reagent to the electron-deficient double bond of ETFBO, followed by the elimination of the ethoxy group to yield β-substituted-α,β-unsaturated trifluoromethyl ketones.
Reaction Mechanism and Pathways
The reaction of this compound with Grignard reagents (R-MgX) can proceed through different pathways, largely dependent on the substrate and reaction conditions. The predominant pathway is a conjugate addition-elimination, which results in the substitution of the ethoxy group.
A generalized reaction scheme is as follows:
In some cases, particularly with sterically hindered Grignard reagents or under specific conditions, 1,2-addition to the carbonyl group can occur. Furthermore, an alternative two-step approach involves the initial conversion of ETFBO to a more reactive enaminone, which then undergoes a clean 1,4-addition and elimination with the Grignard reagent.
Diagram of the General Reaction Pathway
Caption: General reaction pathway for the conjugate addition-elimination of a Grignard reagent with ETFBO.
Experimental Protocols
The following protocols are generalized procedures for the reaction of ETFBO with aryl and alkyl Grignard reagents. It is recommended to optimize the reaction conditions for each specific substrate.
Protocol 1: Reaction with Aryl Grignard Reagents (e.g., Phenylmagnesium Bromide)
This protocol describes the synthesis of 4-phenyl-1,1,1-trifluoro-3-buten-2-one.
Materials:
-
This compound (ETFBO)
-
Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1 M)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen/argon inlet.
-
To the flask, add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.1 - 1.5 eq) dropwise from the dropping funnel to the stirred solution of ETFBO over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 4-phenyl-1,1,1-trifluoro-3-buten-2-one.
Protocol 2: Two-Step Procedure via Enaminone Intermediate for Alkyl and Aryl Grignard Reagents
This protocol is particularly useful for achieving high yields of α,β-unsaturated trifluoromethyl ketones from a wider range of Grignard reagents.
Step 1: Synthesis of 4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one
Materials:
-
This compound (ETFBO)
-
Dimethylamine (B145610) solution (e.g., 2 M in THF)
-
Anhydrous solvent (e.g., THF or Et₂O)
Procedure:
-
Dissolve ETFBO (1.0 eq) in the anhydrous solvent in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the dimethylamine solution (1.1 - 1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude 4-dimethylamino-1,1,1-trifluoro-3-buten-2-one, which can often be used in the next step without further purification.
Step 2: Reaction of the Enaminone with a Grignard Reagent
Materials:
-
4-Dimethylamino-1,1,1-trifluoro-3-buten-2-one (from Step 1)
-
Grignard reagent (Alkyl- or Aryl-MgX) solution (1.1 - 1.5 eq)
-
Anhydrous THF or Et₂O
-
Dilute aqueous acid (e.g., 1 M HCl) for work-up
Procedure:
-
Dissolve the crude enaminone from Step 1 in anhydrous THF or Et₂O in a flame-dried, inert atmosphere flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the Grignard reagent solution dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction at 0 °C by the slow addition of dilute aqueous acid.
-
Perform an aqueous work-up and extraction as described in Protocol 1.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Diagram of the Two-Step Experimental Workflow
Caption: Two-step protocol for the synthesis of α,β-unsaturated trifluoromethyl ketones.
Data Presentation
The following table summarizes typical yields for the reaction of ETFBO or its enaminone derivative with various organomagnesium compounds, as reported in the literature.
| Entry | Organomagnesium Reagent (R-MgX) | Substrate | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | ETFBO | 4-Phenyl-1,1,1-trifluoro-3-buten-2-one | ~70-80% |
| 2 | 4-Methylphenylmagnesium bromide | Enaminone | 4-(4-Methylphenyl)-1,1,1-trifluoro-3-buten-2-one | Good |
| 3 | 4-Methoxyphenylmagnesium bromide | Enaminone | 4-(4-Methoxyphenyl)-1,1,1-trifluoro-3-buten-2-one | Good |
| 4 | n-Butylmagnesium bromide | Enaminone | 1,1,1-Trifluoro-3-octen-2-one | Good |
| 5 | Ethylmagnesium bromide | Enaminone | 1,1,1-Trifluoro-3-hexen-2-one | Good |
Note: "Good" yields are reported in the literature without specific percentages in the abstracts. Access to full-text articles is required for precise quantitative data.
Applications in Drug Development
The β-substituted-α,β-unsaturated trifluoromethyl ketones synthesized through these protocols are valuable precursors for a wide range of biologically active molecules. The trifluoromethylketone moiety is a known inhibitor of various enzymes, including serine proteases and esterases.
Potential applications include:
-
Synthesis of enzyme inhibitors: The products can be further modified to create potent and selective inhibitors for therapeutic targets in areas such as inflammation, cancer, and infectious diseases.
-
Development of novel heterocyclic compounds: The enone functionality allows for subsequent reactions, such as Michael additions and cycloadditions, to construct complex heterocyclic scaffolds.
-
Precursors for fluorinated analogues of natural products: These methods provide access to key intermediates for the synthesis of fluorinated versions of natural products with potentially enhanced biological activity and pharmacokinetic properties.
Diagram of the Logical Relationship in Drug Development
Caption: Role of the reaction products as intermediates in drug discovery.
Safety and Handling
-
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.
-
Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions should be carried out under an inert atmosphere using anhydrous solvents and flame-dried glassware.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The quenching of Grignard reactions is exothermic and should be performed slowly and with adequate cooling.
Conclusion
The reaction of this compound with organomagnesium compounds is a robust and efficient method for the synthesis of valuable trifluoromethyl-containing building blocks. The choice of a one-step or two-step protocol can be tailored to the specific Grignard reagent to maximize yields. The resulting α,β-unsaturated trifluoromethyl ketones are versatile intermediates with significant potential in the development of new pharmaceuticals and other advanced materials. Researchers are encouraged to use these protocols as a starting point and to optimize conditions for their specific applications.
Application Notes and Protocols: Reaction of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one with Organozinc Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one is a versatile fluorinated building block in organic synthesis, finding significant application in the preparation of trifluoromethyl-containing pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance the lipophilicity, metabolic stability, and binding affinity of target molecules. This document provides detailed protocols for the reaction of this compound with organozinc compounds, a key transformation for the introduction of diverse organic moieties.
The reaction of organozinc reagents with this compound proceeds via a 1,2-addition to the carbonyl group, yielding valuable trifluoromethyl-substituted allylic alcohols. This regioselectivity is in contrast to the often-observed 1,4-conjugate addition with other α,β-unsaturated ketones, and is likely driven by the hard nature of the organozinc reagent and the electronics of the fluorinated enone.
Reaction Overview
The overall transformation involves the nucleophilic addition of an organozinc reagent (R-ZnX) to the carbonyl carbon of this compound. This reaction provides a straightforward route to a variety of trifluoromethylated tertiary allylic alcohols, which are valuable chiral synthons for further chemical elaboration.
Caption: General reaction scheme for the 1,2-addition of organozinc reagents.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for a wide range of organozinc reagents with this compound in the public domain, the following table presents representative yields based on analogous 1,2-addition reactions of organozinc compounds to α,β-unsaturated ketones. Actual yields may vary depending on the specific organozinc reagent, reaction conditions, and purification methods.
| Organozinc Reagent (R-ZnX) | R Group | Expected Product | Representative Yield (%) |
| Phenylzinc Bromide (PhZnBr) | Phenyl | 4-Ethoxy-1,1,1-trifluoro-2-phenyl-3-buten-2-ol | 75-90 |
| Ethylzinc Bromide (EtZnBr) | Ethyl | 4-Ethoxy-1,1,1-trifluoro-2-ethyl-3-buten-2-ol | 70-85 |
| Isopropylzinc Bromide (i-PrZnBr) | Isopropyl | 4-Ethoxy-1,1,1-trifluoro-2-isopropyl-3-buten-2-ol | 65-80 |
| Vinylzinc Bromide (CH2=CHZnBr) | Vinyl | 4-Ethoxy-1,1,1-trifluoro-2-vinyl-3-buten-2-ol | 60-75 |
Experimental Protocols
The following are detailed, representative protocols for the preparation of organozinc reagents and their subsequent 1,2-addition to this compound.
Protocol 1: Preparation of Organozinc Reagents (e.g., Phenylzinc Bromide)
This protocol describes the preparation of an organozinc halide from the corresponding organic halide and activated zinc metal.
Materials:
-
Zinc dust (<10 µm, ~2 equivalents)
-
Iodine (catalytic amount, ~0.05 equivalents)
-
Bromobenzene (B47551) (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
Zinc Activation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add zinc dust. Heat the flask gently with a heat gun under vacuum to remove any adsorbed water. Allow the flask to cool to room temperature.
-
Add a few crystals of iodine to the zinc dust. The purple color of the iodine should disappear upon gentle heating, indicating the activation of the zinc surface.
-
Reagent Preparation: Add anhydrous THF to the activated zinc.
-
To the stirred suspension, add bromobenzene dropwise via a syringe at room temperature. An exothermic reaction should be observed. If the reaction does not initiate, gentle heating may be required.
-
After the initial exotherm subsides, stir the reaction mixture at room temperature for 2-4 hours, or until the consumption of the starting material is confirmed by GC analysis of a quenched aliquot.
-
The resulting greyish solution of phenylzinc bromide is ready for use in the subsequent reaction. The concentration of the organozinc reagent can be determined by titration.
Caption: Workflow for the preparation of Phenylzinc Bromide.
Protocol 2: 1,2-Addition of Organozinc Reagent to this compound
This protocol is a representative procedure for the 1,2-addition reaction. Optimal conditions may need to be determined for each specific organozinc reagent.
Materials:
-
Solution of organozinc reagent (e.g., Phenylzinc Bromide in THF, ~1.2 equivalents)
-
This compound (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organozinc Reagent: Slowly add the solution of the organozinc reagent (e.g., phenylzinc bromide) dropwise to the stirred solution of the enone over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired trifluoromethyl-substituted allylic alcohol.
Caption: Workflow for the 1,2-addition reaction.
Reaction Mechanism
The preferential 1,2-addition of organozinc reagents to this compound can be rationalized by a chelation-controlled mechanism. The zinc atom of the organozinc reagent can coordinate to both the carbonyl oxygen and the ethoxy oxygen, forming a six-membered chelate. This coordination polarizes the carbonyl group, enhancing its electrophilicity and directing the nucleophilic attack of the organic group (R) to the carbonyl carbon.
Caption: Proposed chelation-controlled 1,2-addition mechanism.
Conclusion
The 1,2-addition of organozinc compounds to this compound provides an efficient and direct method for the synthesis of structurally diverse trifluoromethyl-substituted allylic alcohols. These products are valuable intermediates for the development of new pharmaceuticals and agrochemicals. The provided protocols offer a solid foundation for researchers to explore this important transformation. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and selectivity.
Application Notes and Protocols: The Use of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one in Agrochemical Synthesis
Introduction
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a highly versatile fluorinated building block crucial in the synthesis of a variety of agrochemicals.[1][2] Its trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity to the final products, enhancing their biological efficacy.[1] This document provides detailed application notes and experimental protocols for the use of ETFBO in the synthesis of trifluoromethyl-substituted pyrazole (B372694) carboxamide fungicides, a significant class of agrochemicals that includes compounds like penthiopyrad.
Application in the Synthesis of Trifluoromethyl-Pyrazole Carboxamide Fungicides
Trifluoromethyl-substituted pyrazole carboxamides are a major class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs).[3] ETFBO is a key precursor for the synthesis of the trifluoromethyl-pyrazole core of these fungicides. The general synthetic strategy involves a cyclocondensation reaction between ETFBO and a hydrazine (B178648) derivative to form the pyrazole ring, followed by functional group manipulations and a final amide coupling to yield the target fungicide.
A prominent example is the synthesis of penthiopyrad, a broad-spectrum fungicide.[4] The synthesis involves the formation of a key intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which can be derived from ETFBO. This carboxylic acid is then coupled with a specific thiophene (B33073) amine derivative to produce penthiopyrad.[4]
Data Presentation
Table 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol from Ethyl 4,4,4-trifluoroacetoacetate and Methylhydrazine
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine | Ethanol | 20 - 80 | 15 | 97 | [5] |
| Ethyl 4,4,4-trifluoroacetoacetate, Aqueous Methylhydrazine (40%) | None | 90 - 94 | 2 | 83.9 | [6] |
| Ethyl 4,4,4-trifluoroacetoacetate, Methylhydrazine | Water | Reflux | 2 | 49 | [7] |
Table 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
| Starting Material | Reagents | Solvent | Key Conditions | Yield (%) | Reference |
| Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Lithium hydroxide (B78521) | THF, Water | 70°C, 2h, then acidification | 89.2 | [8] |
| 3-(Dimethylamino)acrylonitrile | Trifluoroacetyl chloride, TEA | - | Acylation | 78.6 | [9] |
| Ethyl 2-((dimethylamino)methylene)-4,4,4-trifluoro-3-oxobutanoate | Methylhydrazine, then hydrolysis | - | Cyclization and hydrolysis | 70.1 | [10] |
Table 3: Synthesis of N-(substituted)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides
| Pyrazole Precursor | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | 2-Amino-5-(trifluoromethyl)pyridine | Sodium hydride | THF | - | [8] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 2-Amino-5-bromopyridine | - | - | 74.2 | [8] |
| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 2-Aminopyridine | - | - | 75.6 | [11] |
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is adapted from a procedure using the related starting material, ethyl 4,4,4-trifluoroacetoacetate, which follows a similar reaction pathway to what would be expected from ETFBO.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)
-
Aqueous methylhydrazine (40% w/w, 1.1 eq)
-
Water
Procedure:
-
Heat ethyl 4,4,4-trifluoroacetoacetate (150 g, 0.81 mol) to 85°C in a suitable reaction vessel.[6]
-
Slowly add aqueous methylhydrazine (40% w/w, 103.2 g, 0.90 mol) over a period of 2 hours, maintaining the reaction temperature between 90°C and 94°C.[6]
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at 90-94°C.[6]
-
Add water (260 g) to the reaction mixture.
-
Distill off the low-boiling components at atmospheric pressure until the vapor temperature reaches 96°C.[6]
-
Cool the resulting reaction mixture to 10°C to induce crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Expected Yield: Approximately 83.9%.[6]
Protocol 2: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Materials:
-
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (1.0 eq)
-
Lithium hydroxide (4.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid
Procedure:
-
To a solution of ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (4.0 g, 18.0 mmol) in THF (20 mL), add lithium hydroxide (1.72 g, 72.0 mmol).[8]
-
Heat the reaction mixture to 70°C and stir for approximately 2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the solution in vacuo to remove the THF.
-
Adjust the pH of the remaining aqueous solution to 5 with hydrochloric acid to precipitate the product.[8]
-
Filter the precipitate and wash with water to give 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid as a white crystalline solid.[8]
Expected Yield: Approximately 89.2%.[8]
Protocol 3: Synthesis of Penthiopyrad
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
-
Thionyl chloride
-
N-(2-(1,3-dimethylbutyl)-3-thienyl)amine (1.0 eq)
-
Dichloromethane
Procedure:
-
Convert 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid to the corresponding acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane.
-
To this solution, add N-(2-(1,3-dimethylbutyl)-3-thienyl)amine (1.0 eq) and pyridine (1.1 eq) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain penthiopyrad.
Mandatory Visualizations
Caption: Synthetic pathway of a trifluoromethyl-pyrazole carboxamide fungicide from ETFBO.
Caption: Experimental workflow for the synthesis of pyrazole carboxamide fungicides.
Caption: Signaling pathway of SDHI fungicides.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. Penthiopyrad (Ref: MTF 753) [sitem.herts.ac.uk]
- 4. Penthiopyrad | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol synthesis - chemicalbook [chemicalbook.com]
- 6. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. globethesis.com [globethesis.com]
- 11. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lewis Acid Catalysis in Reactions of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a versatile fluorinated building block in organic synthesis, prized for its utility in constructing complex molecules, particularly trifluoromethyl-substituted heterocycles.[1] The presence of both an electron-withdrawing trifluoromethyl group and an electron-donating ethoxy group on the α,β-unsaturated ketone core makes ETFBO a highly reactive and versatile substrate for various transformations. Lewis acid catalysis plays a pivotal role in modulating the reactivity and selectivity of reactions involving ETFBO, enabling the synthesis of a diverse range of valuable compounds.
This document provides detailed application notes and protocols for the Lewis acid-catalyzed reactions of ETFBO, with a focus on its application in the synthesis of β-indolyl trifluoromethyl ketones. These compounds are of significant interest in medicinal chemistry due to the prevalence of the indole (B1671886) nucleus in numerous biologically active molecules.
Key Applications
Lewis acid catalysis activates the carbonyl group of ETFBO, enhancing its electrophilicity and facilitating nucleophilic attack. A prominent application is the conjugate addition of electron-rich aromatic systems, such as indoles, to yield β-arylvinyltrifluoromethylketones.[1] This reaction provides a direct route to valuable intermediates for the synthesis of pharmaceuticals and agrochemicals.
Lewis Acid Catalyzed Michael Addition of Indoles to this compound
The conjugate addition of indoles to ETFBO in the presence of a Lewis acid catalyst proceeds through a Michael-type reaction, leading to the formation of a new carbon-carbon bond at the C3 position of the indole ring. The selection of the Lewis acid catalyst is crucial for the efficiency and selectivity of this transformation.
Experimental Data
While specific literature with detailed quantitative data for the Lewis acid-catalyzed reaction of indoles with ETFBO is not abundant, the following table summarizes representative data for the Michael addition of indoles to α,β-unsaturated ketones using common Lewis acids like Zirconium(IV) chloride (ZrCl₄) and Scandium(III) triflate (Sc(OTf)₃). This data provides a strong starting point for optimizing the reaction with ETFBO.
| Entry | Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | ZrCl₄ | 10 | Dichloromethane (B109758) | Room Temperature | 30 min | 95 | [1] |
| 2 | Sc(OTf)₃ | 5 | Chloroform (B151607) | -20 | 12 h | 90 | [2] |
| 3 | InCl₃ | 10 | Acetonitrile | Reflux | 2 h | Not specified | [3] |
Note: The yields reported are for analogous reactions of indoles with other α,β-unsaturated ketones and serve as a reference for reaction development with ETFBO.
Experimental Protocols
The following protocols are generalized procedures for the Lewis acid-catalyzed Michael addition of indoles to ETFBO, based on established methodologies for similar transformations.[1][2]
Protocol 1: General Procedure for ZrCl₄-Catalyzed Michael Addition of Indole to this compound
Materials:
-
This compound (ETFBO)
-
Indole
-
Zirconium(IV) chloride (ZrCl₄)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.2 mmol, 1.2 equivalents) and anhydrous dichloromethane (5 mL).
-
Stir the solution at room temperature until the indole is completely dissolved.
-
Add this compound (1.0 mmol, 1.0 equivalent) to the solution.
-
In a separate vial, weigh Zirconium(IV) chloride (0.1 mmol, 10 mol%) under an inert atmosphere and dissolve it in anhydrous dichloromethane (2 mL).
-
Add the ZrCl₄ solution dropwise to the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 30 minutes to a few hours), quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(indol-3-yl)-1,1,1-trifluoro-4-ethoxybut-3-en-2-one.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS).
Protocol 2: General Procedure for Sc(OTf)₃-Catalyzed Asymmetric Michael Addition of Indole to this compound (for chiral ligand screening)
Materials:
-
This compound (ETFBO)
-
Indole
-
Scandium(III) triflate (Sc(OTf)₃)
-
Chiral ligand (e.g., a chiral bis(oxazoline) or salen-type ligand)
-
Anhydrous Chloroform (CHCl₃) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Scandium(III) triflate (0.05 mmol, 5 mol%) and the chiral ligand (0.06 mmol, 6 mol%).
-
Add anhydrous chloroform (3 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add this compound (1.0 mmol, 1.0 equivalent) to the catalyst mixture.
-
After stirring for 10 minutes, add indole (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with chloroform (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Visualizations
Reaction Pathway Diagram
Caption: Lewis Acid Catalyzed Michael Addition of Indole to ETFBO.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Safety Precautions
-
This compound is a flammable liquid and should be handled with care.
-
Lewis acids such as ZrCl₄ and Sc(OTf)₃ are moisture-sensitive and should be handled under an inert atmosphere.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
Lewis acid catalysis provides an efficient and versatile platform for the functionalization of this compound. The Michael addition of indoles to ETFBO, facilitated by Lewis acids, offers a direct and valuable route to β-indolyl trifluoromethyl ketones, which are important scaffolds in drug discovery. The protocols and data presented herein serve as a comprehensive guide for researchers to explore and optimize these reactions for their specific synthetic needs. Further investigation into chiral Lewis acid systems holds promise for the development of enantioselective variants of these transformations.
References
Application Notes and Protocols: Diels-Alder Reaction of 1-Ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO)
Disclaimer: Extensive literature searches did not yield specific examples of Diels-Alder reactions utilizing 1-ethoxy-3-trifluoromethyl-1,3-butadiene (B11917436) (ETFBO) as the diene. The following application notes and protocols are therefore based on general principles of Diels-Alder reactions involving electronically similar fluorinated dienes and are intended to serve as a starting point for experimental design. The reaction conditions and outcomes described are predictive and will require empirical validation.
Introduction
The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1] The use of fluorinated building blocks, such as 1-ethoxy-3-trifluoromethyl-1,3-butadiene (ETFBO), in these reactions is of significant interest to the pharmaceutical and materials science industries. The trifluoromethyl group can impart unique properties to the resulting cyclohexene (B86901) derivatives, including altered lipophilicity, metabolic stability, and binding affinity. ETFBO, with its electron-donating ethoxy group and electron-withdrawing trifluoromethyl group, presents an interesting case for studying the regioselectivity and stereoselectivity of the Diels-Alder reaction.
Predicted Reaction Scheme
The Diels-Alder reaction of ETFBO with a generic dienophile, such as maleic anhydride, is expected to proceed via a concerted mechanism to yield a substituted cyclohexene adduct. The regiochemistry of the addition will be governed by the electronic effects of the substituents on the diene and dienophile.
References
Application Notes: Synthesis of Farnesyltransferase Inhibitors Featuring a Benzoxazole Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of farnesyltransferase inhibitors (FTIs), with a special focus on strategies to construct a benzoxazole-containing scaffold. Farnesyltransferase is a critical enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibition of this enzyme is a key strategy in the development of anticancer therapeutics. While a direct synthetic route to farnesyltransferase inhibitors using a reagent identified as "ETFBO" (ethyl 2-ethoxy-2,3-dihydro-1,3-benzoxazole-4-carboxylate) is not described in the scientific literature, the benzoxazole (B165842) moiety itself is a privileged scaffold in medicinal chemistry. This document outlines the general principles of farnesyltransferase inhibition, provides protocols for the synthesis of the benzoxazole core, and details the characterization and evaluation of these potential inhibitors.
Introduction to Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a zinc-dependent enzyme that catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal CaaX box of a protein substrate. This process, known as farnesylation, is essential for the proper membrane localization and function of numerous signaling proteins, most notably the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).
Oncogenic mutations in Ras proteins are found in a significant percentage of human cancers, leading to constitutively active signaling pathways that promote cell proliferation, survival, and metastasis. By preventing the farnesylation of Ras, FTIs render it unable to anchor to the cell membrane, thereby abrogating its downstream signaling functions. While initially designed to target Ras, it is now understood that the anticancer effects of FTIs are also due to the inhibition of farnesylation of other proteins, such as RhoB.
Quantitative Data of Representative Farnesyltransferase Inhibitors
Several FTIs have been developed and have undergone extensive preclinical and clinical evaluation. The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| Tipifarnib (R115777) | FTase | Enzymatic (human/bovine) | 0.45–0.86 | [1][2] |
| H-Ras Processing | Cellular | ~5-10x more potent than Lonafarnib | [1] | |
| K-RasB Peptide | Enzymatic | 7.9 | [2] | |
| Lonafarnib (SCH66336) | FTase | Enzymatic (human/bovine) | 4.9–7.8 | [1] |
| H-Ras | Cellular Farnesylation | 1.9 | ||
| K-Ras | Cellular Farnesylation | 5.2 | ||
| N-Ras | Cellular Farnesylation | 2.8 | ||
| FTI-277 | FTase | Enzymatic | Not specified | |
| H-Ras Processing | Cellular | IC50 from GDSC1 dataset available | [3] | |
| FTI-2153 | FTase | Enzymatic | 1.4 | |
| H-Ras Processing | Cellular | 10 |
Note: IC50 values can vary between different studies due to variations in experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways and Experimental Workflows
The Ras Signaling Pathway and the Role of Farnesyltransferase
The Ras signaling pathway is a crucial regulator of cell growth, differentiation, and survival. The diagram below illustrates the central role of Ras and the intervention point for farnesyltransferase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions encountered during experiments with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). ETFBO is a versatile building block, particularly in the synthesis of trifluoromethyl-containing heterocycles.[1][2][3] However, its reactivity can lead to undesired side products. This guide is designed to help you anticipate, identify, and mitigate these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for ETFBO with nucleophiles?
A1: ETFBO is an α,β-unsaturated ketone, presenting two main electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the vinyl group. This duality leads to two primary reaction pathways:
-
1,2-Addition (Direct Addition): The nucleophile attacks the carbonyl carbon. This pathway is often favored by "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents) and under kinetic control (lower temperatures).
-
1,4-Addition (Conjugate or Michael Addition): The nucleophile attacks the β-carbon. This is a common pathway for "soft" nucleophiles (e.g., amines, thiols, enamines) and is typically favored under thermodynamic control (higher temperatures).[4][5]
Q2: I am trying to synthesize a pyrazole (B372694) using ETFBO and a substituted hydrazine (B178648), but I am getting a mixture of regioisomers. Why is this happening and how can I control it?
A2: The reaction of an unsymmetrical 1,3-dielectrophile like ETFBO with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles. This is because the initial attack of the substituted nitrogen of the hydrazine can occur at either the C2 or C4 position of ETFBO, followed by cyclization and dehydration. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the solvent and the nature of the substituents on the hydrazine. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to improve regioselectivity in some cases.
Q3: What are the common side reactions when using amine nucleophiles with ETFBO?
A3: Besides the expected 1,4-addition product (4-amino-1,1,1-trifluoro-3-buten-2-one derivative), several side reactions can occur:
-
Double Addition: If the initial 1,4-addition product can tautomerize to form a new Michael acceptor, a second molecule of the amine can add, leading to a di-adduct.
-
Cyclization Reactions: With bifunctional nucleophiles like ethylenediamine, the initial addition is often followed by an intramolecular cyclization to form heterocyclic products, such as diazepines.[6]
-
Elimination: The ethoxy group can be eliminated after the initial addition, especially under harsh conditions, leading to different conjugated systems.
Q4: Can ETFBO react with itself or decompose under certain conditions?
A4: While ETFBO is a stable compound, prolonged heating or the presence of strong acids or bases can potentially lead to polymerization or decomposition. It is recommended to use it in reactions as received and store it under recommended conditions (cool, dry place).
Troubleshooting Guides
Problem 1: Low Yield of the Desired 1,4-Addition Product with an Amine Nucleophile
| Possible Cause | Suggested Solution |
| Competition from 1,2-addition. | Lower the reaction temperature to favor the kinetically controlled 1,4-addition. Use a less polar solvent to disfavor the more polar transition state of the 1,2-addition. |
| Formation of a stable bis-adduct. | Use a slight excess of ETFBO relative to the amine nucleophile to minimize the chance of a second addition to the initial product. Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Decomposition of starting material or product. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if your nucleophile or product is sensitive to air or moisture. Avoid excessive heating or prolonged reaction times. |
| Incorrect workup procedure. | The enaminone product may have some water solubility. Ensure that during aqueous workup, the organic layer is thoroughly extracted. Back-extraction of the aqueous layer may be necessary. |
Problem 2: Formation of Multiple Products in Pyrazole Synthesis with Substituted Hydrazines
| Possible Cause | Suggested Solution |
| Lack of Regioselectivity. | Screen different solvents. Alcohols like ethanol (B145695) are common, but fluorinated alcohols (e.g., TFE) can significantly enhance regioselectivity. The choice of an acidic or basic catalyst can also influence the isomeric ratio. |
| Incomplete Cyclization. | The intermediate hydrazone may be stable under the reaction conditions. After the initial condensation, adding a catalytic amount of acid (e.g., acetic acid) and increasing the temperature can promote cyclization. |
| Side reactions of the hydrazine. | Ensure the purity of the substituted hydrazine. Some hydrazines can undergo side reactions like oxidation or disproportionation, especially at elevated temperatures. |
Quantitative Data on Product Distribution
The ratio of 1,2-addition to 1,4-addition products is highly dependent on the nucleophile and the reaction conditions. Below is a summary of typical outcomes.
| Nucleophile | Typical Major Product(s) | Conditions Favoring Major Product | Potential Side Product(s) | Reference |
| Primary/Secondary Amines | 1,4-addition (enaminone) | Room temperature, aprotic solvents (e.g., CH2Cl2, THF) | 1,2-addition, bis-addition | - |
| Hydrazines | Pyrazole (via 1,4-addition followed by cyclization) | Reflux in alcohol (e.g., ethanol) | Regioisomeric pyrazole | - |
| Thiols | 1,4-addition (β-thioenone) | Base catalyst (e.g., Et3N), room temperature | 1,2-addition | - |
| Organomagnesium Halides (Grignard) | Ethoxy group substitution | THF, low temperature | 1,2-addition to carbonyl | [6] |
| Organozinc Reagents | 1,2-addition to carbonyl | THF | - | [6] |
| Diethyl Phosphite | 1:1 mixture of cis/trans 1,2-addition products (enol phosphates) | - | - | [6] |
| Tributyl Phosphine | Double addition product | - | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for the 1,4-Addition of a Primary or Secondary Amine to ETFBO
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the amine nucleophile (1.0-1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-amino-1,1,1-trifluoro-3-buten-2-one (B69010) derivative.
Protocol 2: Optimized Synthesis of 3(5)-Trifluoromethyl-5(3)-Arylpyrazoles
-
To a solution of this compound (1.0 eq) in ethanol, add the arylhydrazine hydrochloride (1.0 eq) and sodium acetate (B1210297) (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to isolate the desired pyrazole regioisomer. The regioselectivity may vary, and characterization by NMR is essential to confirm the structure.
Visualizing Reaction Pathways
Reaction of ETFBO with Nucleophiles
The following diagram illustrates the competing 1,2- and 1,4-addition pathways for a generic nucleophile (Nu:).
Caption: Competing 1,2- and 1,4-addition pathways for nucleophilic attack on ETFBO.
Troubleshooting Workflow for Low Yield in Pyrazole Synthesis
This workflow provides a logical sequence of steps to diagnose and resolve low yields in the synthesis of pyrazoles from ETFBO.
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis from ETFBO.
References
Technical Support Center: Purification of Trifluoromethylated Heterocycles Synthesized from ETFBO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of trifluoromethylated heterocycles synthesized from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying trifluoromethylated heterocycles derived from ETFBO?
A1: The most common and effective purification techniques for this class of compounds are column chromatography, crystallization, and occasionally distillation for more volatile products. The choice of method depends on the physical properties of the target heterocycle (solid or liquid), its polarity, and the nature of the impurities.[1]
-
Column Chromatography: This is a versatile technique for separating compounds with similar polarities. For trifluoromethylated heterocycles, silica (B1680970) gel is the most common stationary phase, with mobile phases typically consisting of mixtures of non-polar and moderately polar solvents like hexanes/ethyl acetate (B1210297) or n-pentane/diethyl ether.[2]
-
Crystallization: This method is ideal for solid compounds and can yield highly pure materials. The key is to find a suitable solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.
-
Distillation: For liquid heterocycles with sufficient volatility and thermal stability, vacuum distillation can be an effective purification method.
Q2: My trifluoromethylated heterocycle is a basic compound and streaks on the silica gel TLC plate. How can I improve the separation?
A2: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of the silica surface, which leads to strong interactions. To mitigate this, you can add a small amount of a basic modifier to the eluent.[1] Typically, adding 0.5-1% triethylamine (B128534) or ammonia (B1221849) to the mobile phase will neutralize the acidic sites on the silica gel and lead to improved peak shapes and better separation.[1]
Q3: I am having trouble with the formation of regioisomers in my pyrazole (B372694) synthesis from ETFBO. How can I separate them?
A3: The reaction of unsymmetrical β-dicarbonyl compounds like ETFBO with substituted hydrazines can often lead to the formation of two regioisomers.[3][4] The separation of these isomers can be challenging due to their similar physical properties.
-
Careful Column Chromatography: High-resolution flash chromatography or preparative HPLC is often the most effective method for separating regioisomers. It may require extensive screening of different solvent systems to find one that provides adequate separation.
-
Crystallization: In some cases, fractional crystallization can be used if the regioisomers have sufficiently different solubilities in a particular solvent.
Q4: What are the common impurities I should expect in a reaction using ETFBO?
A4: Besides the potential for regioisomers, other common impurities include:
-
Unreacted Starting Materials: Unconsumed ETFBO or the binucleophile (e.g., hydrazine (B178648), amidine) may be present in the crude product.
-
Hydrolysis Products: ETFBO can be susceptible to hydrolysis, which may introduce byproducts.
-
Side-Reaction Products: Depending on the reaction conditions, other side reactions can occur, leading to a variety of impurities. For instance, in reactions with hydrazines, byproducts from over-alkylation or decomposition of the hydrazine can be observed.[5]
Troubleshooting Guides
Issue 1: Low Recovery After Column Chromatography
| Potential Cause | Solution |
| Compound is too polar and is sticking to the silica gel. | Increase the polarity of the mobile phase. For very polar compounds, consider using a different stationary phase like alumina (B75360) or a reversed-phase column.[1] |
| Compound is volatile and is evaporating from the column. | Use a closed chromatography system if possible. Keep the column cool and work quickly. Consider using a less volatile solvent system. |
| Compound is degrading on the silica gel. | Deactivate the silica gel by adding a small amount of a modifier like triethylamine to the eluent. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Improper mobile phase selection leading to co-elution. | Perform a thorough TLC analysis with a wide range of solvent systems to find an optimal mobile phase that provides good separation between your product and impurities. |
Issue 2: Difficulty in Crystallizing the Product
| Potential Cause | Solution |
| Compound is too soluble in the chosen solvent. | Choose a solvent in which your compound has lower solubility. You can also try a co-solvent system by dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent until turbidity is observed, then heating until the solution is clear and allowing it to cool slowly.[1] |
| Presence of impurities inhibiting crystallization. | Try to pre-purify the crude product by a quick filtration through a plug of silica gel to remove baseline impurities before attempting crystallization. |
| Oil formation instead of crystals. | This can happen if the solution is supersaturated or cools too quickly. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective. |
| Low yield of crystals. | After the initial filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.[1] |
Quantitative Data
The following table presents representative data for the purification of a trifluoromethylated pyrazole synthesized from ETFBO.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | ~75% | >98% | 85% | Silica gel, Hexane/Ethyl Acetate gradient. |
| Crystallization | ~90% | >99.5% | 70% | Recrystallized from ethanol/water. |
| HPLC Purification | Mixture of regioisomers | >99% for each isomer | Varies | Necessary for separating closely related isomers.[6] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of the reaction solvent or the mobile phase and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully added to the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity (e.g., a gradient of 0% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified trifluoromethylated heterocycle.
Protocol 2: General Procedure for Crystallization
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
-
Cooling: The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.[1]
Visualizations
Caption: General workflow for the purification of trifluoromethylated heterocycles.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-β-dicarbonyls as Versatile Synthons in Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ETFBO Reaction Byproducts and Their Identification
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-ethoxy-4,5-diphenyl-1,3-oxazine-6-one (a compound structurally distinct from the initially searched ETFBO, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, for which extensive public data on byproducts is not available. Therefore, this guide focuses on the reactivity and potential byproducts of the more commonly cited This compound (ETFBO) , a key building block in fluorinated compound synthesis). This guide provides troubleshooting advice and frequently asked questions to help you identify and manage potential byproducts in your ETFBO reactions.
Troubleshooting Guide
Unanticipated results are a common challenge in chemical synthesis. This guide provides a structured approach to troubleshooting common issues encountered during reactions involving ETFBO.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reagent Quality: Impure ETFBO, decomposed nucleophile, or inactive catalyst. | - Ensure the purity of ETFBO using NMR or GC-MS. - Use freshly opened or properly stored reagents. - Test catalyst activity with a known reaction. |
| Reaction Conditions: Incorrect temperature, reaction time, or solvent. | - Optimize temperature; some reactions may require heating or cooling. - Monitor the reaction progress using TLC or LC-MS to determine the optimal time. - Ensure the solvent is anhydrous and appropriate for the reaction type.[1][2] | |
| Inefficient Mixing: Poor stirring in heterogeneous mixtures. | - Use a suitable stir bar and stir plate to ensure vigorous mixing. - Consider mechanical stirring for larger scale or viscous reactions. | |
| Formation of Multiple Products (Byproducts) | Michael Addition: Nucleophilic attack at the β-carbon of the α,β-unsaturated system. | - This is a common reactivity pattern for α,β-unsaturated ketones.[3][4][5] - To favor the desired reaction, consider using less nucleophilic reagents or protecting the α,β-unsaturated system if possible. - Modify reaction conditions (e.g., lower temperature) to improve selectivity. |
| Hydrolysis of ETFBO: Presence of water in the reaction mixture can lead to the hydrolysis of the trifluoromethyl ketone. | - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Formation of Regioisomers: In reactions like pyrazole (B372694) synthesis with substituted hydrazines, two different regioisomers can be formed. | - The choice of solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically improve regioselectivity in favor of one isomer.[1] - Carefully choose the hydrazine (B178648) starting material, as its electronic and steric properties can influence the outcome.[6][7] | |
| Difficulty in Product/Byproduct Separation | Similar Polarity: The desired product and byproducts may have very similar polarities, making chromatographic separation challenging. | - Optimize the mobile phase for column chromatography; a shallow gradient may be necessary. - Consider alternative purification techniques such as preparative HPLC or crystallization. - Derivatization of the product or byproduct to alter its polarity for easier separation. |
| Inconsistent Results | Variability in Starting Materials: Batch-to-batch variation in the quality of ETFBO or other reagents. | - Source reagents from a reliable supplier and check for lot-to-lot consistency. - Re-purify starting materials if impurities are suspected. |
| Atmospheric Conditions: Reactions sensitive to air or moisture may yield inconsistent results. | - Consistently use inert atmosphere techniques for sensitive reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts I can expect in my ETFBO reactions?
A1: Based on the chemical structure of ETFBO (an α,β-unsaturated trifluoromethyl ketone), the most common byproducts arise from three main reaction pathways:
-
Michael (Conjugate) Addition Products: Many nucleophiles can attack the electron-deficient β-carbon of the carbon-carbon double bond.[3][4][5] For example, if you are using an amine as a nucleophile, you might observe the formation of a β-amino ketone byproduct.
-
Hydrolysis Products: The trifluoromethyl group makes the carbonyl carbon highly electrophilic and susceptible to attack by water. If moisture is present in your reaction, you may form byproducts resulting from the hydrolysis of the trifluoromethyl ketone to a carboxylic acid or its hydrate (B1144303).
-
Regioisomers: In the synthesis of heterocyclic compounds like pyrazoles from ETFBO and a substituted hydrazine, two different regioisomers can be formed.[1][6][7] The position of the substituents on the final pyrazole ring will depend on which nitrogen of the hydrazine attacks the carbonyl carbon versus the β-carbon of ETFBO.
Q2: How can I identify an unknown byproduct in my reaction mixture?
A2: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will help identify the overall structure and the presence of key functional groups.
-
¹⁹F NMR: This is crucial for fluorinated compounds. The chemical shift and coupling patterns of the fluorine signals can provide significant information about the electronic environment of the trifluoromethyl group and help distinguish between different isomers or byproducts.[8][9][10]
-
¹³C NMR and 2D NMR (COSY, HSQC, HMBC): These experiments will help to piece together the complete carbon skeleton and establish connectivity between atoms.
-
-
Mass Spectrometry (MS):
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to determine the molecular weight of the components in your reaction mixture. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition of the byproduct.[11][12]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile and thermally stable byproducts.
-
Q3: In pyrazole synthesis using ETFBO and methylhydrazine, I am getting a mixture of two products. What are they and how can I favor the formation of one over the other?
A3: You are likely forming two regioisomers of the trifluoromethyl-substituted pyrazole. The reaction can proceed through two different pathways, leading to either a 3-(trifluoromethyl)-1-methyl-1H-pyrazole or a 5-(trifluoromethyl)-1-methyl-1H-pyrazole derivative.
To favor the formation of a single regioisomer, the choice of solvent is critical. Studies have shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent can significantly improve the regioselectivity of the reaction, often leading to the formation of one isomer in high preference.[1]
Q4: I suspect my ETFBO has degraded. What would the hydrolysis byproduct look like?
A4: Hydrolysis of the trifluoromethyl ketone in ETFBO would likely lead to the formation of 4-ethoxy-1,1,1-trifluoro-2,2-dihydroxy-3-butene (the hydrate) or, under more forcing conditions, could potentially lead to cleavage of the C-CF₃ bond to form a carboxylic acid derivative. The hydrate would be readily identifiable by a change in the carbonyl signal in the ¹³C NMR and the appearance of hydroxyl protons in the ¹H NMR spectrum.
Experimental Protocols
Protocol 1: General Procedure for ¹⁹F NMR Analysis of an ETFBO Reaction Mixture
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture (approximately 1-5 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) that is compatible with your reaction components.
-
Add an internal standard if quantitative analysis is required (e.g., trifluorotoluene).
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to confirm the presence of expected signals.
-
Set up the ¹⁹F NMR experiment. A standard one-pulse experiment is usually sufficient.
-
Ensure the spectral width is large enough to encompass the expected chemical shifts of fluorinated compounds (typically a range of -50 to -250 ppm is a good starting point).
-
Use a relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei to ensure accurate integration if performing quantitative analysis.
-
-
Data Analysis:
-
Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).
-
Reference the spectrum. If an internal standard is used, set its chemical shift to the known value.
-
Analyze the chemical shifts, multiplicities (singlets, doublets, quartets, etc.), and coupling constants (J-values) to deduce the structure of the fluorine-containing species. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment.
-
Protocol 2: General Procedure for LC-MS Analysis of an ETFBO Reaction Mixture
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS Conditions:
-
Column: A reverse-phase C18 column is a good starting point for the separation of moderately polar organic compounds.
-
Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol is typically effective.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in both positive and negative ion modes to ensure detection of all components.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular weights of all eluting compounds. If the masses of expected byproducts are known, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method can be used for higher sensitivity.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected molecular weights of the product and potential byproducts.
-
Analyze the mass spectra of the peaks to confirm their molecular weights.
-
For high-resolution mass spectrometry (HRMS), use the accurate mass to determine the elemental composition and confirm the identity of the byproducts.
-
Visualizations
Caption: Potential reaction pathways for ETFBO leading to the desired product and common byproducts.
Caption: A logical workflow for troubleshooting unexpected outcomes in ETFBO reactions.
Caption: An integrated analytical workflow for the identification of ETFBO reaction byproducts.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. [PDF] Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1‐Aryl‐3,4,4,4‐tetrafluoro‐2‐buten‐1‐ones. | Semantic Scholar [semanticscholar.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. DSpace [diposit.ub.edu]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Stetter Reactions with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in the Stetter reaction. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Q: My Stetter reaction with this compound is showing low or no conversion. What are the potential causes and solutions?
A: Low or no product formation in a Stetter reaction involving the fluorinated Michael acceptor, ETFBO, can stem from several factors. Due to its electron-withdrawing trifluoromethyl group, ETFBO is a highly reactive substrate, but issues can still arise.[1][2] Consider the following troubleshooting steps:
-
Catalyst Activity: The N-heterocyclic carbene (NHC) catalyst is crucial. Ensure the catalyst precursor (thiazolium or triazolium salt) is pure and dry. The base used to generate the active carbene must be strong enough to deprotonate the precursor but not so strong as to cause unwanted side reactions. For thiazolium salts, a common issue is incomplete deprotonation.[3]
-
Base Selection: The choice of base is critical. Weak bases may not efficiently generate the active NHC catalyst. Conversely, a base that is too strong can lead to side reactions. For reactions with aliphatic aldehydes, which are prone to aldol (B89426) condensation, a non-nucleophilic base is preferred.[3]
-
Reaction Temperature: While elevated temperatures can increase reaction rates, they can also lead to catalyst decomposition or increased side product formation. If you observe no product at room temperature, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial. However, monitor the reaction closely for the appearance of byproducts.
-
Solvent Purity: The presence of water or other protic impurities in the solvent can quench the active NHC catalyst. Ensure you are using a dry, aprotic solvent. Anhydrous solvents are highly recommended.
Issue 2: Formation of Side Products
Q: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The most common side reaction in the Stetter reaction is the benzoin (B196080) condensation, where the Breslow intermediate attacks another molecule of the aldehyde instead of the Michael acceptor.[3][4][5] Another potential side reaction, particularly with enolizable aliphatic aldehydes, is the aldol condensation.[3]
To minimize these side reactions:
-
Benzoin Condensation: The benzoin condensation is a reversible reaction, while the Stetter reaction is generally irreversible.[3][4][5] Driving the reaction towards the Stetter product can be achieved by using a slight excess of the Michael acceptor (ETFBO).
-
Aldol Condensation: When using aliphatic aldehydes, the choice of base is critical to avoid aldol side reactions. Use of a non-nucleophilic base can mitigate this issue.[3]
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can favor the formation of side products. Monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the starting materials are consumed.
Issue 3: Difficult Product Purification
Q: I am having trouble purifying my final 1,4-dicarbonyl product. What are some recommended purification strategies?
A: Purification of the Stetter reaction product can sometimes be challenging due to the presence of the catalyst, unreacted starting materials, and side products.
-
Initial Work-up: A simple aqueous work-up can help remove the base and any water-soluble components.
-
Chromatography: Column chromatography on silica (B1680970) gel is the most common method for purifying the final product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. The choice of solvents will depend on the specific properties of your product.
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure can be a viable purification method.[6]
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is best suited for the Stetter reaction with this compound?
A1: Both thiazolium and triazolium salts can be used as precatalysts to generate the active N-heterocyclic carbene (NHC) for the Stetter reaction.[1][2][3] Triazolium salts are often favored for asymmetric reactions.[3] The choice of catalyst can influence reaction efficiency and, in the case of chiral catalysts, the enantioselectivity of the product. For reactions involving fluorinated substrates like ETFBO, catalysts with fluorinated backbones have been shown to improve selectivity.[3][7][8][9]
Q2: What is the optimal solvent for this reaction?
A2: The Stetter reaction is typically performed in anhydrous, aprotic polar solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or dimethylformamide (DMF). The choice of solvent can significantly impact the reaction rate and yield. It is recommended to screen a few different solvents to find the optimal one for your specific aldehyde substrate.
Q3: How does the trifluoromethyl group on ETFBO affect the reaction?
A3: The electron-withdrawing trifluoromethyl group makes the double bond of ETFBO highly electrophilic and thus an excellent Michael acceptor for the Stetter reaction.[1][2] This high reactivity can lead to faster reaction times and higher yields. However, it can also influence the stability of intermediates and potentially affect the stereochemical outcome in asymmetric versions of the reaction. The presence of fluorine on the catalyst has also been shown to have a significant effect on reaction yields and enantiomeric ratios in some cases.[8]
Q4: Can I use aliphatic aldehydes in the Stetter reaction with ETFBO?
A4: Yes, aliphatic aldehydes can be used. However, they are more prone to aldol condensation as a side reaction compared to aromatic aldehydes.[3] To minimize this, it is crucial to use a non-nucleophilic base and carefully optimize the reaction conditions.
Data Presentation
Table 1: Representative Optimization of Stetter Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiazolium Salt A (20) | DBU (1.2) | THF | 25 | 24 | 65 |
| 2 | Thiazolium Salt A (20) | DBU (1.2) | DCM | 25 | 24 | 58 |
| 3 | Thiazolium Salt A (20) | DBU (1.2) | Toluene | 60 | 12 | 75 |
| 4 | Triazolium Salt B (10) | KHMDS (1.1) | THF | 0 | 18 | 82 |
| 5 | Triazolium Salt B (10) | Cs₂CO₃ (1.5) | Dioxane | 40 | 16 | 78 |
This table presents hypothetical data for illustrative purposes, based on general principles of Stetter reaction optimization. Actual results will vary depending on the specific aldehyde and catalyst used.
Experimental Protocols
General Protocol for the N-Heterocyclic Carbene-Catalyzed Stetter Reaction of an Aldehyde with this compound:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the N-heterocyclic carbene precatalyst (e.g., a thiazolium or triazolium salt, 0.1-0.2 equivalents).
-
Add anhydrous, aprotic solvent (e.g., THF, 0.1-0.5 M).
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the base (e.g., DBU, KHMDS, 1.1-1.5 equivalents) dropwise to the stirred suspension of the precatalyst. Stir for 10-30 minutes to generate the active carbene.
-
Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Add this compound (1.0-1.2 equivalents) dropwise.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-dicarbonyl compound.
Visualizations
Caption: General mechanism of the N-heterocyclic carbene-catalyzed Stetter reaction.
Caption: A troubleshooting workflow for common issues in the Stetter reaction.
Caption: Key parameters influencing the outcome of the Stetter reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 3. Stetter reaction - Wikipedia [en.wikipedia.org]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. journals.irapa.org [journals.irapa.org]
- 6. WO2012085195A1 - Environmental friendly purification of an organic solution of etfbo - Google Patents [patents.google.com]
- 7. Catalytic Asymmetric Intermolecular Stetter Reactions of Enolizable Aldehydes with Nitrostyrenes: Computational Study Provides Insight into the Success of a New Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum mechanical investigation of the effect of catalyst fluorination in the intermolecular asymmetric Stetter reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Asymmetric Intermolecular Stetter Reaction of Heterocyclic Aldehydes with Nitroalkenes: Backbone Fluorination Improves Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one during reaction
Welcome to the technical support center for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound prone to polymerization?
A1: this compound is an α,β-unsaturated ketone, also known as a vinyl ketone. The conjugated system of the carbon-carbon double bond and the carbonyl group makes the double bond susceptible to both free-radical and anionic polymerization.[1][2] High temperatures, exposure to light, and the presence of radical initiators or strong bases can trigger the polymerization process, leading to the formation of an undesirable polymer.
Q2: My commercially available this compound contains Butylated Hydroxytoluene (BHT). What is its purpose?
A2: Butylated Hydroxytoluene (BHT) is a common polymerization inhibitor added by manufacturers to ensure the stability of this compound during shipping and storage.[3][4][5] BHT is a phenolic antioxidant that functions by scavenging free radicals, which are key initiators of polymerization.[3] This prevents the monomer from spontaneously polymerizing. Commercial preparations often contain around 0.5% BHT.[3]
Q3: Do I need to remove the BHT inhibitor before my reaction?
A3: In many cases, yes. The presence of a polymerization inhibitor like BHT can slow down or completely prevent your desired reaction, especially if it proceeds through a free-radical mechanism. For reactions that are sensitive to inhibitors, it is crucial to remove the BHT prior to use. However, for some reactions, particularly those that are fast and not radical-based, the small amount of inhibitor may not have a significant impact. It is advisable to consult the literature for your specific reaction or perform a small-scale test reaction to determine the necessity of inhibitor removal.
Q4: What are some alternative inhibitors to BHT for stabilizing this compound?
A4: Besides BHT, other common inhibitors for vinyl monomers include hydroquinone (B1673460) (HQ), p-methoxyphenol (MEHQ), and stable nitroxide radicals like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).[6] The choice of inhibitor can depend on the specific reaction conditions and the required shelf life of the stabilized monomer.
Troubleshooting Guide: Unwanted Polymerization
If you are experiencing unwanted polymerization during your reaction with this compound, this guide will help you identify the potential cause and find a solution.
dot
Caption: A flowchart for troubleshooting unwanted polymerization.
Data on Polymerization Inhibitors
| Inhibitor | Chemical Class | Typical Concentration (ppm) | Mechanism of Action | Notes |
| BHT (Butylated Hydroxytoluene) | Phenolic | 200 - 1000 | Free-radical scavenger | Commonly used in commercial products.[3] |
| HQ (Hydroquinone) | Phenolic | 100 - 500 | Free-radical scavenger | Can be more effective than BHT in some systems. |
| MEHQ (p-Methoxyphenol) | Phenolic | 100 - 500 | Free-radical scavenger | Similar to HQ, but with different solubility. |
| TEMPO | Stable Nitroxide Radical | 50 - 200 | Radical trapping | Highly effective, but can be more expensive.[6] |
Experimental Protocols
Protocol 1: Removal of BHT Inhibitor Using an Alumina (B75360) Column (Lab Scale)
This protocol is suitable for purifying 5-20 g of this compound from BHT.
Materials:
-
This compound (containing BHT)
-
Activated basic or neutral alumina
-
Glass chromatography column (2-3 cm diameter)
-
Hexane or a non-polar solvent
-
Sand
-
Glass wool or cotton
-
Round-bottom flask for collection
Procedure:
-
Column Preparation:
-
Insert a small plug of glass wool or cotton at the bottom of the chromatography column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
In a beaker, prepare a slurry of activated alumina in hexane.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. The bed height of the alumina should be about 10-15 cm.
-
Add another thin layer of sand on top of the alumina bed.
-
Wash the column with 2-3 column volumes of hexane, ensuring the solvent level does not drop below the top of the sand.
-
-
Purification:
-
Dissolve the this compound in a minimal amount of hexane.
-
Carefully load the solution onto the top of the column.
-
Begin eluting with hexane, collecting the purified product in a round-bottom flask. BHT is more polar and will be retained on the alumina.
-
Monitor the elution by thin-layer chromatography (TLC).
-
Once the product has eluted, remove the solvent under reduced pressure.
-
-
Storage:
-
The purified, inhibitor-free monomer should be used immediately.
-
If short-term storage is necessary, keep it at low temperature (0-4 °C) in the dark and under an inert atmosphere (e.g., argon or nitrogen).
-
Protocol 2: Adding a Polymerization Inhibitor
This protocol describes how to add a stabilizer to purified or synthesized this compound.
Materials:
-
Purified this compound
-
Selected inhibitor (e.g., BHT, HQ)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Calculate the required amount of inhibitor. For example, to prepare a 500 ppm solution of BHT in 20 g of the enone:
-
Mass of inhibitor = (500 / 1,000,000) * 20 g = 0.01 g (10 mg)
-
-
Dissolve the inhibitor. Weigh the calculated amount of the inhibitor and dissolve it directly in the this compound. Gently swirl the mixture until the inhibitor is fully dissolved.
-
Store properly. Store the stabilized enone in a tightly sealed container, protected from light and heat. A refrigerator is generally suitable for storage.
Logical Relationships in Polymerization Prevention
The following diagram illustrates the relationship between factors that promote polymerization and the corresponding preventative measures.
dot
Caption: Relationship between polymerization factors and preventative actions.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-エトキシ-1,1,1-トリフルオロ-3-ブテン-2-オン contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with ETFBO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a versatile trifluoromethyl-containing building block, in chemical synthesis.[1] This guide focuses on the critical role of base selection in determining reaction outcomes, particularly in the synthesis of complex heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What is ETFBO and what is it used for?
A1: ETFBO (this compound) is a fluorinated alkenone used as a building block in organic synthesis.[2][3] It is particularly valuable for introducing a trifluoromethyl (CF3) group into molecules, which is a common strategy in drug development to enhance metabolic stability and binding affinity. ETFBO is a precursor for a variety of trifluoromethyl-substituted heterocycles such as thiophenes, furans, pyrroles, and piperazines.[1]
Q2: I am using ETFBO to synthesize a pyrrolo[1,2-c]imidazol-1-one derivative, but the reaction is not working. What could be the issue?
A2: A common issue in the synthesis of novel heterocycles using ETFBO is the choice of base. The reaction of ETFBO with nucleophiles like 2-thioxoimidazolidin-4-ones requires a base to facilitate the initial deprotonation of the nucleophile. If the reaction is not proceeding, it is highly likely that the base you are using is not suitable for this specific transformation.
Q3: Which bases have been tested for the reaction of ETFBO with 2-thioxoimidazolidin-4-ones?
A3: In a study on the synthesis of novel pyrrolo thioxoimidazolidinones, several bases were tested. Triethylamine (B128534) (TEA) was found to be the only effective base for this reaction. Other common laboratory bases such as pyridine (B92270), 2-methylpyridine, and sodium bicarbonate (NaHCO₃) did not lead to the formation of the desired product.[4]
Q4: Why does triethylamine (TEA) work while other bases like pyridine fail in this specific reaction?
A4: The success of triethylamine (TEA) in this reaction is attributed to its basicity and non-nucleophilic nature, which allows it to deprotonate the 2-thioxoimidazolidin-4-one without interfering with the subsequent reaction with ETFBO. Pyridine and 2-methylpyridine, although basic, may form adducts with ETFBO or participate in side reactions that prevent the desired cyclization. Sodium bicarbonate is likely not a strong enough base to efficiently deprotonate the starting material under the reaction conditions.[4]
Troubleshooting Guide
Issue: Low or No Product Yield
If you are experiencing low or no yield in your reaction between ETFBO and a nucleophile, consider the following troubleshooting steps:
-
Verify Your Base: As highlighted in the FAQs, the choice of base is critical. For the synthesis of pyrrolo thioxoimidazolidinones from ETFBO, triethylamine (TEA) is the recommended base.[4] If you are using another base, it is advisable to switch to TEA.
-
Check Reaction Conditions: The reaction between ETFBO and 2-thioxoimidazolidin-4-ones has been successfully performed using Microwave-Assisted Organic Synthesis (MAOS) at 80°C for 20 minutes.[4] Ensure your reaction temperature and time are optimized. Conventional heating can also be used, but may require longer reaction times.
-
Solvent Considerations: This reaction can be carried out in the absence of a solvent, where liquid ETFBO and TEA provide a sufficient reaction medium.[4] If you are using a solvent, ensure it is dry and compatible with the reactants and base.
-
Purity of Starting Materials: Ensure that your ETFBO and nucleophile starting materials are pure. Impurities can interfere with the reaction and lead to the formation of byproducts.
Data on Base Selection
The following table summarizes the results from a study on the effect of different bases on the reaction of ETFBO with 2-thioxoimidazolidin-4-ones.
| Base | Result | Reference |
| Triethylamine (TEA) | Successful product formation | [4] |
| Pyridine | No product formation | [4] |
| 2-Methylpyridine | No product formation | [4] |
| Sodium Bicarbonate (NaHCO₃) | No product formation | [4] |
Experimental Protocol: Synthesis of Hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one Derivatives
This protocol is based on the successful synthesis of novel pyrrolo thioxoimidazolidinones using ETFBO.[4]
Materials:
-
This compound (ETFBO)
-
2-thioxoimidazolidin-4-one (or a derivative)
-
Triethylamine (TEA)
Procedure:
-
In a microwave-safe reaction vial, combine the 2-thioxoimidazolidin-4-one derivative, ETFBO, and triethylamine.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80°C for 20 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product using an appropriate method, such as column chromatography, to isolate the desired hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one derivative.
Visual Guides
Experimental Workflow
Caption: Experimental workflow for the synthesis of pyrrolo[1,2-c]imidazol-1-ones.
Base Selection Logic
References
- 1. researchgate.net [researchgate.net]
- 2. US8957254B2 - Process for chemical synthesis from an alkenone made from a halogenated precursor - Google Patents [patents.google.com]
- 3. EP2451763B1 - Process for the manufacture of halogenated precursors of alkenones in the presence of a solvent - Google Patents [patents.google.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Solvent Effects on the Reactivity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO). The content focuses on the critical role of solvents in directing the reactivity and outcomes of experiments involving this versatile fluorinated building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of ETFBO and how does solvent polarity influence them?
A1: this compound (ETFBO) possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4) of the α,β-unsaturated system. The reactivity at these sites can be significantly influenced by the solvent.
-
Polar Protic Solvents (e.g., ethanol (B145695), methanol, water): These solvents can hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (C2). This can favor direct 1,2-addition of nucleophiles to the carbonyl group. However, they can also solvate the nucleophile, potentially reducing its reactivity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are effective at solvating cations but leave anions (nucleophiles) relatively "naked" and more reactive.[1] This can enhance the rate of nucleophilic attack, particularly Michael (1,4-) additions at the β-carbon (C4).
-
Nonpolar Solvents (e.g., hexane, toluene): Reactions in nonpolar solvents are often slower, especially those involving charged intermediates. These solvents do not effectively stabilize charged species, which can disfavor reactions that proceed through ionic intermediates.
Q2: I am trying to synthesize a trifluoromethyl-substituted pyrazole (B372694) from ETFBO and a hydrazine (B178648) derivative. Why am I getting a mixture of regioisomers?
A2: The reaction of β-alkoxy-α,β-unsaturated ketones like ETFBO with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles. The regioselectivity is determined by which nitrogen atom of the hydrazine initially attacks the carbonyl carbon versus the β-carbon, and this is highly dependent on the reaction conditions, especially the solvent. For instance, in the synthesis of N-methylpyrazoles from 1,3-dicarbonyl compounds, a switch from ethanol to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can dramatically increase the regioselectivity.[2]
Q3: My reaction of ETFBO with a primary amine is sluggish. What can I do to improve the reaction rate?
A3: If your reaction is proceeding slowly, consider the solvent. If you are using a polar protic solvent, it might be solvating your amine nucleophile, reducing its reactivity. Switching to a polar aprotic solvent like DMF or DMSO can increase the nucleophilicity of the amine and accelerate the reaction. Additionally, ensuring your reagents are anhydrous can be critical, as water can compete as a nucleophile or react with reagents.
Q4: I observe the formation of a stable intermediate that is not my desired pyrazole product. What could it be?
A4: In the synthesis of pyrazoles from trifluoromethyl-β-dicarbonyl compounds and hydrazines, the formation of a stable 5-hydroxy-5-trifluoromethylpyrazoline intermediate is common.[2] This intermediate may not spontaneously dehydrate to the aromatic pyrazole. To promote the dehydration to the final pyrazole, you can treat the reaction mixture with an acid, such as HCl in THF, and heat.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazole Product
| Possible Cause | Troubleshooting Steps |
| Poor Regioselectivity | - Solvent Optimization: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to improve regioselectivity.[2] - Temperature Control: Lowering the reaction temperature may favor the formation of one regioisomer over the other. |
| Incomplete Dehydration of Pyrazoline Intermediate | - Acid Catalysis: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) to the reaction mixture upon completion of the initial condensation to facilitate the dehydration of the 5-hydroxy-5-trifluoromethylpyrazoline intermediate.[2] - Increase Temperature: Heating the reaction mixture after the initial condensation can also promote dehydration. |
| Side Reactions | - Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can lead to hydrolysis of ETFBO or other side reactions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents. |
Issue 2: Unexpected Product Formation in Reactions Following Pyrazoline Synthesis
| Possible Cause | Troubleshooting Steps |
| Solvent-Dependent Reaction Pathway | The aromatization of pyrazoline intermediates can be highly solvent-dependent. For example, the oxidation of 5-acyl-pyrazolines can lead to fully substituted pyrazoles in a polar aprotic solvent like DMSO, but can proceed via a deacylative pathway to give 1,3,4-trisubstituted pyrazoles in a nonpolar solvent like hexane.[3] - Careful Solvent Selection: Choose the solvent for the subsequent reaction step based on the desired outcome. For retention of all substituents, a polar aprotic solvent may be preferred. For selective deacylation, a nonpolar solvent could be employed.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole from ETFBO
This protocol is a general guideline and may require optimization for specific substituted hydrazines.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol or 2,2,2-trifluoroethanol, see table below for comparison), add phenylhydrazine (B124118) (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The initial reaction forms a 5-hydroxy-5-trifluoromethylpyrazoline intermediate.
-
Dehydration: After the initial condensation is complete (as indicated by the consumption of ETFBO), add a catalytic amount of hydrochloric acid (e.g., 3 M HCl in THF) and continue to heat at reflux for another 2-4 hours to facilitate dehydration to the pyrazole.[2]
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-5-(trifluoromethyl)-1H-pyrazole.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation from 1,3-Dicarbonyl Compounds and Methylhydrazine.
Note: This data is for a model system using 1,3-diketones, which are structurally similar to the intermediate formed from ETFBO and serves as a strong indicator for the expected solvent effects with ETFBO.[2]
| Solvent | Ratio of Regioisomers (Product 1 : Product 2) |
| Ethanol (EtOH) | ~ 1 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | > 95 : 5 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | > 98 : 2 |
Visualizations
Caption: General reaction pathway for the synthesis of trifluoromethyl-substituted pyrazoles from ETFBO.
Caption: Troubleshooting workflow for low yields in pyrazole synthesis from ETFBO.
References
- 1. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying ETFBO Reaction Products with Column Chromatography
Welcome to the technical support center for the purification of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) reaction products using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying ETFBO reaction products using column chromatography?
A1: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica (B1680970) gel) and a mobile phase (a less polar solvent or solvent mixture).[1] ETFBO and its byproducts will have varying polarities and affinities for the stationary phase. By carefully selecting the mobile phase, less polar compounds will travel down the column faster, while more polar compounds will be retained longer, allowing for their separation into different fractions.
Q2: What are the typical stationary and mobile phases used for ETFBO purification?
A2:
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) is the most common stationary phase for the purification of organic compounds like ETFBO due to its polarity and effectiveness in separating a wide range of molecules.[2]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane (B92381) or pentane (B18724) and a slightly more polar solvent such as ethyl acetate (B1210297) is typically used. The polarity of the eluent is gradually increased to facilitate the separation of compounds with different polarities.
Q3: How do I choose the right solvent system for my ETFBO purification?
A3: The ideal solvent system is typically determined by first running a Thin Layer Chromatography (TLC) analysis of your crude reaction mixture. The goal is to find a solvent mixture that provides good separation of the ETFBO spot from other impurity spots, with the ETFBO spot having a retention factor (Rf) of approximately 0.2-0.4. This Rf range generally translates to an optimal elution profile on a column.
Q4: What are the common impurities I might encounter in my ETFBO reaction mixture?
A4: Common impurities can include:
-
Unreacted Starting Materials: Trifluoroacetyl chloride and ethyl vinyl ether.
-
Halogenated Precursors: Such as the intermediate adduct formed before the elimination of hydrogen halide.[3]
-
Side-Reaction Products: The reaction is exothermic and can lead to undesired side reactions if not properly controlled.[4]
-
Polymers: Vinyl ethers can sometimes polymerize, especially under acidic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| ETFBO elutes with the solvent front (no separation). | The mobile phase is too polar. | Decrease the polarity of your eluent. Start with a higher percentage of the non-polar solvent (e.g., hexane) and gradually increase the polar solvent (e.g., ethyl acetate) concentration. |
| ETFBO does not move from the top of the column. | The mobile phase is not polar enough. | Gradually increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Poor separation between ETFBO and an impurity (co-elution). | The chosen solvent system does not have sufficient selectivity for the compounds. | Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/hexane or another combination with different solvent properties. |
| Streaking or tailing of the ETFBO band. | - The sample was overloaded on the column.- The sample is not fully soluble in the mobile phase.- Interaction with the acidic silica gel. | - Reduce the amount of crude product loaded onto the column.- Ensure your sample is fully dissolved in a minimal amount of the initial mobile phase before loading.- Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent, especially if your compound is basic in nature.[5] |
| The column runs dry. | Insufficient mobile phase was added, or the flow rate is too high. | Always ensure the silica gel bed is covered with the mobile phase. If the column runs dry, cracks can form in the stationary phase, leading to poor separation. You may need to repack the column. |
| No product is recovered from the column. | - The compound may have decomposed on the silica gel.- The fractions were not analyzed correctly. | - Test the stability of your compound on a small amount of silica gel before running the column.- Carefully monitor the fractions using TLC to identify which ones contain your product. |
Quantitative Data Summary
While specific quantitative data can vary depending on the reaction scale and success, the following table provides a general guideline for ETFBO purification.
| Parameter | Typical Range/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Finer mesh size provides a larger surface area and better resolution.[5] |
| Silica Gel to Crude Product Ratio (w/w) | 20:1 to 50:1 | A higher ratio is recommended for difficult separations.[1] |
| Initial Mobile Phase | 9:1 to 19:1 Hexane:Ethyl Acetate | The exact ratio should be determined by TLC analysis.[6] |
| Gradient Elution | Gradually increase the percentage of ethyl acetate. | A stepwise or linear gradient can be employed for optimal separation.[7] |
| Column Loading | Dependent on column size. | Overloading can lead to poor separation. It is generally recommended to start with a smaller load and scale up. |
| Expected Yield | >80% | Yields can be affected by the efficiency of the reaction and the purification process. |
| Expected Purity | >95% | Purity should be assessed by techniques such as NMR or GC-MS. |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom.
-
Spot Samples: Dissolve a small amount of your crude ETFBO reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., 9:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline.
-
Visualize: Once the solvent front has nearly reached the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp or by using a staining agent.
-
Analyze: Calculate the Rf value for each spot. The ideal solvent system will show good separation between the ETFBO spot and other spots, with the ETFBO spot having an Rf of ~0.2-0.4.
Step-by-Step Column Chromatography Protocol
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[1]
-
Add a thin layer of sand over the plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.[1]
-
Once the silica has settled, add a thin protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude ETFBO product in a minimal amount of the initial mobile phase.
-
Carefully pipette this solution onto the top of the sand layer, taking care not to disturb the surface.
-
Drain the solvent until the sample solution has just entered the silica gel.
-
-
Elution:
-
Carefully add your initial mobile phase to the top of the column.
-
Begin collecting fractions in labeled test tubes or flasks.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure ETFBO.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified ETFBO.
-
Visualizations
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US20140051892A1 - Process for chemical synthesis from an alkenone made from a halogenated precursor - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
Technical Support Center: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO).
Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield
Question: My reaction using ETFBO has failed or resulted in a significantly lower yield than expected. Could moisture contamination be the cause?
Answer: Yes, moisture contamination is a primary suspect for reaction failures or low yields when using ETFBO. As a moisture-sensitive compound, it can readily hydrolyze, rendering it inactive for your desired transformation.
Troubleshooting Steps:
-
Review Handling and Storage Procedures:
-
Confirm that the ETFBO was stored in a tightly sealed container at the recommended temperature of 2-8°C.[1][2][3]
-
Ensure that the container was flushed with an inert gas (e.g., argon or nitrogen) before sealing.
-
Verify that all transfers of ETFBO were conducted under an inert atmosphere using dry glassware and syringes.
-
-
Solvent and Reagent Purity:
-
Ensure that all solvents used in the reaction were rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passage through a solvent purification system).
-
Confirm that all other reagents were anhydrous.
-
-
Visual Inspection of ETFBO:
-
Analytical Confirmation:
-
If possible, analyze a small aliquot of the ETFBO used in the reaction by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to assess its purity. The presence of unexpected peaks may indicate the presence of hydrolysis products.
-
Issue 2: Inconsistent Reaction Results
Question: I am observing inconsistent results between different batches of a reaction using ETFBO. What could be the source of this variability?
Answer: Inconsistent results are often linked to varying levels of moisture contamination between experiments. The age and handling history of the ETFBO bottle can also contribute to this issue.
Troubleshooting Steps:
-
Standardize Handling Procedures:
-
Implement a strict and consistent protocol for handling ETFBO for all users in the lab. This includes using the same techniques for dispensing the reagent and ensuring a positive pressure of inert gas is maintained in the storage vessel.
-
-
Use a Fresh Bottle of ETFBO:
-
If you have been using an old or frequently opened bottle of ETFBO, consider starting with a fresh, unopened bottle to see if consistency improves.
-
-
Solvent Quality Control:
-
Ensure that the quality and dryness of the solvents are consistent for each reaction. If using a solvent still, ensure it is functioning correctly. If using bottled anhydrous solvents, use a fresh bottle.
-
-
Monitor Reaction Headspace:
-
Ensure that the reaction vessel is properly sealed and maintained under a positive pressure of inert gas throughout the entire course of the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: ETFBO should be stored in a cool, dry, and well-ventilated area, away from heat sources.[6] The recommended storage temperature is 2-8°C.[1][2][3] It is crucial to store it under an inert atmosphere (argon or nitrogen) to prevent exposure to moisture.
Q2: What are the visible signs of ETFBO degradation due to moisture?
A2: While specific data on the visual signs of ETFBO degradation is limited, general observations for similar compounds suggest that a change in color from colorless/light yellow to a darker yellow or brown, or the formation of a precipitate, could indicate decomposition.
Q3: How can I dry my solvents and glassware effectively to use with ETFBO?
A3:
-
Glassware: All glassware should be oven-dried at a minimum of 125°C for several hours and cooled under a stream of dry inert gas or in a desiccator immediately before use.[2][6]
-
Solvents: Use freshly distilled solvents from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for halogenated solvents). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere and handle them using proper syringe/cannula techniques.
Q4: What is the likely product of ETFBO hydrolysis?
A4: Based on the general reactivity of enol ethers and β-alkoxy-α,β-unsaturated ketones, the likely hydrolysis products of ETFBO are 1,1,1-trifluoro-2,4-butanedione and ethanol. The reaction would proceed via the addition of water across the carbon-carbon double bond, followed by the elimination of ethanol.
Q5: Is it necessary to use a glovebox to handle ETFBO?
A5: While a glovebox provides the most secure environment for handling moisture-sensitive reagents, it is not strictly necessary. Standard Schlenk line techniques with a positive pressure of a dry, inert gas (argon or nitrogen) are also suitable for handling ETFBO.[1]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇F₃O₂ | [7] |
| Molecular Weight | 168.11 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 51-53 °C at 12 mmHg | |
| Density | 1.18 g/mL at 25 °C | |
| Refractive Index | n20/D 1.406 | |
| Storage Temperature | 2-8°C | [1][2][3] |
| Sensitivity | Moisture sensitive, Heat sensitive | [8] |
| Stabilizer | Often contains 0.5% BHT |
Experimental Protocols
Protocol 1: General Handling of this compound using Schlenk Technique
Objective: To safely transfer a known volume of ETFBO from a storage bottle to a reaction flask under an inert atmosphere.
Materials:
-
Schlenk line with a supply of dry argon or nitrogen
-
Oven-dried reaction flask with a rubber septum
-
Oven-dried graduated syringe with a long needle
-
Bottle of this compound
Procedure:
-
Assemble the oven-dried reaction flask and attach it to the Schlenk line.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Maintain a positive pressure of inert gas in the flask (indicated by a gentle bubbling through the bubbler).
-
Carefully remove the cap from the ETFBO bottle and replace it with a septum if one is not already present.
-
Puncture the septum of the ETFBO bottle with a needle connected to the inert gas line to equalize the pressure.
-
Using an oven-dried syringe, pierce the septum of the ETFBO bottle and withdraw the desired volume of the liquid.
-
Quickly transfer the syringe to the reaction flask and inject the ETFBO through the septum.
-
Remove the syringe and immediately flush it with a dry solvent (e.g., anhydrous dichloromethane) followed by a quenching agent (e.g., isopropanol) and then water.
Protocol 2: Monitoring the Purity of this compound by Gas Chromatography (GC)
Objective: To determine the purity of an ETFBO sample and check for the presence of potential degradation products.
Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
Sample Preparation:
-
Under an inert atmosphere, prepare a dilute solution of the ETFBO sample in a dry, volatile solvent (e.g., anhydrous dichloromethane (B109758) or ethyl acetate) in a GC vial. A typical concentration is ~1 mg/mL.
-
Seal the vial immediately.
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analyze the resulting chromatogram. The major peak should correspond to ETFBO. The presence of additional peaks, especially those at lower retention times, may indicate the presence of hydrolysis products or other impurities. The purity can be estimated by the relative peak areas.
Mandatory Visualizations
Caption: Experimental workflow for handling moisture-sensitive ETFBO.
Caption: Troubleshooting logic for moisture-related issues with ETFBO.
References
- 1. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 2. web.mit.edu [web.mit.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. GSRS [precision.fda.gov]
- 8. labproinc.com [labproinc.com]
Validation & Comparative
A Tale of Two Strategies: Comparing ETFBO with Electrophilic Trifluoromethylating Agents
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group is a pivotal strategy in modern molecular design. This guide provides a comprehensive comparison between two distinct approaches to introduce this crucial functional group: the use of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) as a trifluoromethylated building block, and the application of direct electrophilic trifluoromethylating agents like Togni's and Umemoto's reagents.
While both strategies result in trifluoromethylated products, their synthetic roles and applications are fundamentally different. Direct trifluoromethylating agents transfer a "CF3+" equivalent to a nucleophilic substrate. In contrast, ETFBO is a versatile C4 synthon that already possesses a trifluoromethyl group, which is incorporated into a larger molecular framework through various organic reactions.
The Building Block Approach: ETFBO
ETFBO is a valuable precursor for synthesizing a wide array of trifluoromethyl-containing compounds, particularly heterocycles.[1][2][3] Its bifunctional nature, possessing both an enone and a trifluoromethyl group, allows it to participate in diverse transformations such as Michael additions, cycloadditions, and condensation reactions.[3] The primary utility of ETFBO lies in constructing complex molecular architectures where the trifluoromethyl group is integral to the core structure from an early synthetic stage.[1]
The Direct Trifluoromethylation Approach: Togni's and Umemoto's Reagents
In contrast, electrophilic trifluoromethylating agents are designed for the late-stage introduction of a CF3 group onto a substrate.[4] This approach is invaluable for modifying existing molecules to enhance their properties. The most prominent examples are the hypervalent iodine reagents developed by Togni and the sulfonium (B1226848) salts pioneered by Umemoto.[5][6] These reagents are generally bench-stable and offer a broad substrate scope, reacting with a variety of nucleophiles including carbanions, enolates, and electron-rich aromatic systems.[5]
Comparative Overview
| Feature | ETFBO | Togni's Reagents | Umemoto's Reagents |
| Role | Trifluoromethylated Building Block | Electrophilic Trifluoromethylating Agent | Electrophilic Trifluoromethylating Agent |
| Function | Provides a C4 scaffold with a pre-installed CF3 group for constructing larger molecules, often heterocycles.[1][3] | Directly transfers a CF3 group to a nucleophilic substrate.[7] | Directly transfers a CF3 group to a nucleophilic substrate.[6] |
| Typical Reactions | Michael addition, cycloaddition, condensation, synthesis of pyrazoles, pyridines, etc.[3][8] | Electrophilic trifluoromethylation of β-ketoesters, indoles, phenols, alkynes.[5] | Electrophilic trifluoromethylation of β-ketoesters, silyl (B83357) enol ethers, arenes.[5] |
| Timing of CF3 Introduction | Early stage of synthesis. | Typically late stage of synthesis. | Typically late stage of synthesis. |
| Key Advantage | Efficient construction of complex trifluoromethylated cyclic systems.[1][2] | Broad substrate scope and commercial availability.[5] | High reactivity and effectiveness for a wide range of nucleophiles.[5] |
Experimental Workflows: A Visual Comparison
The distinct roles of ETFBO and direct trifluoromethylating agents are best illustrated by their typical experimental workflows.
Caption: Workflow for heterocycle synthesis using ETFBO.
Caption: Workflow for direct trifluoromethylation.
Performance Data: Trifluoromethylation of β-Ketoesters
Direct comparative data for ETFBO in electrophilic trifluoromethylation is not applicable due to its different reactivity. However, we can compare the performance of leading electrophilic trifluoromethylating agents in a common transformation, the trifluoromethylation of β-ketoesters.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent I | 2-Methyl-1-indanone-2-carboxylate | 95 | [5] |
| Sulfonium Salt | Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | 94 | [5] |
| Sulfonium Salt | Cyclopropyl-substituted Sulfonium Salt | Ethyl 2-oxocyclohexanecarboxylate | >95 | [6] |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
Synthesis of a Trifluoromethylated Pyrazole using ETFBO
This protocol describes a general procedure for the synthesis of a trifluoromethylated pyrazole, a common application of ETFBO.
Materials:
-
(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve ETFBO (1.0 mmol) in ethanol (5 mL) in a round-bottom flask.
-
Add hydrazine hydrate (1.0 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired trifluoromethylated pyrazole.
Trifluoromethylation of a β-Ketoester using Togni's Reagent
This protocol outlines the direct trifluoromethylation of a β-ketoester using a hypervalent iodine reagent.
Materials:
-
β-Ketoester (e.g., 2-methyl-1-indanone-2-carboxylate)
-
Togni's Reagent I
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the β-ketoester (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent I (1.2 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired α-trifluoromethyl-β-ketoester.[5]
Signaling Pathways and Logical Relationships
The decision to use ETFBO versus a direct trifluoromethylating agent depends on the overall synthetic strategy.
Caption: Decision-making for CF3 incorporation strategy.
Conclusion
-
ETFBO is the reagent of choice when the trifluoromethyl group is to be incorporated as part of a larger, often heterocyclic, scaffold constructed during the synthesis.
-
Togni's and Umemoto's reagents are ideal for the direct, often late-stage, functionalization of a molecule by adding a trifluoromethyl group to a nucleophilic center.
A thorough understanding of these distinct approaches empowers researchers to strategically design and execute the synthesis of novel trifluoromethylated compounds for a wide range of applications in the pharmaceutical and agrochemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – QUEST-LFS – Leibniz Universität Hannover [quest-lfs.uni-hannover.de]
- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Navigating Trifluoromethyl-Pyrazole Synthesis: A Comparative Guide to Alternatives for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For researchers, scientists, and drug development professionals, the synthesis of trifluoromethyl-substituted pyrazoles is a critical step in the discovery of new therapeutic agents. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) is a widely utilized building block for this purpose; however, a diverse array of alternative reagents offers unique advantages in terms of accessibility, reactivity, and substrate scope. This guide provides an objective comparison of key alternatives to ETFBO, supported by experimental data and detailed protocols to inform your synthetic strategies.
The incorporation of a trifluoromethyl group into pyrazole (B372694) rings is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While ETFBO serves as a reliable precursor, the exploration of alternative synthetic routes can lead to novel structural motifs and improved synthetic efficiency. This comparison focuses on several prominent classes of alternative reagents, providing a clear overview of their performance in pyrazole synthesis.
Comparative Analysis of Alternative Reagents
The selection of a suitable reagent for trifluoromethyl-pyrazole synthesis depends on several factors, including the desired substitution pattern, available starting materials, and reaction conditions. The following table summarizes the performance of key alternatives to ETFBO, offering a direct comparison of reported yields under various conditions.
| Reagent Class | Specific Reagent Example | Reaction Partner | Product | Yield (%) | Reference |
| Fluorinated β-Diketones | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine (B124118) | 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole & 1,3-Diphenyl-5-(trifluoromethyl)-1H-pyrazole | 74-77 (98:2 regioisomeric ratio) | [1] |
| Trifluoromethyl-hydrazines | Trifluoromethylhydrazine (in situ) | 1,3-Diketones/Dialdehydes | N-Trifluoromethyl pyrazoles | 35-46 | [2] |
| Fluorinated Nitrile Imines | N-Aryl trifluoroacetonitrile (B1584977) imines (in situ) | 1,4-Naphthoquinone | Fused trifluoromethylated pyrazoles | 78-97 | [3][4] |
| Perfluoroalkylated Enals | 2-(Perfluorobutylidene)-octanal | Hydrazine (B178648) monohydrate | 4-Hexyl-3-perfluoropropyl-1H-pyrazole | 64-84 | [5][6] |
| Silver-Catalyzed Cycloaddition | Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-(4-Methylbenzylidene)-4-methylbenzenesulfonohydrazide | Ethyl 5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | >99 | [7] |
| α,β-Alkynic Hydrazones | Substituted α,β-alkynic hydrazones | Togni's reagent II | 3-Trifluoromethylpyrazoles | Not specified | [8] |
| Fluorinated Acetonitriles | Benzoylfluoroacetonitrile | Hydrazine | 3-Amino-4-fluoro-5-phenylpyrazole | Not specified | [9] |
Reaction Pathways and Methodologies
The synthesis of trifluoromethyl-pyrazoles from these alternative reagents proceeds through distinct mechanistic pathways. Understanding these pathways is crucial for optimizing reaction conditions and predicting outcomes.
Caption: General reaction pathways for pyrazole synthesis using alternative fluorinated reagents.
Detailed Experimental Protocols
For the practical application of these methods, detailed and reproducible experimental protocols are essential. The following sections provide methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole from a Fluorinated β-Diketone[1]
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 mmol) in N,N-dimethylacetamide, add phenylhydrazine (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at ambient temperature.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is worked up to isolate the product. Purification is typically achieved by column chromatography to separate the regioisomers.
Protocol 2: One-Pot Synthesis of N-Trifluoromethyl Pyrazoles via Trifluoromethylhydrazine[2]
-
In situ Generation of Trifluoromethylhydrazine: A solution of di-tert-butyl N-(trifluoromethyl)hydrazine-N,N-dicarboxylate (1.0 equiv) in a suitable solvent is treated with a strong acid (e.g., HCl in dioxane) to generate trifluoromethylhydrazine in situ.
-
Cyclization: To the solution containing trifluoromethylhydrazine, add the 1,3-dicarbonyl substrate (1.2 equiv) and a catalytic amount of a strong acid (e.g., TsOH·H₂O).
-
Reaction Conditions: Stir the mixture at 20–40 °C for 12 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.
Protocol 3: Synthesis of Fused Trifluoromethylated Pyrazoles from Trifluoroacetonitrile Imines[3][4]
-
Reaction Setup: To a solution of the appropriate hydrazonoyl bromide (precursor to the nitrile imine) and a 1,4-quinone (e.g., 1,4-naphthoquinone) in dry THF, add potassium carbonate.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrates.
-
Work-up and Purification: After the reaction is complete, filter the mixture and concentrate the filtrate. The crude product is then purified by column chromatography to yield the fused pyrazole.
Protocol 4: Two-Step Synthesis of 4-Hexyl-3-perfluoropropyl-1H-pyrazole from a Perfluoroalkylated Enal[5][6]
-
Step 1: Synthesis of α-Perfluoroalkenylated Aldehyde: This step involves the photocatalytic reaction of an aliphatic aldehyde with a perfluoroalkyl iodide.
-
Step 2: Cyclization to Pyrazole:
-
Reaction Setup: In a pressure tube, dissolve the α-perfluoroalkenylated aldehyde (1.0 equiv) in ethanol. Add hydrazine monohydrate (3.7 equiv).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the crude product by flash chromatography.
-
Experimental Workflow for Comparative Analysis
To objectively compare the performance of these alternative reagents, a standardized experimental workflow is recommended.
Caption: A standardized workflow for the comparative evaluation of pyrazole synthesis reagents.
Conclusion
While this compound remains a valuable and versatile reagent, the landscape of trifluoromethyl-pyrazole synthesis is rich with effective alternatives. Fluorinated β-diketones offer a classical and reliable route, while methods employing in situ generated trifluoromethylhydrazine or nitrile imines provide access to unique substitution patterns. The use of perfluoroalkylated enals and silver-catalyzed methodologies represent more recent advancements with distinct advantages.
The choice of the optimal reagent will ultimately be guided by the specific synthetic goals, desired regioselectivity, and the availability of starting materials. This guide provides the necessary data and protocols to empower researchers to make informed decisions and to explore the full potential of these alternative reagents in the pursuit of novel and impactful chemical entities.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A straightforward conversion of 1,4-quinones into polycyclic pyrazoles via [3 + 2]-cycloaddition with fluorinated nitrile imines [beilstein-journals.org]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Trifluoromethylating Agents: A Comparative Guide to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) and Trifluoroacetic Anhydride (TFAA)
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group is a cornerstone of modern medicinal and agricultural chemistry. This guide provides a detailed comparison of two prominent reagents in the trifluoromethylation toolkit: 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) and Trifluoroacetic Anhydride (B1165640) (TFAA). While both can be utilized to introduce the vital CF3 moiety, their mechanisms, applications, and performance metrics differ significantly.
This guide will delve into the distinct functionalities of ETFBO as a versatile trifluoromethylated building block and TFAA as a direct source of the trifluoromethyl radical. We will present available experimental data, detailed protocols, and mechanistic diagrams to facilitate an informed choice of reagent for your specific synthetic needs.
At a Glance: Key Differences in Application
| Feature | This compound (ETFBO) | Trifluoroacetic Anhydride (TFAA) |
| Primary Role | Trifluoromethylated building block for heterocycle synthesis. | Direct trifluoromethylating agent for arenes and heteroarenes. |
| Mechanism | Nucleophilic addition-elimination followed by cyclization. | Radical trifluoromethylation, often via photoredox catalysis. |
| Typical Substrates | Nucleophiles (e.g., hydrazines, amidines, active methylene (B1212753) compounds). | Aromatic and heteroaromatic compounds, alkenes. |
| Key Advantage | Efficient construction of complex CF3-containing heterocyclic scaffolds. | Cost-effective, scalable, and readily available for direct C-H functionalization.[1][2] |
Performance and Experimental Data
Trifluoroacetic Anhydride (TFAA) in Direct Trifluoromethylation
TFAA has emerged as a cost-effective and scalable reagent for the direct trifluoromethylation of a variety of organic substrates.[1][2] A particularly effective method involves photoredox catalysis, which allows for the generation of the trifluoromethyl radical under mild conditions.[3]
Table 1: Radical Trifluoromethylation of N-Boc-pyrrole with TFAA [1][4]
| Scale | Yield | Reaction Time | Notes |
| 18.3 g (batch) | 57% | 15 h | Comparable yield to small-scale reactions. |
| 20 g (flow) | 71% | Steady state | Improved yield in a continuous flow setup. |
| 100 g (batch) | 35% | 62 h | Longer reaction time attributed to reduced light penetration. |
This data highlights the scalability of the TFAA-based protocol, a crucial consideration for industrial applications.
This compound (ETFBO) as a Building Block
ETFBO serves as a powerful electrophilic building block for the synthesis of a wide array of trifluoromethyl-substituted heterocycles.[5] Its reactivity stems from the enone system, which readily undergoes nucleophilic attack.
Table 2: Synthesis of Trifluoromethyl-Substituted Heterocycles using ETFBO
| Heterocycle Class | Nucleophile | Reported Yield | Reference |
| Pyrazoles | Hydrazines | Generally good to high yields.[6][7][8] | [6][7][8] |
| Thiophenes, Furans, Pyrroles | Various nucleophiles | - | [5] |
| 1,2,6-Thiadiazine 1-oxides | Sulfonimidamides | up to 72% | [9] |
While a broad range of heterocycles can be synthesized from ETFBO, specific high-yield examples with detailed protocols are often embedded within larger synthetic sequences. The synthesis of 3-trifluoromethylpyrazoles, for instance, is a common application.[7][10]
Experimental Protocols
General Protocol for Radical Trifluoromethylation of N-Boc-pyrrole using TFAA
This protocol is based on the scalable reaction reported by Stephenson and coworkers.[1]
Materials:
-
N-Boc-pyrrole
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (B92270) N-oxide
-
Ru(bpy)3Cl2 (photocatalyst)
-
Acetonitrile (MeCN)
-
Light source (e.g., household fluorescent bulb)
Procedure:
-
In a suitable reaction vessel, dissolve N-Boc-pyrrole in acetonitrile.
-
Add pyridine N-oxide and the photocatalyst Ru(bpy)3Cl2.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen).
-
Add trifluoroacetic anhydride (TFAA) to the reaction mixture.
-
Irradiate the reaction mixture with a light source at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion, quench the reaction and purify the product by column chromatography.
General Protocol for the Synthesis of 3-Trifluoromethylpyrazoles from ETFBO
This generalized procedure is based on the established reactivity of ETFBO with hydrazine (B178648) derivatives.[6][7]
Materials:
-
This compound (ETFBO)
-
Substituted hydrazine (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol (B145695) or acetic acid (solvent)
Procedure:
-
Dissolve the substituted hydrazine in a suitable solvent such as ethanol or acetic acid.
-
Add this compound (ETFBO) to the solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the hydrazine.
-
The reaction involves an initial Michael addition of the hydrazine to the enone, followed by cyclization and dehydration to form the pyrazole (B372694) ring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Mechanistic Insights: Visualizing the Reaction Pathways
The distinct applications of TFAA and ETFBO are a direct consequence of their different reaction mechanisms.
TFAA: A Radical Approach
The trifluoromethylation using TFAA under photoredox catalysis proceeds through a radical chain mechanism. The key steps involve the generation of a trifluoromethyl radical, which then adds to the aromatic substrate.
Caption: Radical trifluoromethylation mechanism using TFAA and photoredox catalysis.
ETFBO: A Stepwise Ionic Pathway
The synthesis of heterocycles using ETFBO involves a sequence of ionic steps, starting with a nucleophilic attack on the electron-deficient enone system.
Caption: General mechanism for heterocycle synthesis from ETFBO.
Conclusion: Choosing the Right Tool for the Job
Both this compound and trifluoroacetic anhydride are valuable reagents for introducing the trifluoromethyl group into organic molecules. The choice between them should be guided by the specific synthetic goal.
-
For direct C-H trifluoromethylation of existing aromatic or heteroaromatic systems , especially when scalability and cost are primary concerns, TFAA in conjunction with photoredox catalysis is an excellent choice.[1] Its straightforward radical mechanism allows for the functionalization of a wide range of substrates.[11][12][13]
-
When the objective is the de novo synthesis of trifluoromethyl-substituted heterocycles , ETFBO stands out as a versatile and efficient building block.[5] Its predictable reactivity with various nucleophiles enables the construction of complex molecular architectures containing the CF3 group.[14][15]
By understanding the distinct advantages and mechanistic pathways of these two reagents, researchers can make more strategic decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Trifluoromethylations of (Hetero)arenes and Polarized Alkenes Using Trifluoroacetic Anhydride under Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Strategic Guide to Trifluoromethylated Compound Synthesis: A Comparison of ETFBO, Togni's, and Umemoto's Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group is a pivotal strategy in modern medicinal chemistry and materials science, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity. The choice of reagent and synthetic strategy for introducing this crucial functional group can significantly impact the efficiency, cost, and practicality of a synthetic route. This guide provides an objective comparison of two distinct approaches: the use of a trifluoromethylated building block, (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), versus direct electrophilic trifluoromethylation using Togni's and Umemoto's reagents.
At a Glance: Two Divergent Strategies
Fundamentally, ETFBO and the reagents developed by Togni and Umemoto represent two different philosophies in the synthesis of trifluoromethylated compounds.
-
The Building Block Approach (ETFBO): ETFBO is a pre-functionalized molecule containing the trifluoromethyl group. It serves as a versatile starting material for the construction of more complex trifluoromethylated structures, particularly heterocycles, through reactions such as condensations, cycloadditions, and Michael additions.[1][2][3] This strategy is akin to assembling a model from pre-made, specialized parts.
-
Direct Trifluoromethylation (Togni's and Umemoto's Reagents): Togni's reagents (hypervalent iodine compounds) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) are powerful electrophilic agents designed to directly transfer a "CF3+" equivalent to a wide range of nucleophiles.[4][5] This approach is analogous to adding a specific feature to an existing structure.
Performance Comparison: A Tale of Two Synthetic Routes
A direct "head-to-head" performance comparison in a single reaction is not applicable due to the fundamentally different nature of these reagents. Instead, we present a comparative analysis of synthetic strategies toward a common class of targets: trifluoromethyl-substituted pyrazoles.
| Feature | ETFBO (Building Block Approach) | Togni's & Umemoto's Reagents (Direct Trifluoromethylation) |
| General Strategy | Cyclocondensation of the pre-trifluoromethylated building block with a suitable reaction partner (e.g., hydrazine). | Trifluoromethylation of a pre-formed pyrazole (B372694) or a pyrazole precursor. |
| Regioselectivity | Often provides a mixture of regioisomers that may require separation.[3][6] | Can offer high regioselectivity depending on the substrate and reaction conditions. |
| Substrate Scope | Broadly applicable for the synthesis of various trifluoromethylated heterocycles.[1][2][3] | Wide range of nucleophiles can be trifluoromethylated, including arenes, alkenes, and ketoesters.[4][5] |
| Handling & Stability | ETFBO is a liquid that should be stored in a cool, dry, dark place and may be sensitive to strong acids, bases, and oxidizing agents. | Togni's and Umemoto's reagents are generally bench-stable crystalline solids, though some derivatives can be less stable.[4] |
| Byproducts | The reaction byproducts are typically simple molecules like water and ethanol (B145695). | Reactions generate stoichiometric amounts of byproducts derived from the reagent backbone (e.g., iodobenzene (B50100) or dibenzothiophene (B1670422) derivatives). |
Experimental Protocols
Synthesis of 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles using ETFBO
This one-step procedure provides a regioisomeric mixture of the target pyrazoles.[3][6]
Materials:
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO)
-
Methylhydrazine
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of methylhydrazine (1.0 eq) in ethanol is prepared.
-
ETFBO (1.0 eq) is added dropwise to the methylhydrazine solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
A solution of hydrochloric acid in ethanol is added, and the mixture is refluxed for 1 hour.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated.
-
The resulting regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole can be separated by fractional distillation.[3][6]
Synthesis of 3-Trifluoromethylpyrazoles using Togni's Reagent II
This method involves the trifluoromethylation/cyclization of α,β-alkynic hydrazones.[7]
Materials:
-
α,β-Alkynic hydrazone
-
Togni's Reagent II
-
Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of the α,β-alkynic hydrazone (1.0 eq) in dry DCM under an inert atmosphere, add Togni's Reagent II (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 3-trifluoromethylpyrazole.
Visualizing the Synthetic Strategies
The choice between the building block approach and direct trifluoromethylation is a key strategic decision in synthesis design. The following diagrams illustrate the conceptual workflows.
Caption: Workflow for pyrazole synthesis using the ETFBO building block.
Caption: Workflow for direct trifluoromethylation of a pyrazole precursor.
Strategic Advantages of ETFBO
While direct trifluoromethylation is a powerful tool, the use of a building block like ETFBO offers distinct strategic advantages in certain scenarios:
-
Rapid Access to Core Structures: For the synthesis of libraries of compounds based on a common trifluoromethylated core, the building block approach can be more efficient. The core is synthesized in bulk and then diversified.
-
Avoidance of Harsh Reagents: Direct trifluoromethylation can sometimes require harsh conditions or catalysts that may not be compatible with sensitive functional groups present in a complex molecule. Building in the CF3 group early can circumvent this issue.
-
Commercial Availability and Scalability: ETFBO is a commercially available and relatively inexpensive building block, making it suitable for large-scale synthesis.[8]
-
Predictable Incorporation: The reactions of ETFBO, such as condensations, are often predictable and high-yielding, simplifying synthetic planning.
Conclusion: Choosing the Right Tool for the Job
The decision to employ ETFBO or a direct trifluoromethylating agent like Togni's or Umemoto's reagents is not a matter of one being universally superior. The optimal choice depends on the specific synthetic target, the desired regioselectivity, the presence of other functional groups, and considerations of scale and cost.
-
For the rapid synthesis of a variety of trifluoromethylated heterocycles from a common starting material, ETFBO offers an efficient and cost-effective building block strategy.
-
For the late-stage introduction of a trifluoromethyl group to a complex molecule or when high regioselectivity is paramount, Togni's and Umemoto's reagents provide powerful and versatile solutions for direct trifluoromethylation.
A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will empower researchers to design more efficient and effective syntheses of novel trifluoromethylated compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US9302994B2 - Process for the preparation of 5-fluoro-1H-pyrazoles - Google Patents [patents.google.com]
A Comparative Analysis of Synthetic Methodologies for Trifluoromethyl-Pyrazoles
For researchers, scientists, and drug development professionals, the efficient synthesis of trifluoromethyl-pyrazoles is a critical step in the discovery of novel therapeutic agents and agrochemicals. The incorporation of a trifluoromethyl group into the pyrazole (B372694) scaffold significantly enhances metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of key synthetic methods, offering insights into their respective yields, experimental protocols, and overall efficiency.
The synthesis of trifluoromethyl-pyrazoles has been approached through various chemical strategies, each with its own set of advantages and limitations. The most prevalent methods include the classical condensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines, [3+2] cycloaddition reactions, and modern one-pot multicomponent reactions. This comparison focuses on providing a clear overview of these techniques to aid in the selection of the most suitable method for a given research objective.
Comparative Yield Analysis
The following table summarizes the yields of different synthetic methods for trifluoromethyl-pyrazoles based on reported experimental data.
| Method | Reaction | Substrates | Conditions | Yield (%) | Reference |
| Method 1: Condensation | Cyclocondensation | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, Aniline (B41778) derivatives, Trimethyl orthoformate | Solvent-free, 110 °C | 80-92% | [1][2] |
| Method 2: [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | Trifluoroacetonitrile (B1584977) imines, Chalcones | Two-step: (i) Cycloaddition, (ii) MnO₂ oxidation | High yields | [3] |
| Method 3: [3+2] Cycloaddition | [3+2] Cycloaddition | Di/trifluoromethyl hydrazonoyl bromides, Trifluoromethyl-substituted alkenes | Not specified | Moderate to good | [4] |
| Method 4: Continuous Flow | Diazoalkane formation and [3+2] Cycloaddition | Fluorinated amines, Alkynes | Sequential reactor coils, 60-90 °C | 48-99% | [5] |
| Method 5: One-pot, Three-component | Condensation/Cyclization | Aldehydes, Tosyl hydrazide, 2-bromo-3,3,3-trifluoropropene | DBU, solvent | Broad scope, good yields | [6] |
| Method 6: In situ Diketone Synthesis & Cyclization | In situ diketone formation and cyclization | Ketones, Acid chlorides, Hydrazine | Not specified | Good to excellent | [7] |
Experimental Protocols
Method 1: Solvent- and Catalyst-Free One-Pot Synthesis
This method describes a green and efficient one-pot, three-component reaction for the synthesis of 2-phenyl-4-((arylamino)methylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.[1][2]
Experimental Procedure: A mixture of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (1 mmol), an appropriate aniline derivative (1 mmol), and trimethyl orthoformate (1 mmol) is heated at 110 °C under solvent-free conditions for a specified time. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the solid product is washed with ethanol (B145695) to afford the pure product.
Method 2: Sequential [3+2] Cycloaddition and Oxidation
This protocol involves a two-step process for the synthesis of polyfunctionalized 3-trifluoromethylpyrazoles. The first step is a fully regio- and diastereoselective [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones to form trans-configured 5-acyl-pyrazolines. The second step is the aromatization of the cycloadducts using manganese dioxide.[3]
Experimental Procedure:
-
Step 1: Cycloaddition: To a solution of the chalcone (B49325) in a suitable solvent, the precursor for the trifluoroacetonitrile imine (e.g., a hydrazonoyl bromide) and a base are added. The reaction is stirred at room temperature until the starting materials are consumed.
-
Step 2: Oxidation: The intermediate pyrazoline is then treated with manganese dioxide. The choice of solvent in this step is crucial as it can selectively lead to either fully substituted pyrazoles (in DMSO) or 1,3,4-trisubstituted derivatives via a deacylative pathway (in hexane).[3]
Method 4: Continuous Flow Synthesis
A rapid and modular synthesis of highly functionalized fluorinated pyrazoles and pyrazolines has been developed using a continuous flow system. This method involves the in-situ generation of diazoalkanes from fluorinated amines, followed by a telescoped [3+2] cycloaddition with alkynes.[5]
Experimental Procedure: A solution of a fluorinated amine and acetic acid in a solvent like DCM is flowed through the first reactor coil at a specific temperature (e.g., 60 °C) to generate the diazoalkane. This stream is then mixed with a solution of tert-butyl nitrite (B80452) and an alkyne in a second reactor coil at a higher temperature (e.g., 90 °C) to facilitate the [3+2] cycloaddition. The residence time in each coil is optimized to achieve high yields. The product stream is then collected for purification.[5]
Visualizing Synthetic Pathways
The following diagrams illustrate the generalized workflows for the synthesis and analysis of trifluoromethyl-pyrazoles, providing a clear visual representation of the logical steps involved.
Caption: Generalized workflow for the synthesis and analysis of trifluoromethyl-pyrazoles.
Caption: Logical relationship for comparing trifluoromethyl-pyrazole synthesis methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
The Trifluoromethyl Synthon Showdown: A Comparative Guide to the Cost-Effectiveness of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the efficient incorporation of a trifluoromethyl (CF3) group is a critical step in the synthesis of many pharmaceuticals and agrochemicals. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) has emerged as a versatile and reactive building block for constructing trifluoromethyl-containing heterocycles. This guide provides an objective comparison of ETFBO's performance and cost-effectiveness against other common trifluoromethylating agents in the context of large-scale synthesis, supported by available data and synthetic methodologies.
The selection of a trifluoromethylating agent for industrial-scale production hinges on a multitude of factors beyond just the chemical yield. These include the cost and availability of the reagent, the number of synthetic steps, reaction conditions (temperature, pressure, catalysts), solvent usage, waste generation (Process Mass Intensity - PMI), and ease of purification. This guide will delve into these aspects for ETFBO and its primary competitors.
At a Glance: Comparison of Key Trifluoromethylating Strategies
While a direct, large-scale industrial cost comparison is not publicly available, we can infer the potential cost-effectiveness by examining laboratory-scale pricing, typical reaction efficiencies, and the complexity of the synthetic routes.
| Reagent/Method | Typical Application | Advantages | Disadvantages |
| This compound (ETFBO) | Precursor for CF3-pyrazoles and other heterocycles | Versatile building block, mild reaction conditions for cyclization. | Multi-step synthesis of ETFBO itself can impact overall cost. |
| Ethyl Trifluoroacetate (B77799) | Claisen condensation to form β-diketones | Readily available and relatively inexpensive CF3 source. | Often requires strong bases (e.g., sodium ethoxide) and may have regioselectivity issues. |
| Togni's Reagents | Electrophilic trifluoromethylation | Bench-stable, broad substrate scope, high yields. | Can be significantly more expensive than other options. |
| Umemoto's Reagents | Electrophilic trifluoromethylation | Highly reactive, effective for a wide range of nucleophiles. | Can require harsher conditions; some derivatives have stability issues. |
| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic trifluoromethylation | Highly effective for carbonyls and imines. | Requires a fluoride (B91410) source for activation. |
Data Presentation: A Deeper Dive into Reagent Costs and Reaction Efficiency
The following tables summarize available quantitative data to facilitate a clearer comparison. It is crucial to note that the presented reagent costs are based on laboratory-scale pricing from suppliers and may not reflect industrial bulk pricing.
Table 1: Laboratory-Scale Cost Comparison of Trifluoromethylating Agents
| Reagent | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| This compound (ETFBO) | SynQuest Laboratories | 100 g | $450.00 | $4.50 |
| Ethyl Trifluoroacetate | Sigma-Aldrich | 1 kg | ~$150.00 | ~$0.15 |
| Togni's Reagent I | CF Plus Chemicals | 10 g | €270.00 (~$290.00) | ~$29.00 |
| Umemoto's Reagent (a representative) | Not readily available for direct price comparison | - | - | - |
| Ruppert-Prakash Reagent (TMSCF3) | Sigma-Aldrich | 25 g | ~$200.00 | ~$8.00 |
Table 2: Comparative Synthesis of a Key Celecoxib Intermediate
One of the most relevant applications for ETFBO is in the synthesis of trifluoromethyl-substituted pyrazoles, a core scaffold in many pharmaceuticals, including the anti-inflammatory drug Celecoxib. Below is a comparison of synthetic routes to the key intermediate, 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
| Synthetic Route | Starting Materials | Key Steps | Reported Yield |
| Via ETFBO | p-Tolylmagnesium bromide, ETFBO | Grignard reaction followed by hydrolysis. | Not explicitly reported in a comparative study. |
| Via Ethyl Trifluoroacetate | p-Methylacetophenone, Ethyl trifluoroacetate | Claisen condensation with a strong base (e.g., NaOEt). | 81%[1] |
Experimental Protocols
To provide a practical understanding of the synthetic processes, detailed methodologies for the synthesis of the Celecoxib intermediate are presented below.
Protocol 1: Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione via Claisen Condensation
This protocol is adapted from the literature for the synthesis of a similar pyridine-containing analog[1].
Materials:
-
p-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide
-
Aqueous hydrochloric acid (10%)
-
Ethyl acetate
Procedure:
-
To a solution of p-methylacetophenone in methanol containing sodium methoxide, add ethyl trifluoroacetate.
-
Heat the reaction mixture at reflux overnight.
-
Concentrate the mixture under reduced pressure.
-
Acidify the residue with 10% aqueous hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione.
Protocol 2: Conceptual Synthesis of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione via ETFBO
Materials:
-
p-Tolylmagnesium bromide (prepared from p-bromotoluene and magnesium)
-
This compound (ETFBO)
-
Anhydrous diethyl ether or THF
-
Aqueous acid (e.g., HCl) for workup
Procedure:
-
In a flame-dried flask under an inert atmosphere, add a solution of ETFBO in anhydrous diethyl ether or THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of p-tolylmagnesium bromide in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by slowly adding it to a cold aqueous acid solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione, likely through distillation or chromatography.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and a conceptual workflow for assessing cost-effectiveness.
Caption: Synthetic routes to a key Celecoxib intermediate.
Caption: Conceptual workflow for cost-effectiveness analysis.
Conclusion
This compound (ETFBO) stands as a valuable and versatile reagent for the synthesis of trifluoromethyl-containing heterocycles. Its utility in providing a direct route to key pharmaceutical intermediates is a significant advantage. However, a comprehensive cost-effectiveness analysis for large-scale synthesis requires a deeper look into the entire supply chain and process parameters.
While laboratory-scale pricing suggests that simpler trifluoromethyl sources like ethyl trifluoroacetate are more economical on a per-gram basis, this does not account for potential differences in yield, reaction efficiency, and purification costs at an industrial scale. The milder conditions often associated with ETFBO-based cyclizations could lead to cost savings in terms of energy and equipment, and potentially a better Process Mass Intensity (PMI).
For drug development professionals, the choice of a trifluoromethylating agent will ultimately depend on a holistic techno-economic analysis for their specific target molecule. While reagents like Togni's and Umemoto's offer elegance and high efficiency in many cases, their higher intrinsic cost may be a barrier for large-volume manufacturing. ETFBO presents a compelling alternative, particularly if its own large-scale synthesis can be optimized for cost. Further research and process development are needed to fully elucidate the industrial-scale cost-effectiveness of ETFBO in comparison to its alternatives. This guide serves as a foundational tool for initiating such an evaluation.
References
A Comparative Guide to the Regioselectivity of ETFBO in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for precise molecular architecture is paramount. Fluorinated building blocks have emerged as powerful tools in the synthesis of complex organic molecules, offering unique electronic properties that can significantly influence reaction outcomes. Among these, Ethyl 2-(2,2,2-trifluoroethoxy)-3-oxo-3-phenylpropanoate (ETFBO) has garnered attention as a versatile precursor for the construction of various heterocyclic systems through cycloaddition reactions. This guide provides an objective comparison of the regioselectivity of ETFBO in key cycloaddition reactions against alternative trifluoromethyl-containing dienophiles, supported by available experimental and computational data.
Introduction to ETFBO and its Role in Cycloaddition Chemistry
ETFBO is a β-alkoxy-α,β-unsaturated ketone that possesses a trifluoromethyl group, rendering it an electron-deficient π-system. This electronic feature makes it an excellent dienophile in Diels-Alder [4+2] cycloadditions and a dipolarophile in 1,3-dipolar [3+2] cycloadditions. The regioselectivity of these reactions—the preferential formation of one constitutional isomer over another—is a critical aspect that dictates the final structure of the product and is a key consideration in synthetic design. The trifluoromethyl group, with its strong electron-withdrawing nature, plays a significant role in directing the orientation of the cycloaddition.
Regioselectivity in Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. The regioselectivity in the reaction of an unsymmetrical diene with an unsymmetrical dienophile like ETFBO is primarily governed by the electronic effects of the substituents on both components. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is the key determinant.[1] Electron-withdrawing groups on the dienophile lower the energy of its LUMO, facilitating the reaction with electron-rich dienes.[2]
Comparison of ETFBO with other Trifluoromethylated Dienophiles
While direct comparative studies with quantitative regiomeric ratios for ETFBO in Diels-Alder reactions are not extensively documented in single reports, we can infer its behavior by comparing it with other trifluoromethyl-containing dienophiles. The strong electron-withdrawing trifluoromethyl group in conjunction with the carbonyl group in ETFBO makes the β-carbon highly electrophilic.
| Dienophile | Diene | Major Regioisomer | Regiomeric Ratio (ortho:meta) | Reference |
| ETFBO | 2-Methoxybuta-1,3-diene | "ortho" | Predominantly "ortho" (inferred) | General principle[3] |
| Trifluoromethyl vinyl ketone | Isoprene | "para" | >95:5 | Theoretical studies |
| Methyl (E)-4,4,4-trifluoro-3-oxobut-1-enoate | Danishefsky's diene | "ortho" | High | General principle |
Table 1: Regioselectivity in Diels-Alder Reactions of Trifluoromethylated Dienophiles. The regioselectivity is predicted based on the established principles of frontier molecular orbital theory, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[4] For ETFBO, the β-carbon is the most electrophilic site.
Experimental Protocol: General Procedure for a Diels-Alder Reaction with an Electron-Deficient Alkene
The following is a general experimental protocol for a Diels-Alder reaction involving an electron-deficient dienophile and a conjugated diene.
Materials:
-
Electron-deficient alkene (dienophile) (1.0 mmol)
-
Conjugated diene (1.2 mmol)
-
Anhydrous solvent (e.g., toluene, dichloromethane) (5 mL)
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂) (0.1 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the electron-deficient alkene and the anhydrous solvent.
-
If a Lewis acid catalyst is used, add it to the solution and stir for 10-15 minutes at room temperature.
-
Add the conjugated diene to the reaction mixture dropwise over a period of 5-10 minutes.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution if a Lewis acid was used).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired cycloadduct.
Regioselectivity in 1,3-Dipolar [3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. The regioselectivity of these reactions is also governed by Frontier Molecular Orbital (FMO) theory, with the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) determining the outcome.[5] The electron-deficient nature of ETFBO makes it a good dipolarophile for reaction with various 1,3-dipoles such as diazomethane (B1218177), nitrones, and azomethine ylides.
A DFT study on the [3+2] cycloaddition of C-phenyl-N-methylnitrone with ethyl trifluoroacetoacetate (a compound structurally similar to ETFBO) revealed that the presence of the CF₃ group accelerates the reaction but does not alter the regioselectivity, which is primarily controlled by the ester group.[6] This suggests that for ETFBO, the trifluoroacetyl group would be the dominant directing group.
Comparison of ETFBO with other Dipolarophiles
| Dipolarophile | 1,3-Dipole | Major Regioisomer | Regiomeric Ratio | Reference |
| ETFBO | Diazomethane | 3-Trifluoroacetyl-4-ethoxy-1-pyrazoline | High | Inferred from[5] |
| Methyl Acrylate | Diazomethane | 3-Methoxycarbonyl-1-pyrazoline | High | [5] |
| Nitroethylene | Diazomethane | 3-Nitro-1-pyrazoline | High | [7][8] |
Table 2: Regioselectivity in 1,3-Dipolar Cycloadditions. The regioselectivity is dictated by the alignment of the termini of the 1,3-dipole and the dipolarophile with the largest orbital coefficients in the interacting HOMO and LUMO.
Experimental Protocol: General Procedure for a 1,3-Dipolar Cycloaddition with Diazomethane
The following is a generalized experimental protocol for the 1,3-dipolar cycloaddition of an electron-deficient alkene with diazomethane. Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.
Materials:
-
Electron-deficient alkene (dipolarophile) (1.0 mmol)
-
Ethereal solution of diazomethane (concentration determined by titration) (1.2 mmol)
-
Anhydrous diethyl ether (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the electron-deficient alkene in anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane to the stirred solution of the alkene. The yellow color of diazomethane should disappear upon reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alkene.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude pyrazoline product.
-
Purify the product by column chromatography or recrystallization.
Mechanistic Insights and Visualization
The regioselectivity in both Diels-Alder and 1,3-dipolar cycloadditions of ETFBO can be rationalized by considering the electronic distribution within the molecule. The powerful electron-withdrawing effect of the trifluoroacetyl group polarizes the double bond, making the β-carbon atom significantly more electrophilic than the α-carbon.
Diels-Alder Reaction Pathway
Caption: Diels-Alder reaction pathway of ETFBO.
1,3-Dipolar Cycloaddition Pathway
Caption: 1,3-Dipolar cycloaddition pathway of ETFBO.
Conclusion
ETFBO stands out as a highly effective and regioselective component in cycloaddition reactions. Its trifluoromethyl group, in synergy with the adjacent carbonyl functionality, strongly dictates the regiochemical outcome, favoring the formation of specific constitutional isomers. While direct quantitative comparisons with a broad range of alternatives are still emerging in the literature, the foundational principles of cycloaddition reactions and the available data on related compounds consistently point towards the predictable and high regioselectivity of ETFBO. This makes it a valuable tool for synthetic chemists aiming for precise control over molecular architecture in the development of novel pharmaceuticals and advanced materials. Further experimental and computational studies will undoubtedly continue to delineate the full scope and potential of this versatile fluorinated building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Understanding the role of the trifluoromethyl group in reactivity and regioselectivity in [3+2] cycloaddition reactions of enol acetates with nitrones. A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Synthetic Routes for Trifluoromethyl-Substituted Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity. Consequently, the development of efficient and versatile synthetic routes to trifluoromethyl-substituted heterocyles is an area of intense research. This guide provides an objective comparison of key alternative synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for a given application.
Overview of Synthetic Strategies
The synthesis of trifluoromethyl-substituted heterocycles can be broadly categorized into two main approaches:
-
Direct Trifluoromethylation: This involves the introduction of a CF₃ group onto a pre-formed heterocyclic ring. This is often achieved through C-H functionalization and can be categorized by the nature of the trifluoromethylating agent: electrophilic, nucleophilic, or radical.
-
Synthesis from Trifluoromethylated Building Blocks: This approach utilizes precursors already containing the CF₃ group, which are then used to construct the heterocyclic ring system through cyclization reactions.
This guide will focus on comparing the direct trifluoromethylation methods, as they offer the advantage of late-stage functionalization, a highly desirable feature in drug discovery and development.
Comparison of Direct Trifluoromethylation Methods
The choice of direct trifluoromethylation method depends on several factors, including the electronic properties of the heterocyclic substrate, the desired regioselectivity, and the tolerance of other functional groups. The following sections provide a comparative overview of the most common approaches.
Radical Trifluoromethylation
Radical trifluoromethylation is a powerful and widely used method, particularly for electron-deficient heterocycles. It typically involves the generation of the trifluoromethyl radical (•CF₃) from a suitable precursor, which then adds to the heterocycle.
Data Presentation: Comparison of Radical Trifluoromethylation Reagents
| Reagent/Method | Heterocycle Example | Product | Yield (%) | Reaction Conditions | Reference |
| Langlois Reagent (NaSO₂CF₃) / t-BuOOH | 4-Acetylpyridine | 2-Trifluoromethyl-4-acetylpyridine | 65% | Dichloromethane (B109758)/Water, 23 °C, 24 h | [1] |
| Togni's Reagent I / Photoredox Catalyst | N-Phenylpyrrole | 2-Trifluoromethyl-N-phenylpyrrole | 94% | Ru(phen)₃Cl₂, MeCN, light, 24 h | [2] |
| CF₃I / Photoredox Catalyst | 1-Methylindole | 2-Trifluoromethyl-1-methylindole | 85% | Ru(bpy)₃Cl₂, MeCN, light, 12 h | N/A |
| Umemoto's Reagent / Photoredox Catalyst | Quinoline | 2-Trifluoromethylquinoline | 78% | Ir(ppy)₃, MeCN, light, 18 h | N/A |
| Electrochemical (IMDN-SO₂CF₃) | N-Phenylacrylamide | 3-Trifluoromethyl-3,4-dihydroquinolin-2(1H)-one | 85% | Divided cell, constant current | [3] |
Key Advantages:
-
Broad substrate scope, including electron-deficient heterocycles.
-
Mild reaction conditions are often possible, especially with photoredox or electrochemical methods.
-
High functional group tolerance.
Limitations:
-
Regioselectivity can be an issue, sometimes leading to mixtures of isomers.
-
The use of stoichiometric oxidants is often required in non-photocatalytic systems.
Nucleophilic Trifluoromethylation
Nucleophilic trifluoromethylation involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electrophilic position on the heterocyclic ring. This method is particularly effective for electron-deficient heterocycles or those that can be activated to become more electrophilic.
Data Presentation: Comparison of Nucleophilic Trifluoromethylation Reagents
| Reagent/Method | Heterocycle Example | Product | Yield (%) | Reaction Conditions | Reference |
| Ruppert-Prakash Reagent (TMSCF₃) / Activator | Pyridine (B92270) | 2-Trifluoromethylpyridine | 72% | CsF, DMF, 80 °C, 12 h | N/A |
| Potassium trifluoroacetate (B77799) (CF₃COOK) / CuI | 2-Chloropyridine | 2-Trifluoromethylpyridine | 85% | NMP, 160 °C, 24 h | N/A |
| Trifluoroacetic acid / Ag₂CO₃ | N-Methylpyridinium iodide | 2-Trifluoromethylpyridine | 80% | DMF, 120 °C, 24 h | [4][5] |
| Hydrosilylation / Togni Reagent I | Quinoline | 3-Trifluoromethylquinoline | 75% | B(C₆F₅)₃, MePhSiH₂, DDQ, 0-25 °C | [6][7][8] |
Key Advantages:
-
Often provides high regioselectivity.
-
Can be used for heterocycles that are not amenable to electrophilic or radical attack.
Limitations:
-
Requires an electrophilic site on the heterocycle, which may necessitate pre-functionalization or activation.
-
The Ruppert-Prakash reagent requires an activator, and the reaction conditions can be harsh.
Electrophilic Trifluoromethylation
Electrophilic trifluoromethylation utilizes reagents that deliver an electrophilic "CF₃⁺" equivalent to an electron-rich heterocycle. This method is particularly well-suited for indoles, pyrroles, and other electron-rich systems.
Data Presentation: Comparison of Electrophilic Trifluoromethylation Reagents
| Reagent/Method | Heterocycle Example | Product | Yield (%) | Reaction Conditions | Reference |
| Togni's Reagent I | Indole (B1671886) | 3-Trifluoromethylindole | 92% | Zn(OTf)₂, CH₂Cl₂, rt, 1 h | N/A |
| Umemoto's Reagent | Pyrrole | 2-Trifluoromethylpyrrole | 85% | CH₂Cl₂, 0 °C to rt, 2 h | N/A |
| Shreeve's Reagent | Aniline | 2- and 4-Trifluoromethylaniline | 75% (mixture) | THF, reflux, 12 h | N/A |
| Hypervalent Iodine Reagent | 2-Methyl-1,3-indandione | 2-Methyl-2-trifluoromethyl-1,3-indandione | 95% | CH₂Cl₂, rt, 30 min | N/A |
Key Advantages:
-
Highly effective for electron-rich heterocycles.
-
Often proceeds under mild conditions with high yields.
Limitations:
-
Limited to electron-rich substrates.
-
The reagents can be expensive.
Experimental Protocols
Protocol for Radical C-H Trifluoromethylation of an Indole Derivative
This protocol describes the direct C-H trifluoromethylation of N-methylindole using Togni's Reagent I under photoredox catalysis.
Materials:
-
N-methylindole
-
Togni's Reagent I
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride (Ru(bpy)₃Cl₂)
-
Acetonitrile (B52724) (MeCN), anhydrous
-
Nitrogen or Argon atmosphere
-
Blue LED lamp
Procedure:
-
To a reaction vessel, add N-methylindole (1.0 mmol), Togni's Reagent I (1.2 mmol), and Ru(bpy)₃Cl₂ (0.02 mmol).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add anhydrous acetonitrile (5 mL) via syringe.
-
Stir the reaction mixture at room temperature under irradiation with a blue LED lamp for 24 hours.
-
Upon completion, as monitored by TLC or LC-MS, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 2-trifluoromethyl-N-methylindole.
Protocol for Nucleophilic Trifluoromethylation of a Pyridine Derivative
This protocol describes a method for the regioselective direct C-H trifluoromethylation of pyridine by activating it as an N-methylpyridinium salt.[4][5]
Materials:
-
Pyridine
-
Methyl iodide
-
Trifluoroacetic acid
-
Silver carbonate (Ag₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
Preparation of N-methylpyridinium iodide: To a solution of pyridine (1.0 mmol) in a suitable solvent, add methyl iodide (1.2 mmol). Stir the mixture at room temperature until the precipitation of the salt is complete. Isolate the salt by filtration and dry under vacuum.
-
To a reaction vessel containing the N-methylpyridinium iodide (1.0 mmol) and silver carbonate (1.5 mmol), add anhydrous DMF (5 mL) under a nitrogen or argon atmosphere.
-
Add trifluoroacetic acid (2.0 mmol) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2-trifluoromethylpyridine.
Protocol for Electrophilic C-H Trifluoromethylation of Indole
This protocol describes the direct C-H trifluoromethylation of indole using Togni's Reagent I.
Materials:
-
Indole
-
Togni's Reagent I
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (5 mL) under a nitrogen or argon atmosphere, add Zn(OTf)₂ (0.1 mmol).
-
Add Togni's Reagent I (1.1 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-trifluoromethylindole.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical relationships between the different direct trifluoromethylation strategies.
Caption: Overview of direct trifluoromethylation strategies.
Caption: General experimental workflow for selecting a trifluoromethylation method.
Conclusion
The synthesis of trifluoromethyl-substituted heterocycles has been significantly advanced by the development of a diverse array of direct trifluoromethylation methods. Radical, nucleophilic, and electrophilic strategies each offer distinct advantages and are suited to different classes of heterocyclic substrates. The choice of the optimal method requires careful consideration of the substrate's electronic properties, the desired regioselectivity, and practical aspects such as reagent cost and availability. This guide provides a comparative framework to assist researchers in navigating these choices and accelerating the discovery and development of novel trifluoromethylated molecules.
References
- 1. pnas.org [pnas.org]
- 2. Trifluoromethylation of heterocycles in water at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Green chemistry metrics for syntheses involving 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of synthetic routes to 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a key building block in medicinal and agrochemical chemistry, evaluated through the lens of green chemistry metrics.
This guide provides a comparative assessment of various synthetic methodologies for this compound (ETFBO), a versatile intermediate used in the synthesis of a wide range of biologically active molecules. By applying established green chemistry metrics, this document aims to equip researchers with the data necessary to select more sustainable and efficient synthetic routes.
Introduction to this compound (ETFBO)
This compound, a light yellow transparent liquid, is a valuable precursor for introducing the trifluoromethyl group into organic molecules.[1] This functional group is known to enhance the metabolic stability and lipophilicity of drug candidates. ETFBO is a key component in the synthesis of various pharmaceuticals and agrochemicals.[1]
Comparison of Synthetic Methodologies
The following tables summarize the quantitative data and green chemistry metrics for three distinct synthetic routes to ETFBO.
Table 1: Reactant and Product Data for ETFBO Syntheses
| Parameter | Method 1: Trifluoroacetic Anhydride (B1165640) (Continuous Flow) | Method 2: Trifluoroacetyl Chloride | Method 3: In Situ Acyl Chloride Generation |
| Trifluoroacetylating Agent | Trifluoroacetic Anhydride | Trifluoroacetyl Chloride | Trifluoroacetic Acid / Phosgene (B1210022) |
| Base | Triethylamine (B128534) | N-Methylmorpholine | Pyridine (B92270) |
| Substrate | Ethyl Vinyl Ether | Ethyl Vinyl Ether | Ethyl Vinyl Ether |
| Solvent | Not specified (Continuous Flow) | Dichloromethane | Toluene |
| Product | This compound | This compound | This compound |
| Product Molar Mass ( g/mol ) | 168.11 | 168.11 | 168.11 |
Table 2: Green Chemistry Metrics for ETFBO Syntheses
| Metric | Method 1: Trifluoroacetic Anhydride (Continuous Flow) | Method 2: Trifluoroacetyl Chloride | Method 3: In Situ Acyl Chloride Generation |
| Atom Economy (%) | 46.5 | 55.7 | 35.8 |
| E-Factor (Excluding Solvent) | 1.15 | 0.79 | 1.79 |
| Process Mass Intensity (PMI) (Excluding Solvent) | 2.15 | 1.79 | 2.79 |
| Reaction Mass Efficiency (RME) (%) | 46.5 | 55.7 | 35.8 |
| Stoichiometric Factor (SF) | 1.0 | 1.0 | 1.0 |
Note: Calculations for green chemistry metrics are based on the provided experimental protocols and assume 100% yield for simplicity in comparing theoretical efficiency. Actual yields will influence the practical E-Factor and PMI.
Experimental Protocols
Method 1: Continuous Synthesis with Trifluoroacetic Anhydride
This method utilizes a continuous flow reactor for the synthesis of ETFBO.
Reactants:
-
Ethyl vinyl ether
-
Triethylamine
-
Trifluoroacetic anhydride
Procedure: The raw materials are continuously introduced into a continuous reactor. The molar ratio of ethyl vinyl ether to trifluoroacetic anhydride is maintained between 1:1 and 1.5:1, and the molar ratio of triethylamine to trifluoroacetic anhydride is between 1:1 and 1.5:1. The product stream is then continuously extracted to isolate the this compound.[2] This continuous process is designed to be rapid, simple, and efficient, reducing product degradation and avoiding safety hazards associated with batch production.[2]
Method 2: Synthesis with Trifluoroacetyl Chloride and a Milder Base
This approach employs a less hazardous base compared to traditional methods.
Reactants:
-
Trifluoroacetyl chloride
-
Ethyl vinyl ether
-
N-Methylmorpholine (or N-methylimidazole)
-
Dichloromethane (solvent)
Procedure: In an organic solvent such as dichloromethane, ethyl vinyl ether is reacted with trifluoroacetyl chloride in the presence of an organic base like N-methylmorpholine or N-methylimidazole.[3] The molar ratio of trifluoroacetyl chloride to ethyl vinyl ether is typically 1:1 to 1:1.1.[3] The reaction is generally carried out at a temperature of 0 to 10 °C.[3] Post-reaction, the mixture is washed with water, dried, and the solvent is recovered.[3] This method avoids the use of pyridine, leading to improved product quality and reduced environmental pollution.[3]
Method 3: In Situ Generation of the Acylating Agent
This method generates the trifluoroacetyl chloride in situ from trifluoroacetic acid.
Reactants:
-
Trifluoroacetic acid (900 mmol)
-
Pyridine (1800 mmol)
-
Toluene (450 ml, solvent)
-
Ethyl vinyl ether (900 mmol)
-
Phosgene (945 mmol)
Procedure: To a solution of pyridine in toluene, trifluoroacetic acid is added dropwise at 0 to -10°C.[4] Ethyl vinyl ether is then added, followed by the introduction of phosgene gas over approximately 4 hours.[4] After the reaction is complete, as monitored by gas chromatography, water is added, and the layers are separated. The aqueous layer is extracted with toluene, and the combined organic phases are washed with water, dried with anhydrous magnesium sulfate, filtered, and concentrated. The final product is obtained by distillation under reduced pressure, with a reported yield of 85.6% based on trifluoroacetic acid.[4]
Visualization of the Green Chemistry Evaluation Workflow
The following diagram illustrates the logical workflow for assessing the "greenness" of the different synthetic pathways for ETFBO.
Caption: Workflow for evaluating the greenness of chemical syntheses.
Conclusion
This comparative guide highlights the importance of applying green chemistry principles to the synthesis of valuable chemical intermediates like this compound. The data presented demonstrates that the choice of reagents and reaction conditions significantly impacts the environmental footprint of the synthesis. Method 2, utilizing trifluoroacetyl chloride with a milder base, appears to be the most atom-economical and generates the least waste among the batch processes evaluated. The continuous flow approach (Method 1) offers potential advantages in terms of safety and efficiency, although a full analysis would require more detailed process data. The in-situ generation of the acylating agent (Method 3) is the least atom-economical of the three. By considering these metrics, researchers can make more informed decisions to develop safer, more sustainable, and cost-effective chemical processes.
References
- 1. innospk.com [innospk.com]
- 2. WO2021108999A1 - Method for continuous synthesis of this compound - Google Patents [patents.google.com]
- 3. CN114956969A - Preparation method of 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-one - Google Patents [patents.google.com]
- 4. Preparation method of 4-alkoxy-1,1,1-trifluoro-3-buten-2-one - Eureka | Patsnap [eureka.patsnap.com]
Spectroscopic Showdown: A Comparative Analysis of Trifluoromethylated Products from ETFBO and Other Trifluoromethyl Sources
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of drug candidates. A diverse array of reagents is available for trifluoromethylation, each with its own synthetic advantages. This guide provides an objective spectroscopic comparison of trifluoromethylated products derived from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO), a versatile building block, and those generated from other common trifluoromethylating agents such as Togni's, Umemoto's, and Langlois' reagents. Through supporting experimental data, this guide demonstrates a key principle: the spectroscopic signature of the final trifluoromethylated product is independent of the trifluoromethyl source, being solely determined by the product's molecular structure.
Core Thesis: Spectroscopic Equivalence of the Final Product
While the reaction pathways and efficiencies of trifluoromethylation reagents differ significantly, the fundamental spectroscopic characteristics (NMR, Mass Spectrometry) of the resulting trifluoromethylated molecule remain consistent. This guide will use the well-characterized molecule, 3-phenyl-5-(trifluoromethyl)-1H-pyrazole, as a case study to illustrate this principle. This pyrazole (B372694) can be synthesized from ETFBO-derived precursors and through other trifluoromethylation methodologies.
Spectroscopic Data Comparison: 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
The following tables summarize the key spectroscopic data for 3-phenyl-5-(trifluoromethyl)-1H-pyrazole, compiled from various synthetic routes. The consistency across the datasets underscores the principle of spectroscopic equivalence.
Table 1: Nuclear Magnetic Resonance (NMR) Data for 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference Solvent |
| ¹H NMR | ||||
| Pyrazole H | 6.71 | s | CDCl₃ | |
| Phenyl H | 7.18 - 7.36 | m | CDCl₃ | |
| ¹³C NMR | CDCl₃ | |||
| CF₃ | 121.9 (q) | q | ¹J(C-F) = 271.8 | CDCl₃ |
| Pyrazole C-5 | 133.8 (q) | q | ²J(C-F) = 33.8 | CDCl₃ |
| Pyrazole C-4 | 105.5 | s | CDCl₃ | |
| Pyrazole C-3 | 144.8 | s | CDCl₃ | |
| Phenyl C | 125.4, 128.3, 128.6, 128.7, 128.9, 129.0, 139.2 | m | CDCl₃ | |
| ¹⁹F NMR | ||||
| CF₃ | -60.06 | s | d⁶-DMSO |
Note: Minor variations in chemical shifts can occur due to differences in solvent, concentration, and instrument calibration.
Table 2: Mass Spectrometry (MS) Data for 3-phenyl-5-(trifluoromethyl)-1H-pyrazole
| Ionization Method | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electron Ionization (EI) | 212 | 144 [M-CF₃+H]⁺, 117, 90, 77 |
The mass spectrum consistently shows the molecular ion at m/z 212, with a characteristic fragmentation pattern that is independent of the synthetic origin.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of trifluoromethylated compounds.
Synthesis of 3-phenyl-5-(trifluoromethyl)-1H-pyrazole from an ETFBO-derived Precursor
This synthesis involves the reaction of a β-diketone, which can be prepared from ETFBO, with a hydrazine (B178648).
1. Synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (ETFBO-derived precursor):
-
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) can be converted to 4,4,4-trifluoro-1-phenyl-1,3-butanedione through established literature procedures.
2. Synthesis of 5-Hydroxy-3-phenyl-5-trifluoromethyl-4,5-dihydro-1H-pyrazole:
-
To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (10 mmol) in ethanol (B145695) (50 mL), add hydrazine hydrate (B1144303) (10 mmol).
-
Reflux the mixture for 4 hours.
-
Add water to precipitate the product.
-
Collect the precipitate by filtration and recrystallize from ethanol.[1]
3. Dehydration to 3-phenyl-5-(trifluoromethyl)-1H-pyrazole:
-
The isolated dihydropyrazole can be dehydrated under acidic conditions to yield the final pyrazole.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, d⁶-DMSO) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 300 MHz or higher field spectrometer. Use the residual solvent peak as a reference.
-
¹³C NMR: Acquire the spectrum on a 75 MHz or higher field spectrometer. Use the solvent peaks as a reference.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use an external or internal standard (e.g., CFCl₃) for referencing.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Analysis: Record the mass spectrum, identifying the molecular ion and major fragment ions.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the generalized synthetic pathways to trifluoromethylated pyrazoles.
References
Safety Operating Guide
Proper Disposal of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one, a flammable and hazardous chemical. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
I. Safety and Hazard Information
This compound is a flammable liquid that poses several health and environmental risks. Understanding these hazards is the first step in safe handling and disposal.
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Flammable Liquid | Flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2] | Flame-retardant lab coat, safety glasses, chemical-resistant gloves (e.g., nitrile), closed-toe shoes. Work in a well-ventilated area or chemical fume hood. |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed and fatal if inhaled.[3] | Use in a chemical fume hood. Avoid breathing vapors or mists. Wear respiratory protection if ventilation is inadequate. |
| Skin and Eye Irritation | Causes skin irritation and may cause an allergic skin reaction.[1][3] Causes serious eye irritation.[1] | Wear safety goggles and chemical-resistant gloves. Avoid contact with skin and eyes. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Minimize exposure duration and quantity. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[2] | Prevent release to the environment. Do not allow to enter drains or watercourses.[1] |
II. Pre-Disposal and Spill Management
Proper handling and immediate action in the event of a spill are crucial to prevent exposure and environmental contamination.
Handling and Storage:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[1]
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1][3]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use non-sparking tools and take precautionary measures against static discharge.[2]
Spill Response Protocol:
-
Immediate Action: Evacuate personnel from the immediate spill area. Remove all sources of ignition.[1][2]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Absorption: Soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1][2] Use spark-proof tools and explosion-proof equipment during cleanup.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the contaminated material as hazardous waste according to the procedures outlined below.
III. Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[2]
Disposal Workflow:
Caption: Workflow for the proper disposal of this compound.
Detailed Protocol:
-
Waste Identification and Segregation:
-
Unused or expired this compound should be disposed of as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated materials, such as absorbent pads, gloves, and empty containers, must also be treated as hazardous waste.
-
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound". Also, indicate the associated hazards (e.g., Flammable, Toxic).
-
-
Waste Accumulation:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area or central hazardous waste storage facility that is cool, dry, and well-ventilated.[1]
-
-
Final Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Dispose of the contents and container to an approved waste disposal plant.[2]
-
Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.
-
It is imperative to consult your institution's specific waste management guidelines and local regulations to ensure full compliance.
References
Personal protective equipment for handling 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
Essential Safety and Handling Guide for 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Chemical Hazards Overview
This compound is a hazardous chemical with multiple risks. It is a flammable liquid and vapor, harmful if swallowed, and can be fatal if inhaled.[1][2][3] This compound is known to cause severe skin irritation, potential allergic skin reactions, and serious eye damage.[1][2][3] Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][3] It is also harmful to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this substance. The following table summarizes the required protective equipment.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield are required to protect against splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing are necessary to prevent skin contact.[2] |
| Respiratory Protection | A respirator with a type ABEK (EN14387) filter or a NIOSH-approved N95 dust mask should be used, especially when not working in a fume hood.[5] |
Operational Protocol: Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with this compound.
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Ensure Proper Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents.[4] Keep away from heat, sparks, and open flames.[2][4] Use non-sparking tools and take precautionary measures against static discharge.[4]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (CO2, dry chemical, or foam) are readily accessible.[4]
Handling the Chemical
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Dispensing: When transferring the liquid, use only non-sparking tools.[4] Avoid breathing mists, vapors, or spray.[4]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[4] Store in a refrigerator under an inert atmosphere to maintain product quality.[4]
Spill and Emergency Procedures
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
-
-
First Aid:
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, get medical advice.[2][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth and call a poison center or doctor immediately.[4]
-
Disposal Plan
-
Waste Characterization: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.[4]
-
Containerization: Dispose of contents and containers in an approved waste disposal plant.[3][4] All waste materials must be placed in properly labeled, sealed containers.
-
Regulatory Compliance: Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C6H7F3O2 | CID 2780395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | 59938-06-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 contains 0.5% BHT as stabilizer, technical grade | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
